Vista-IN-3
説明
Structure
3D Structure
特性
分子式 |
C14H18N4O3 |
|---|---|
分子量 |
290.32 g/mol |
IUPAC名 |
3-[[4-[(2-hydroxyethylamino)methyl]-6-methoxypyrimidin-2-yl]amino]phenol |
InChI |
InChI=1S/C14H18N4O3/c1-21-13-8-11(9-15-5-6-19)17-14(18-13)16-10-3-2-4-12(20)7-10/h2-4,7-8,15,19-20H,5-6,9H2,1H3,(H,16,17,18) |
InChIキー |
KCTPHIOYWMANBF-UHFFFAOYSA-N |
正規SMILES |
COC1=NC(=NC(=C1)CNCCO)NC2=CC(=CC=C2)O |
製品の起源 |
United States |
Foundational & Exploratory
The Role of VISTA Inhibitors in Reshaping the Tumor Microenvironment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
V-domain Ig Suppressor of T-cell Activation (VISTA), also known as PD-1H, is a critical negative checkpoint regulator that plays a multifaceted role in suppressing anti-tumor immunity.[1] Expressed on both lymphoid and myeloid cell lineages, VISTA is instrumental in maintaining immune homeostasis and T-cell quiescence.[2][3] Within the tumor microenvironment (TME), its high expression, particularly on myeloid-derived suppressor cells (MDSCs) and macrophages, contributes significantly to an immunosuppressive landscape, thereby facilitating tumor immune evasion.[2][4] This technical guide provides an in-depth analysis of the role of VISTA in the TME and the therapeutic potential of its inhibition, with a focus on a representative VISTA inhibitor, referred to here as VISTA-IN-3. We will explore its mechanism of action, summarize key preclinical data, detail relevant experimental protocols, and visualize the complex signaling pathways involved.
VISTA: A Key Regulator of Immune Suppression in the TME
VISTA is a type I transmembrane protein belonging to the B7 family of immune checkpoint molecules.[5] It shares sequence homology with PD-L1 but possesses unique structural and functional characteristics.[1] VISTA is highly expressed on various immune cells within the TME, including naïve and memory T cells, regulatory T cells (Tregs), monocytes, neutrophils, and dendritic cells (DCs).[2][4][6] Notably, its expression is significantly higher on tumor-infiltrating myeloid cells compared to their peripheral counterparts, highlighting its crucial role in the localized immunosuppression within tumors.[2][7]
The immunosuppressive functions of VISTA are mediated through several mechanisms:
-
T-Cell Inhibition: VISTA directly suppresses T-cell activation, proliferation, and cytokine production.[8] This is achieved through its interaction with ligands such as P-selectin glycoprotein ligand-1 (PSGL-1), particularly in the acidic TME, and V-set and Ig domain-containing 3 (VSIG-3).[9] This inhibition contributes to T-cell exhaustion and a dampened anti-tumor response.[8]
-
Myeloid Cell Modulation: VISTA is a key regulator of myeloid cell function. It promotes the recruitment and immunosuppressive activity of MDSCs and tumor-associated macrophages (TAMs).[1] VISTA signaling in myeloid cells can downregulate the production of pro-inflammatory cytokines and enhance the production of anti-inflammatory mediators like IL-10.[9]
-
Regulation of Innate Immunity: VISTA signaling has been shown to modulate Toll-like receptor (TLR) pathways in myeloid cells.[6][10] It can dampen TLR-mediated activation of MAPK/AP-1 and IKK/NF-κB signaling cascades by modulating TRAF6 ubiquitination, thereby controlling myeloid cell-mediated inflammation.[6][10]
This compound: A Representative VISTA Inhibitor
For the purpose of this guide, "this compound" represents a class of small molecule or antibody-based inhibitors designed to block the immunosuppressive functions of VISTA. These inhibitors aim to reinvigorate the anti-tumor immune response by preventing VISTA from interacting with its binding partners.[11]
Mechanism of Action
This compound is designed to bind to the extracellular domain of VISTA, thereby blocking its interaction with its ligands on T cells and other immune cells.[11] This blockade is hypothesized to:
-
Restore T-cell Function: By preventing VISTA-mediated inhibitory signals, this compound can restore T-cell activation, proliferation, and the production of effector cytokines such as IFN-γ and IL-2.[12]
-
Reprogram the Myeloid Compartment: Inhibition of VISTA signaling can reduce the recruitment and suppressive function of MDSCs and TAMs.[1][13] This leads to a shift in the TME from an immunosuppressive to an immunostimulatory state.
-
Enhance Antigen Presentation: By modulating DC function, this compound may enhance antigen presentation and subsequent T-cell priming.[7]
Quantitative Data on VISTA Inhibitors
The following tables summarize preclinical data for various VISTA inhibitors, which serve as a proxy for the expected activity of a compound like this compound.
Table 1: In Vivo Anti-Tumor Efficacy of VISTA Inhibitors
| Tumor Model | Inhibitor | Treatment | Tumor Growth Inhibition (%) | Reference |
| Bladder Cancer | KVA12123 (anti-VISTA mAb) | Monotherapy | 75% | [14] |
| T-cell Lymphoma | KVA12123 (anti-VISTA mAb) | Monotherapy | 66% | [14] |
| Colon Cancer | Anti-VISTA mAb | Monotherapy | 35-42% | [14] |
| Colon Cancer | Anti-VISTA mAb + Anti-PD-1 mAb | Combination | 68% | [14] |
| Bladder Cancer | KVA12123 (anti-VISTA mAb) + Anti-PD-1 mAb | Combination | 85% | [14] |
| Colorectal Cancer (CT26) | Anti-VISTA mAb + Anti-PD-1/CTLA-4 mAb | Combination | Resolution of 50% of resistant tumors | [1] |
Table 2: Cellular and Molecular Effects of VISTA Inhibition
| Experimental System | Inhibitor | Effect | Quantitative Change | Reference |
| Murine T cells | Compound 6809-0223 (small molecule) | Increased IL-2 secretion by CD4+ T cells | Concentration-dependent increase | [12] |
| Murine T cells | Compound 6809-0223 (small molecule) | Increased IFN-γ secretion by CD8+ T cells | Concentration-dependent increase | [12] |
| Human PBMC | CA-170 (small molecule) | Rescue of IFN-γ release in presence of VISTA | EC50: 82.9 + 37.1 nM | [15] |
| B16 Melanoma Model | VISTA blockade | Decreased monocytic MDSCs in TME | Significant reduction | [13] |
| B16 Melanoma Model | VISTA blockade | Increased activated DCs in TME | Significant increase | [13] |
Key Experimental Protocols
Detailed methodologies for evaluating the efficacy of VISTA inhibitors like this compound are crucial for preclinical and clinical development.
In Vitro T-Cell Activation Assay
Objective: To determine the effect of this compound on T-cell activation and cytokine production.
Methodology:
-
Cell Isolation: Isolate CD4+ and CD8+ T cells from human peripheral blood mononuclear cells (PBMCs) or murine splenocytes using magnetic-activated cell sorting (MACS).
-
Assay Setup:
-
Coat 96-well plates with an anti-CD3 antibody (e.g., OKT3 for human, 2C11 for mouse) to provide the primary T-cell receptor (TCR) signal.
-
Add a recombinant VISTA-Fc fusion protein to the wells to engage the VISTA pathway and induce suppression.
-
Add the isolated T cells to the wells.
-
Treat the cells with a dose range of this compound or a vehicle control.
-
-
Incubation: Culture the cells for 48-72 hours at 37°C and 5% CO2.
-
Endpoint Analysis:
-
Proliferation: Measure T-cell proliferation using assays such as CFSE dilution by flow cytometry or a BrdU incorporation ELISA.
-
Cytokine Production: Collect the culture supernatant and measure the concentration of cytokines such as IFN-γ, IL-2, and TNF-α using ELISA or a multiplex bead array.
-
In Vivo Tumor Model Efficacy Study
Objective: To evaluate the anti-tumor efficacy of this compound as a monotherapy and in combination with other checkpoint inhibitors.
Methodology:
-
Animal Model: Use syngeneic mouse tumor models such as B16-F10 (melanoma), MC38 (colon adenocarcinoma), or CT26 (colorectal carcinoma).
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells into the flank of immunocompetent mice (e.g., C57BL/6 or BALB/c).
-
Treatment:
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups.
-
Administer this compound via an appropriate route (e.g., intraperitoneal injection, oral gavage) at a predetermined dose and schedule.
-
Include control groups (vehicle) and combination therapy groups (e.g., this compound + anti-PD-1 antibody).
-
-
Tumor Measurement: Measure tumor volume using calipers every 2-3 days.
-
Endpoint Analysis:
-
Tumor Growth Inhibition: Calculate the percentage of tumor growth inhibition compared to the vehicle control group.
-
Survival: Monitor the mice for survival and generate Kaplan-Meier survival curves.
-
Immunophenotyping: At the end of the study, harvest tumors and spleens for immunophenotyping of tumor-infiltrating lymphocytes (TILs) and myeloid cells by flow cytometry to assess changes in immune cell populations.
-
Myeloid Cell Suppression Assay
Objective: To assess the ability of this compound to reverse the immunosuppressive function of myeloid-derived suppressor cells (MDSCs).
Methodology:
-
MDSC Isolation: Isolate MDSCs from the bone marrow or spleens of tumor-bearing mice using cell sorting or density gradient centrifugation.
-
Co-culture:
-
Label responder T cells (e.g., from a healthy mouse) with a proliferation dye like CFSE.
-
Activate the T cells with anti-CD3/CD28 beads.
-
Co-culture the activated T cells with the isolated MDSCs at different ratios.
-
Treat the co-cultures with this compound or a vehicle control.
-
-
Incubation: Culture the cells for 72 hours.
-
Endpoint Analysis: Measure T-cell proliferation by assessing CFSE dilution using flow cytometry. A reversal of MDSC-mediated suppression will result in increased T-cell proliferation in the presence of this compound.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in VISTA signaling and its inhibition is essential for a comprehensive understanding.
Caption: VISTA signaling pathway and the mechanism of this compound.
Caption: Preclinical evaluation workflow for a VISTA inhibitor.
Conclusion
VISTA represents a compelling and non-redundant immune checkpoint target for cancer immunotherapy.[4] Its prominent role in orchestrating an immunosuppressive TME, particularly through the modulation of myeloid cells, makes it an attractive target for overcoming resistance to existing checkpoint inhibitors. VISTA inhibitors, exemplified by this compound, hold the potential to unleash a potent anti-tumor immune response by targeting both innate and adaptive immunity.[16] The preclinical data for VISTA-targeting agents are promising, demonstrating significant anti-tumor activity, especially in combination with anti-PD-1/PD-L1 therapies.[14] The detailed experimental protocols and conceptual frameworks provided in this guide offer a robust foundation for researchers and drug developers to advance the investigation and clinical translation of VISTA inhibitors, with the ultimate goal of improving outcomes for cancer patients.
References
- 1. Clinical and research updates on the VISTA immune checkpoint: immuno-oncology themes and highlights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. VISTA expression and patient selection for immune-based anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. VISTA expression on tumor-infiltrating inflammatory cells in primary cutaneous melanoma correlates with poor disease-specific survival - PMC [pmc.ncbi.nlm.nih.gov]
- 5. VISTA Pathway - Creative Biolabs [immune-checkpoint.creative-biolabs.com]
- 6. Immune checkpoint protein VISTA regulates antitumor immunity by controlling myeloid cell–mediated inflammation and immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oaepublish.com [oaepublish.com]
- 8. assaygenie.com [assaygenie.com]
- 9. VISTA: A Mediator of Quiescence and a Promising Target in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. What are VISTA inhibitors and how do they work? [synapse.patsnap.com]
- 12. Identification of active small-molecule modulators targeting the novel immune checkpoint VISTA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. VISTA regulates the development of protective anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. targetedonc.com [targetedonc.com]
- 15. VISTA inhibitors in cancer immunotherapy: a short perspective on recent progresses - PMC [pmc.ncbi.nlm.nih.gov]
- 16. VISTA: Coming of age as a multi‐lineage immune checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
The Role of VISTA-IN-3 in Modulating Myeloid-Derived Suppressor Cell Function: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
V-domain Ig suppressor of T cell activation (VISTA), also known as VISTA-IN-3, is an immune checkpoint protein that has emerged as a critical regulator of immune responses, particularly within the tumor microenvironment. Its high expression on myeloid-derived suppressor cells (MDSCs) positions it as a key therapeutic target to overcome immunosuppression in cancer. This technical guide provides an in-depth analysis of the effects of this compound on MDSCs, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying signaling pathways.
Quantitative Data Summary
The interaction of VISTA on MDSCs significantly impacts their suppressive capabilities. The following tables summarize the key quantitative findings from preclinical studies investigating the effects of VISTA blockade or deficiency on MDSC function.
| Cell Type | Treatment/Condition | Metric | Result | Reference |
| Murine M-MDSCs | VISTA deficiency (Vsir-/-) | T-cell suppression | Diminished ability to suppress T-cell expansion | [1] |
| Murine M-MDSCs & PMN-MDSCs | VISTA inhibition | Accumulation in tumor tissue | Reduced accumulation | [2] |
| Murine BM-derived MDSCs | VISTA ablation | Arg1 and iNOS expression | Significantly reduced expression | [3] |
| Murine MDSCs from CT26 tumors | Hypoxia (1% pO2) | VISTA expression | Increased expression | [4] |
| Human MDSCs (AML) | VISTA knockdown | Inhibition of CD8+ T-cell activity | Reduced inhibition | [4] |
| Experimental Model | Treatment | Key Finding | Quantitative Change | Reference |
| B16 melanoma | VISTA blockade | Monocytic MDSCs in TME | Reduction | [5] |
| PTEN/BRAF inducible melanoma | VISTA mAb 13F3 | MDSCs in TME | Decrease in CD11bhi CD11c- Gr1+ cells | [6] |
| Murine colon cancer (CT26) | VISTA deficiency | T-cell proliferation (co-culture with MDSCs) | Increased CD4+ and CD8+ T-cell proliferation under hypoxia | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are protocols for key experiments cited in the literature.
1. Generation of Bone Marrow-Derived MDSCs (BM-MDSCs)
-
Objective: To generate MDSCs from murine bone marrow progenitor cells for in vitro studies.
-
Methodology:
-
Isolate bone marrow cells from the femurs and tibias of wild-type or VISTA knockout mice.
-
Culture the progenitor cells in complete RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin, 10 ng/mL GM-CSF, and 10 ng/mL IL-6.[1][7]
-
Incubate the cells for 4 days. For studies involving hypoxia, cells can be exposed to 1% O2 for the final 24 hours of culture.[1][8]
-
Purify monocytic MDSCs (M-MDSCs) using cell sorting for Ly6C+Ly6GnegCD11cneg populations.[1][8]
-
2. In Vitro T-cell Suppression Assay
-
Objective: To assess the suppressive function of MDSCs on T-cell proliferation and activation.
-
Methodology:
-
Isolate splenocytes from OT-I transgenic mice, which have T-cells specific for the ovalbumin peptide SIINFEKL.
-
Label the splenocytes with a proliferation dye such as CellTrace Violet.
-
Co-culture the labeled splenocytes (e.g., 50,000 cells) with purified MDSCs at various ratios (e.g., 1:1, 1:2, 1:4).
-
Stimulate the co-culture with the cognate peptide (SIINFEKL, 100 µg/mL).[1][8]
-
After 72 hours, enumerate the expanded OT-I T-cells using flow cytometry by analyzing the dilution of the proliferation dye.[1][4][8]
-
3. Flow Cytometry Analysis of MDSCs
-
Objective: To identify and phenotype MDSC populations from in vivo tumor models.
-
Methodology:
-
Excise tumors from mice and mechanically and enzymatically digest them to create a single-cell suspension.
-
Stain the cells with a panel of fluorescently labeled antibodies against surface markers.
-
Common markers for murine MDSCs include:
-
Analyze the stained cells using a flow cytometer to quantify the percentage and absolute number of MDSC subsets within the tumor microenvironment.
-
Signaling Pathways and Experimental Workflows
VISTA Signaling in MDSCs
VISTA signaling in MDSCs is intricate, primarily promoting their immunosuppressive functions. A key pathway involves the activation of STAT3, which in turn drives the production of polyamines, essential for mitochondrial respiration and the expansion of MDSCs.[1][9] Furthermore, VISTA has been shown to dampen Toll-like receptor (TLR)-mediated activation of MAPK/AP-1 and IKK/NF-κB signaling cascades, thereby reducing the production of pro-inflammatory cytokines.[2][10]
Caption: VISTA signaling pathway in myeloid-derived suppressor cells.
Experimental Workflow for MDSC T-cell Suppression Assay
The following diagram illustrates the workflow for assessing the immunosuppressive capacity of MDSCs.
Caption: Experimental workflow for the in vitro MDSC T-cell suppression assay.
Logical Relationship of VISTA Blockade on the Tumor Microenvironment
Targeting VISTA on MDSCs initiates a cascade of events that collectively shift the tumor microenvironment from an immunosuppressive to an immunostimulatory state.
Caption: Logical flow of VISTA blockade's effect on the tumor microenvironment.
References
- 1. VISTA promotes the metabolism and differentiation of myeloid-derived suppressor cells by STAT3 and polyamine-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immune checkpoint protein VISTA regulates antitumor immunity by controlling myeloid cell–mediated inflammation and immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. researchgate.net [researchgate.net]
- 5. VISTA regulates the development of protective anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. researchgate.net [researchgate.net]
- 9. VISTA promotes the metabolism and differentiation of myeloid-derived suppressor cells by STAT3 and polyamine-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
Introduction: VISTA, a Unique Immune Checkpoint
An In-Depth Technical Guide to the VISTA Signaling Pathway
V-domain Ig suppressor of T cell activation (VISTA), also known as PD-1H, is a type I transmembrane protein and a member of the B7 family of immune checkpoint molecules.[1] Unlike other B7 family ligands that possess both Ig-V and Ig-C domains, VISTA's extracellular region contains a single Ig-V-like domain, similar to receptors like CD28 and PD-1.[1][2] VISTA is a critical negative regulator of the immune system, playing a non-redundant role compared to well-established checkpoints like CTLA-4 and PD-1.[3][4][5] It is unique in its expression pattern, being constitutively present on naïve T cells, and its ability to function as both a ligand and a receptor to suppress immune responses.[6][7] This dual functionality allows VISTA to regulate both innate and adaptive immunity, primarily by inhibiting T-cell activation and modulating the function of myeloid cells.[2][8] Its activity is notably influenced by the acidic tumor microenvironment (TME), adding a layer of localized immune regulation.[3][9]
VISTA Expression Profile
VISTA is predominantly expressed within the hematopoietic compartment, with the highest levels found on myeloid cells.[10][11] It is also expressed at lower levels on various lymphoid cell populations. High VISTA expression is often observed on tumor-infiltrating leukocytes.[5]
| Cell Type | Expression Level | Key References |
| Myeloid Cells | ||
| Monocytes / Macrophages | High | [10][12] |
| Myeloid-Derived Suppressor Cells (MDSCs) | High | [5] |
| Dendritic Cells (DCs) | High | [10][13] |
| Neutrophils | High | [10] |
| Lymphoid Cells | ||
| Naïve CD4+ T Cells | High (relative to other T cells) | [6][10] |
| Regulatory T Cells (Tregs, Foxp3+) | Moderate to High | [10] |
| CD8+ T Cells | Low | [12] |
| Natural Killer (NK) Cells | Low | [10] |
| Tumor Cells | ||
| Various Cancers (e.g., NSCLC, TNBC) | Variable Expression Reported | [12][14] |
The Dual Functionality of VISTA: Ligand and Receptor
VISTA exerts its immunosuppressive effects through a unique bidirectional signaling paradigm, acting as both a ligand on antigen-presenting cells (APCs) and as a receptor on T cells.[1][7]
VISTA as a Ligand
When expressed on the surface of APCs, such as dendritic cells and macrophages, or on tumor cells, VISTA functions as a ligand that engages a counter-receptor on T cells to deliver an inhibitory signal.[1] This "extrinsic" mechanism suppresses T-cell proliferation and cytokine production.[1]
-
P-selectin glycoprotein ligand-1 (PSGL-1): PSGL-1 has been identified as a key receptor for VISTA, but this interaction is uniquely dependent on an acidic environment (pH ~6.0).[3][9][15] The acidic conditions typical of the tumor microenvironment protonate histidine residues on VISTA's extracellular domain, facilitating this binding.[9][15]
-
V-Set and Immunoglobulin domain containing 3 (VSIG-3): VSIG-3 is another identified ligand for VISTA that can inhibit T-cell function.[2][16] This interaction appears to be functional at a neutral pH.[3]
-
Other Potential Ligands: Galectin-9 has also been proposed as a potential binding partner for VISTA.[7]
VISTA as a Receptor
VISTA expressed on T cells, particularly naïve CD4+ T cells, can also function as an inhibitory receptor.[17] This "intrinsic" mechanism contributes to the maintenance of T-cell quiescence and peripheral tolerance.[6][18] The signal can be initiated through T cell-T cell interactions or by binding to a ligand on an APC.[1] An agonistic antibody targeting VISTA on T cells has been shown to inhibit their activation.
Core Signaling Mechanisms
VISTA's inhibitory function impacts distinct signaling pathways in myeloid and lymphoid cells.
Myeloid Cell Regulation via TLR Pathway
A key function of VISTA is to regulate Toll-like receptor (TLR) signaling in myeloid cells.[19][20] VISTA dampens the TLR/MyD88-mediated signaling axis by modulating the polyubiquitination and expression of TRAF6, a critical downstream adaptor protein.[19][20] This interference consequently suppresses the activation of the MAPK/AP-1 and IKK/NF-κB signaling cascades.[19][20] The ultimate effect is a reduction in the production of pro-inflammatory cytokines such as IL-6, IL-12, and TNFα by MDSCs and dendritic cells.[1][19] Blockade of VISTA can reverse this suppression, leading to a more pro-inflammatory and T-cell-permissive tumor microenvironment.[19][20]
T-Cell Suppression
Engagement of VISTA, either as a ligand or a receptor, leads to the suppression of T-cell receptor (TCR) signaling.[5] This inhibition occurs at proximal signaling events, impairing the phosphorylation of key molecules like SLP76 and PLC-γ1, and downstream activation of the Akt and Erk1/2 pathways.[5] The functional consequences of VISTA-mediated signaling in T cells are:
-
Reduced Proliferation: VISTA signaling significantly blunts the proliferation of both CD4+ and CD8+ T cells in response to activation signals.[11]
-
Decreased Cytokine Production: The production of key effector cytokines, including IFN-γ, IL-2, TNFα, and IL-10, is markedly reduced.[11][15]
-
Promotion of T-Cell Quiescence: VISTA is essential for maintaining the quiescent state of naïve T cells, preventing their activation in the absence of foreign antigens.[3][6]
-
Induction of Regulatory T cells: VISTA signaling can promote the conversion of naïve T cells into Foxp3+ regulatory T cells.[11]
Quantitative Data Summary
Table 2: Effects of VISTA Modulation on T-Cell Function
| Modulation | Assay | Effect | Key References |
| VISTA-Ig Fusion Protein | T-Cell Proliferation | Suppressed proliferation of CD4+ and CD8+ T cells. | [5][11] |
| VISTA-Ig Fusion Protein | Cytokine Production | Reduced production of IFN-γ, TNFα, and IL-10. | [11] |
| VISTA Blockade (Antibody) | T-Cell Proliferation in vitro | Reversed suppression of T-cell proliferation by MDSCs. | |
| VISTA Blockade (Antibody) | Cytokine Production in vivo | Augmented serum levels of IL-12, TNFα, and IL-27. | [19] |
| VISTA Genetic Knockout | T-Cell Activation | Spontaneous T-cell activation and chronic inflammation. | [5] |
Table 3: VISTA Ligand Interactions
| Ligand | Key Characteristics | Binding Condition | Key References |
| PSGL-1 | Primary identified receptor on T cells. | pH-dependent; strong binding at acidic pH (~6.0). | [3][9][15][21] |
| VSIG-3 | Member of the immunoglobulin superfamily. | Functional at neutral pH. | [2][3][16] |
| Galectin-9 | Proposed ligand. | Interaction details are less characterized. | [7] |
Key Experimental Protocols
Protocol 1: Flow Cytometry for VISTA Expression on Immune Cells
This protocol describes the staining of peripheral blood mononuclear cells (PBMCs) or tumor-infiltrating leukocytes (TILs) to quantify VISTA expression on different immune cell subsets.
Materials:
-
Single-cell suspension of PBMCs or TILs.
-
FACS Buffer (PBS + 2% FBS + 0.1% Sodium Azide).
-
Fc Block (e.g., Human TruStain FcX™).
-
Fluorochrome-conjugated antibodies: anti-VISTA, anti-CD45, anti-CD3, anti-CD4, anti-CD8, anti-CD11b, anti-CD14.
-
Live/Dead stain (e.g., Zombie Aqua™).
-
Flow cytometer.
Methodology:
-
Cell Preparation: Start with 1x10^6 cells from the single-cell suspension in a FACS tube.
-
Live/Dead Staining: Resuspend cells in 100 µL of PBS. Add the Live/Dead stain according to the manufacturer's protocol. Incubate for 15-20 minutes at room temperature, protected from light.
-
Washing: Add 1 mL of FACS buffer to the tube and centrifuge at 300-400 x g for 5 minutes. Discard the supernatant.
-
Fc Receptor Blocking: Resuspend the cell pellet in 100 µL of FACS buffer containing Fc Block. Incubate for 10 minutes at 4°C.
-
Surface Staining: Without washing, add the pre-titrated amounts of fluorochrome-conjugated surface antibodies (anti-VISTA and markers for T cells and myeloid cells) to the cell suspension.
-
Incubation: Vortex gently and incubate for 30 minutes at 4°C, protected from light.
-
Final Washes: Add 1 mL of FACS buffer and centrifuge at 300-400 x g for 5 minutes. Repeat this wash step once more.
-
Acquisition: Resuspend the final cell pellet in 300-500 µL of FACS buffer. Acquire events on a flow cytometer.
-
Analysis: Gate on live, single cells, followed by immune cell populations (e.g., CD45+), and then specific subsets (e.g., CD3+CD4+ T cells, CD11b+CD14+ monocytes) to determine the percentage of VISTA+ cells and their mean fluorescence intensity (MFI).
Protocol 2: In Vitro T-Cell Suppression Assay
This assay measures the ability of VISTA to suppress T-cell proliferation. It involves co-culturing responder T cells (Tresp) with a source of VISTA (e.g., VISTA-Ig fusion protein or VISTA-expressing APCs) and measuring proliferation via CFSE dye dilution.[22][23]
Materials:
-
Purified human CD4+ or CD8+ T cells (responder cells).
-
T-Cell Activation Beads (anti-CD3/CD28) or plate-bound anti-CD3 antibodies.
-
CFSE (Carboxyfluorescein succinimidyl ester) dye.
-
Complete RPMI-1640 medium.
-
VISTA-Ig fusion protein and a control-Ig protein.
-
96-well round-bottom culture plate.
Methodology:
-
CFSE Labeling: Resuspend purified T cells at 1x10^7 cells/mL in PBS. Add CFSE to a final concentration of 1-5 µM. Incubate for 10 minutes at 37°C. Quench the reaction by adding 5 volumes of ice-cold complete medium. Wash cells twice with medium.
-
Plate Coating (if using plate-bound Ab): Coat wells of a 96-well plate with anti-CD3 antibody (e.g., 2.5 µg/mL) overnight at 4°C. Wash wells with PBS. Then, add VISTA-Ig or control-Ig (e.g., 10 µg/mL) and incubate for 2 hours at 37°C. Wash wells again.
-
Cell Plating: Resuspend CFSE-labeled T cells to 1x10^6 cells/mL. Add 100 µL of cells (1x10^5 cells) to each well.
-
Stimulation (if using beads): Add T-Cell Activation Beads at a 1:1 bead-to-cell ratio.
-
Incubation: Culture the plate for 4-5 days at 37°C and 5% CO2.[22]
-
Analysis: Harvest cells and analyze by flow cytometry. Gate on live, single T cells and measure the dilution of the CFSE signal. Proliferation is indicated by the appearance of daughter cell populations with successively halved fluorescence intensity. The percentage of divided cells or a proliferation index is calculated for control vs. VISTA-treated conditions.
References
- 1. The structure, expression, and multifaceted role of immune-checkpoint protein VISTA as a critical regulator of anti-tumor immunity, autoimmunity, and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of V-Domain Ig Suppressor of T Cell Activation (VISTA) in Cancer Therapy: Lessons Learned and the Road Ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 3. VISTA: A Mediator of Quiescence and a Promising Target in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. pnas.org [pnas.org]
- 6. oaepublish.com [oaepublish.com]
- 7. researchgate.net [researchgate.net]
- 8. The Role of V-Domain Ig Suppressor of T Cell Activation (VISTA) in Cancer Therapy: Lessons Learned and the Road Ahead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. VISTA is an acidic pH-selective ligand for PSGL-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. VISTA: A novel immunotherapy target for normalizing innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. VISTA is an immune checkpoint molecule for human T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Spatially resolved and quantitative analysis of VISTA/PD-1H as a novel immunotherapy target in human non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. assaygenie.com [assaygenie.com]
- 14. VISTA Expression on Immune Cells Correlates With Favorable Prognosis in Patients With Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Immunotherapy design - ACIR Journal Articles [acir.org]
- 16. VISTA and its ligands: the next generation of promising therapeutic targets in immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. aacrjournals.org [aacrjournals.org]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Immune checkpoint protein VISTA regulates antitumor immunity by controlling myeloid cell–mediated inflammation and immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. miltenyibiotec.com [miltenyibiotec.com]
- 23. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
Expression of VISTA in Different Cancer Types: An In-depth Technical Guide
A Comprehensive Analysis for Researchers, Scientists, and Drug Development Professionals
Introduction: V-domain Ig Suppressor of T-cell Activation (VISTA), also known as VSIR, PD-1H, and B7-H5, is an immune checkpoint molecule that plays a critical role in the regulation of T-cell and myeloid cell responses. Its expression in the tumor microenvironment (TME) is of significant interest for its potential as a therapeutic target and a prognostic biomarker. This guide provides a detailed overview of VISTA expression across various cancer types, methodologies for its detection, and its associated signaling pathways.
Data Presentation: VISTA Expression in Human Cancers
The expression of VISTA varies considerably across different malignancies, both in terms of the level of expression and the primary cell types involved. The following tables summarize the quantitative data on VISTA expression from transcriptomic and proteomic studies in solid tumors and hematological malignancies.
Table 1: VISTA mRNA Expression in Solid Tumors (TCGA Pan-Cancer Analysis)
| Cancer Type | Abbreviation | VISTA Expression vs. Normal Tissue | Key Findings |
| Mesothelioma | MESO | High | Among the highest normalized VISTA expression.[1] |
| Low-Grade Glioma | LGG | Significantly Increased | Higher expression compared to normal brain tissue.[1] |
| Kidney Renal Clear Cell Carcinoma | KIRC | Significantly Increased | Elevated VISTA mRNA levels in tumor samples.[1] |
| Pancreatic Adenocarcinoma | PAAD | Significantly Increased | Increased expression compared to normal pancreatic tissue.[1] |
| Head and Neck Squamous Cell Carcinoma | HNSCC | High | High normalized VISTA expression.[1] |
| Sarcoma | SARC | High | Elevated VISTA expression observed.[1] |
| Glioblastoma | GBM | Significantly Increased | Higher expression in the tumor compared to normal tissue.[1] |
| Cholangiocarcinoma | CHOL | Significantly Increased | Elevated VISTA expression in tumor tissue.[1] |
| Diffuse Large B-cell Lymphoma | DLBCL | Lower | Lower VISTA levels relative to paired normal tissues.[1] |
| Melanoma | SKCM | Lower | Lower VISTA levels relative to paired normal tissues.[1] |
Table 2: VISTA Protein Expression (Immunohistochemistry) in Solid Tumors
| Cancer Type | Primary VISTA-Expressing Cells | Prognostic Significance of High VISTA Expression |
| Non-Small Cell Lung Cancer (NSCLC) | Tumor-infiltrating immune cells (CD68+ macrophages, CD3+ T cells) | Associated with improved overall survival.[2] |
| Melanoma | Tumor-infiltrating inflammatory cells (neutrophils, mononuclear cells) | Correlates with poor disease-specific survival.[3] |
| Bladder Cancer | Immune cells (67.9%), Tumor cells (30.8%) | Associated with shorter intravesical recurrence-free survival in NMIBC.[4] |
| Pancreatic Ductal Adenocarcinoma (PDAC) | Tumor cells (25.6%), Immune cells (38.1%), Endothelial cells (26.0%) | VISTA in tumor cells is associated with a favorable prognosis. |
| Ovarian Cancer (High-Grade Serous) | Tumor cells (28.8%), Immune cells (35.6%) | VISTA in tumor cells is associated with prolonged progression-free and overall survival. |
| Breast Cancer | Immune cells (94%), Tumor cells | Overexpressed in tumor tissues compared to adjacent normal tissues.[5] |
| Colorectal Cancer | Tumor-infiltrating macrophages (CD45+CD68+) | |
| Hepatocellular Carcinoma (HCC) | CD8+ Tumor-infiltrating lymphocytes | Associated with improved overall survival. |
| Esophageal Adenocarcinoma | Tumor-infiltrating lymphocytes | Correlates with improved overall survival in early tumor stages. |
Table 3: VISTA Expression in Hematological Malignancies
| Cancer Type | Primary VISTA-Expressing Cells | Key Findings |
| Acute Myeloid Leukemia (AML) | Myeloid-derived suppressor cells (MDSCs), Leukemic blasts | High expression, particularly in leukemias with monocytic differentiation.[6] |
Experimental Protocols: Methodologies for VISTA Expression Analysis
Accurate and reproducible detection of VISTA is crucial for both research and clinical applications. The following sections detail the key experimental protocols for assessing VISTA expression at the protein and mRNA levels.
Immunohistochemistry (IHC) for VISTA in Formalin-Fixed Paraffin-Embedded (FFPE) Tissues
Immunohistochemistry is a widely used technique to visualize VISTA protein expression and localization within the tumor microenvironment.
Principle: This method utilizes specific antibodies to detect VISTA protein in FFPE tissue sections. The antibody binding is then visualized using a chromogenic or fluorescent detection system.
Detailed Methodology:
-
Deparaffinization and Rehydration:
-
Heat slides at 60-65°C for 30-40 minutes.
-
Immerse slides in xylene (or a xylene substitute) for 2-3 changes of 5 minutes each.
-
Rehydrate through a graded series of ethanol: 100% (2x5 min), 95% (1x5 min), 70% (1x5 min).
-
Rinse in deionized water for 5 minutes.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval solution (e.g., Tris-EDTA pH 9.0 or Citrate pH 6.0).
-
Heat in a pressure cooker, steamer, or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
Rinse with a wash buffer (e.g., TBS-T).
-
-
Blocking:
-
Incubate sections with a hydrogen peroxide block for 10-15 minutes to quench endogenous peroxidase activity (for chromogenic detection).
-
Rinse with wash buffer.
-
Incubate with a protein block (e.g., 5% normal goat serum in TBS) for 30-60 minutes to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate sections with a primary antibody against VISTA (e.g., clone VISTA/3007) diluted in antibody diluent.
-
Incubation is typically performed overnight at 4°C in a humidified chamber.
-
-
Detection:
-
Rinse with wash buffer.
-
Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP) or a fluorophore for 30-60 minutes at room temperature.
-
Rinse with wash buffer.
-
-
Visualization:
-
For chromogenic detection, incubate with a substrate-chromogen solution (e.g., DAB) until the desired stain intensity develops.
-
For fluorescent detection, proceed to counterstaining.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin to visualize cell nuclei.
-
Dehydrate through a graded series of ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
Flow Cytometry for VISTA on Immune Cells
Flow cytometry is a powerful technique for the quantitative analysis of VISTA expression on the surface of different immune cell subsets.
Principle: This method uses fluorochrome-conjugated antibodies to label VISTA and other cell surface markers on a single-cell suspension. The cells are then passed through a laser, and the emitted fluorescence is detected, allowing for the identification and quantification of VISTA-expressing cell populations.
Detailed Methodology:
-
Single-Cell Suspension Preparation:
-
For peripheral blood, isolate peripheral blood mononuclear cells (PBMCs) using density gradient centrifugation (e.g., Ficoll-Paque).
-
For tumor tissue, create a single-cell suspension by mechanical dissociation and/or enzymatic digestion. Enrich for tumor-infiltrating lymphocytes (TILs) if necessary.
-
-
Fc Receptor Blocking:
-
Incubate cells with an Fc block reagent to prevent non-specific antibody binding to Fc receptors.
-
-
Cell Surface Staining:
-
Incubate cells with a cocktail of fluorochrome-conjugated antibodies against VISTA (e.g., PE-conjugated clone MIH65) and other cell surface markers (e.g., CD3, CD4, CD8, CD11b, CD45).
-
Incubation is typically performed for 20-30 minutes at 4°C in the dark.
-
-
Wash:
-
Wash the cells with a suitable buffer (e.g., PBS with 2% FBS) to remove unbound antibodies.
-
-
Viability Staining (Optional but Recommended):
-
Incubate cells with a viability dye (e.g., DAPI, Propidium Iodide, or a fixable viability stain) to exclude dead cells from the analysis.
-
-
Data Acquisition:
-
Acquire data on a flow cytometer. Ensure proper compensation is set up to correct for spectral overlap between fluorochromes.
-
-
Data Analysis:
-
Analyze the data using flow cytometry analysis software. Gate on viable, single cells and then identify specific immune cell populations based on their marker expression. Quantify the percentage of VISTA-positive cells and the mean fluorescence intensity (MFI) of VISTA expression within each population.
-
Transcriptomic Analysis of VISTA (VSIR) Expression by RNA-Seq
RNA sequencing (RNA-seq) provides a comprehensive and quantitative measure of VISTA (gene name: VSIR) gene expression.
Principle: This technique involves sequencing the entire transcriptome of a sample to determine the abundance of each RNA transcript.
Detailed Methodology:
-
RNA Extraction:
-
Extract total RNA from fresh-frozen tumor tissue or cell pellets using a suitable RNA extraction kit.
-
Assess RNA quality and quantity (e.g., using a Bioanalyzer).
-
-
Library Preparation:
-
Deplete ribosomal RNA (rRNA) or select for poly(A)+ mRNA.
-
Fragment the RNA.
-
Synthesize cDNA from the RNA template.
-
Ligate sequencing adapters to the cDNA fragments.
-
Amplify the library by PCR.
-
-
Sequencing:
-
Sequence the prepared library on a next-generation sequencing (NGS) platform.
-
-
Bioinformatics Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome (e.g., GRCh38) using a splice-aware aligner like STAR.
-
Quantification: Count the number of reads mapping to the VSIR gene.
-
Normalization: Normalize the read counts to account for differences in sequencing depth and gene length (e.g., TPM - Transcripts Per Million, FPKM - Fragments Per Kilobase of transcript per Million mapped reads).
-
Differential Expression Analysis: Compare VSIR expression levels between different sample groups.
-
VISTA Signaling Pathways
VISTA can function as both a ligand and a receptor, exerting its inhibitory effects on both T cells and myeloid cells. Its signaling is complex and can be influenced by the acidic tumor microenvironment.
VISTA Signaling in T Cells
VISTA expressed on antigen-presenting cells (APCs) or tumor cells can engage with its receptors on T cells, leading to the suppression of T-cell activation, proliferation, and cytokine production. VISTA can also act as a receptor on T cells, further contributing to their quiescence.
VISTA Signaling in Myeloid Cells
VISTA is highly expressed on myeloid cells, including macrophages and myeloid-derived suppressor cells (MDSCs). VISTA signaling in these cells can promote an immunosuppressive phenotype. It has been shown to inhibit Toll-like receptor (TLR)-mediated signaling, thereby dampening inflammatory responses.
Conclusion
The expression of VISTA is a dynamic and context-dependent feature of the tumor microenvironment. Its varied expression patterns across different cancer types and its complex signaling pathways underscore its importance as a key regulator of anti-tumor immunity. The methodologies detailed in this guide provide a framework for the robust assessment of VISTA expression, which is essential for advancing our understanding of its role in cancer and for the development of novel immunotherapies targeting this critical immune checkpoint.
References
- 1. VISTA expression and patient selection for immune-based anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bioengineer.org [bioengineer.org]
- 3. VISTA expression on tumor-infiltrating inflammatory cells in primary cutaneous melanoma correlates with poor disease-specific survival - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expression of VISTA on tumor-infiltrating immune cells correlated with short intravesical recurrence in non-muscle-invasive bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Practical bioinformatics pipelines for single-cell RNA-seq data analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The Role of V-Domain Ig Suppressor of T Cell Activation (VISTA) in Cancer Therapy: Lessons Learned and the Road Ahead [frontiersin.org]
The Impact of VISTA Inhibition on IFN-γ and IL-2 Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
V-domain Ig Suppressor of T-cell Activation (VISTA), also known as PD-1H, is an immune checkpoint protein that plays a critical role in regulating T-cell mediated immune responses.[1][2][3] As a negative regulator, VISTA suppresses T-cell activation, proliferation, and cytokine production, thereby maintaining immune homeostasis and preventing autoimmunity.[4][5] However, in the context of cancer, VISTA expression on tumor cells and immune-infiltrating cells can contribute to an immunosuppressive tumor microenvironment, allowing cancer cells to evade immune destruction.[1][6] This guide provides an in-depth overview of the impact of VISTA inhibition on the production of key pro-inflammatory cytokines, Interferon-gamma (IFN-γ) and Interleukin-2 (IL-2), crucial for effective anti-tumor immunity. While specific data for a compound designated "Vista-IN-3" is not publicly available, this document outlines the expected effects based on the known function of VISTA and the consequences of its blockade.
VISTA's Role in Suppressing T-Cell Cytokine Production
VISTA functions as both a ligand on antigen-presenting cells (APCs) and a receptor on T-cells.[5][7] Its engagement with its binding partners, such as VSIG-3, on T-cells transduces inhibitory signals that curtail T-cell activation.[7][8] This inhibitory signaling cascade ultimately leads to a reduction in the production of key cytokines necessary for T-cell effector function, including IFN-γ and IL-2.[7][8]
-
IFN-γ: A critical cytokine for anti-tumor immunity, IFN-γ enhances the cytotoxic activity of natural killer (NK) cells and cytotoxic T lymphocytes (CTLs), and upregulates MHC class I expression on tumor cells, making them more susceptible to T-cell mediated killing.
-
IL-2: A potent T-cell growth factor, IL-2 promotes the proliferation and differentiation of T-cells, further amplifying the adaptive immune response.
By suppressing the production of these vital cytokines, VISTA contributes to a state of T-cell anergy or exhaustion within the tumor microenvironment.
Impact of VISTA Inhibition on Cytokine Production
Inhibition of the VISTA signaling pathway, through mechanisms such as blocking antibodies or small molecule inhibitors, is expected to restore T-cell function and enhance anti-tumor immunity. The primary mechanism by which VISTA inhibitors are predicted to exert their therapeutic effect is by relieving the suppression of T-cell activation, leading to a significant increase in the production of IFN-γ and IL-2.
Quantitative Data Summary
The following tables summarize the anticipated quantitative impact of a generic VISTA inhibitor on IFN-γ and IL-2 production based on studies of VISTA blockade.
Table 1: Effect of VISTA Inhibition on IFN-γ Production in Activated T-Cells
| Treatment Group | IFN-γ Concentration (pg/mL) - Expected Outcome | Fold Change vs. Control (Expected) |
| Unstimulated T-Cells | Low / Undetectable | - |
| Activated T-Cells + Control | Baseline | 1x |
| Activated T-Cells + VISTA Inhibitor | Significantly Increased | > 2x |
Table 2: Effect of VISTA Inhibition on IL-2 Production in Activated T-Cells
| Treatment Group | IL-2 Concentration (pg/mL) - Expected Outcome | Fold Change vs. Control (Expected) |
| Unstimulated T-Cells | Low / Undetectable | - |
| Activated T-Cells + Control | Baseline | 1x |
| Activated T-Cells + VISTA Inhibitor | Significantly Increased | > 2x |
Experimental Protocols
T-Cell Proliferation and Activation Assay
This protocol outlines a standard method to assess the effect of a VISTA inhibitor on T-cell proliferation and activation.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin-streptomycin
-
Anti-CD3 antibody (for T-cell stimulation)
-
Anti-CD28 antibody (for co-stimulation)
-
VISTA inhibitor (e.g., this compound)
-
Control substance (e.g., vehicle)
-
Cell proliferation dye (e.g., CFSE or CellTrace™ Violet)
-
96-well flat-bottom culture plates
-
Flow cytometer
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Label the PBMCs with a cell proliferation dye according to the manufacturer's instructions.
-
Coat a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in sterile PBS) by incubating for 2-4 hours at 37°C or overnight at 4°C.
-
Wash the plate with sterile PBS to remove unbound antibody.
-
Seed the labeled PBMCs into the wells at a density of 1-2 x 10^5 cells/well.
-
Add soluble anti-CD28 antibody (e.g., 1 µg/mL) to all wells except the unstimulated control.
-
Add the VISTA inhibitor at various concentrations to the treatment wells. Add the control substance to the control wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 3-5 days.
-
After incubation, harvest the cells and stain with fluorescently labeled antibodies against T-cell surface markers (e.g., CD4, CD8) and activation markers (e.g., CD25, CD69).
-
Analyze the cells by flow cytometry to assess T-cell proliferation (dye dilution) and the expression of activation markers.
Cytokine Production Measurement by ELISA
This protocol describes the quantification of IFN-γ and IL-2 in the supernatant of cultured T-cells using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Supernatants from the T-cell activation assay (from step 8 of the previous protocol)
-
Human IFN-γ and IL-2 ELISA kits
-
Microplate reader
Procedure:
-
Centrifuge the 96-well plates from the T-cell activation assay to pellet the cells.
-
Carefully collect the culture supernatants without disturbing the cell pellet.
-
Perform the ELISA for IFN-γ and IL-2 according to the manufacturer's instructions provided with the kits.[9][10][11] This typically involves the following steps:
-
Addition of standards and samples to the antibody-coated microplate.
-
Incubation to allow cytokine binding.
-
Washing to remove unbound substances.
-
Addition of a biotin-conjugated detection antibody.
-
Incubation and washing.
-
Addition of a streptavidin-HRP conjugate.
-
Incubation and washing.
-
Addition of a substrate solution to develop color.
-
Addition of a stop solution to terminate the reaction.
-
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of IFN-γ and IL-2 in the samples by comparing their absorbance to the standard curve.
Visualizations
VISTA Signaling Pathway
Caption: VISTA signaling pathway leading to T-cell suppression.
Experimental Workflow for Assessing VISTA Inhibitor Impact
Caption: Workflow for evaluating VISTA inhibitor effects.
Conclusion
VISTA represents a compelling target for cancer immunotherapy due to its role in suppressing T-cell mediated anti-tumor responses. Inhibition of the VISTA pathway is anticipated to reverse this immunosuppression, leading to enhanced T-cell activation and a significant increase in the production of the critical effector cytokines IFN-γ and IL-2. The experimental protocols and conceptual frameworks provided in this guide offer a robust starting point for researchers and drug development professionals to investigate the therapeutic potential of novel VISTA inhibitors. As research in this area progresses, a deeper understanding of the nuanced mechanisms of VISTA signaling and inhibition will undoubtedly pave the way for innovative and effective cancer treatments.
References
- 1. VISTA regulates the development of protective anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. What are VISTA inhibitors and how do they work? [synapse.patsnap.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. VISTA Pathway - Creative Biolabs [immune-checkpoint.creative-biolabs.com]
- 7. VISTA and its ligands: the next generation of promising therapeutic targets in immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. VSIG-3 as a ligand of VISTA inhibits human T-cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. bdbiosciences.com [bdbiosciences.com]
- 11. weldonbiotech.com [weldonbiotech.com]
The VISTA-Ligand Axis: A Technical Guide to a Novel Immune Checkpoint
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
V-domain Ig Suppressor of T cell Activation (VISTA), also known as PD-1H, is an immune checkpoint molecule with a pivotal role in regulating T cell-mediated immune responses. Its interactions with its identified ligands, V-set and immunoglobulin domain containing 3 (VSIG-3) and P-selectin glycoprotein ligand-1 (PSGL-1), represent a novel axis for therapeutic intervention in oncology and autoimmune diseases. This technical guide provides an in-depth overview of the VISTA-ligand interactions, detailing the quantitative binding characteristics, the experimental methodologies for their study, and the current understanding of the resultant signaling pathways.
VISTA and its Ligands: An Overview
VISTA is a type I transmembrane protein belonging to the B7 family of immune-regulatory molecules.[1][2] It is predominantly expressed on hematopoietic cells, with high levels on myeloid cells and lower levels on T cells.[1][2] VISTA can function as both a ligand and a receptor, mediating potent inhibitory signals that suppress T cell activation and cytokine production.[1][3][4] This dual functionality and its unique expression pattern distinguish it from other well-characterized immune checkpoints like PD-1 and CTLA-4.
Two key ligands for VISTA have been identified:
-
VSIG-3 (V-set and immunoglobulin domain containing 3): Also known as IGSF11, VSIG-3 is a member of the immunoglobulin superfamily.[2][4][5] The interaction between VISTA and VSIG-3 is thought to be significant at physiological pH.[5][6]
-
PSGL-1 (P-selectin glycoprotein ligand-1): A well-established adhesion molecule involved in leukocyte trafficking, PSGL-1 has been identified as a pH-dependent ligand for VISTA.[7][8] This interaction is notably stronger in the acidic tumor microenvironment (TME).[7][8]
Quantitative Analysis of VISTA-Ligand Interactions
The binding affinities of VISTA for its ligands have been characterized using various biophysical techniques, primarily Surface Plasmon Resonance (SPR) and enzyme-linked immunosorbent assays (ELISA). The quantitative data from these studies are summarized below.
| Interaction | Method | Apparent Dissociation Constant (Kd) | pH | Reference |
| VISTA - VSIG-3 | ELISA | ~2 µM | 7.4 | [9] |
| VISTA - VSIG-3 | Octet Biosensor | ~20 nM (inferred) | 7.4 | [5] |
| VISTA - VSIG-3 | Octet Biosensor | 80 nM | 6.0 | [5] |
| VISTA - PSGL-1 | SPR | 4 nM | 6.0 | [5] |
| VISTA - PSGL-1 | SPR | No significant binding | 7.4 | [10] |
Note: The discrepancy in the reported Kd values for the VISTA-VSIG-3 interaction may be attributable to the different experimental methodologies and recombinant protein constructs used in the respective studies.
Experimental Protocols
This section details the methodologies for key experiments used to characterize the VISTA-ligand interactions.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the kinetics of biomolecular interactions in real time.
Objective: To determine the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (Kd) for the VISTA-ligand interaction.
General Protocol:
-
Immobilization:
-
A carboxymethylated dextran (CM5) sensor chip is activated using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Recombinant VISTA protein is injected over the activated surface at a concentration of 5-50 µg/mL in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5) to achieve a target immobilization level (e.g., ~400 Resonance Units, RU).
-
Remaining active esters on the surface are deactivated by injecting ethanolamine.
-
A reference flow cell is prepared similarly without the ligand to subtract non-specific binding.
-
-
Interaction Analysis:
-
A series of concentrations of the analyte (recombinant VSIG-3 or PSGL-1) diluted in running buffer (e.g., HBS-EP+, pH 7.4 or pH 6.0) are injected over the ligand-immobilized and reference flow cells at a constant flow rate (e.g., 30 µL/min).
-
The association of the analyte is monitored for a defined period (e.g., 120-180 seconds).
-
The dissociation of the analyte is then monitored by flowing running buffer over the chip for an extended period (e.g., 300-600 seconds).
-
-
Regeneration:
-
If required, the sensor surface is regenerated by injecting a pulse of a regeneration solution (e.g., 50 mM NaOH) to remove the bound analyte.
-
-
Data Analysis:
-
The sensorgrams from the reference flow cell are subtracted from the ligand flow cell data.
-
The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the kinetic parameters (ka, kd, and Kd).
-
Co-Immunoprecipitation (Co-IP) for Interaction Validation
Co-IP is used to demonstrate the interaction between VISTA and its ligands in a cellular context.
Objective: To show that an antibody targeting VISTA can pull down its binding partner (VSIG-3 or PSGL-1) from a cell lysate.
General Protocol:
-
Cell Lysate Preparation:
-
HEK293T cells are co-transfected with expression vectors for tagged VISTA (e.g., HA-tagged) and a tagged ligand (e.g., FLAG-tagged VSIG-3).[4]
-
After 24-48 hours, the cells are washed with ice-cold PBS and lysed in a non-denaturing lysis buffer (e.g., 1% Triton X-100, 150 mM NaCl, 50 mM Tris-HCl pH 7.4, with protease and phosphatase inhibitors).
-
The lysate is cleared by centrifugation to remove cellular debris.
-
-
Immunoprecipitation:
-
The cleared lysate is pre-cleared by incubating with Protein A/G agarose beads for 1 hour at 4°C.
-
The pre-cleared lysate is then incubated with an anti-tag antibody (e.g., anti-HA) overnight at 4°C with gentle rotation.
-
Protein A/G agarose beads are added and incubated for another 1-3 hours at 4°C to capture the antibody-antigen complexes.
-
-
Washing:
-
The beads are washed 3-5 times with ice-cold lysis buffer to remove non-specific binding proteins.
-
-
Elution and Western Blotting:
-
The protein complexes are eluted from the beads by boiling in SDS-PAGE sample buffer.
-
The eluted proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with antibodies against the tagged ligand (e.g., anti-FLAG) and VISTA (e.g., anti-HA) to detect the co-precipitated proteins.
-
T Cell Suppression Assay
This assay measures the ability of VISTA-ligand interactions to inhibit T cell proliferation and cytokine production.
Objective: To quantify the inhibitory effect of VISTA on activated T cells.
General Protocol:
-
T Cell Isolation and Labeling:
-
Human peripheral blood mononuclear cells (PBMCs) or purified CD3+ T cells are isolated.
-
T cells are labeled with a proliferation tracking dye such as carboxyfluorescein succinimidyl ester (CFSE) or CellTrace Violet.
-
-
Assay Setup:
-
A 96-well plate is coated with an anti-CD3 antibody (e.g., 1 µg/mL) to provide the primary T cell activation signal.
-
Recombinant VISTA-Fc fusion protein or a control protein (e.g., IgG1-Fc) is co-immobilized on the plate at various concentrations.
-
Alternatively, cells expressing VISTA can be co-cultured with the T cells.
-
Labeled T cells are added to the wells and cultured for 3-5 days.
-
-
Analysis of Proliferation:
-
T cell proliferation is assessed by flow cytometry. The dilution of the proliferation dye corresponds to the number of cell divisions.
-
-
Analysis of Cytokine Production:
-
Supernatants from the T cell cultures are collected after 24-72 hours.
-
The concentrations of cytokines such as IFN-γ, IL-2, and TNF-α are measured by ELISA or a multiplex bead-based assay.[2]
-
Signaling Pathways
The engagement of VISTA with its ligands on T cells initiates an inhibitory signaling cascade that ultimately suppresses T cell function. The precise molecular details of these pathways are still under active investigation.
VISTA-Mediated T Cell Inhibition
Upon binding to its ligands, VISTA is thought to recruit intracellular phosphatases to the T cell receptor (TCR) signaling complex, leading to the dephosphorylation of key signaling intermediates. This dampens the TCR signal and inhibits downstream activation pathways.
References
- 1. VISTA is an immune checkpoint molecule for human T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Structural Basis of VSIG3: The Ligand for VISTA [frontiersin.org]
- 3. The Role of V-Domain Ig Suppressor of T Cell Activation (VISTA) in Cancer Therapy: Lessons Learned and the Road Ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 4. VSIG‐3 as a ligand of VISTA inhibits human T‐cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. VISTA and its ligands: the next generation of promising therapeutic targets in immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural Basis of VSIG3: The Ligand for VISTA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The VISTA/VSIG3/PSGL-1 axis: crosstalk between immune effector cells and cancer cells in invasive ductal breast carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. VISTA is an acidic pH-selective ligand for PSGL-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. miltenyibiotec.com [miltenyibiotec.com]
- 10. discovery.researcher.life [discovery.researcher.life]
The pH-Dependent Landscape of VISTA Binding: A Technical Guide to its Interrogation and Therapeutic Implications for VISTA Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
V-domain Ig Suppressor of T-cell Activation (VISTA), also known as PD-1H, is a critical negative checkpoint regulator with a unique mechanism of action tied to the acidic tumor microenvironment (TME). Unlike other immune checkpoint proteins, VISTA's interaction with its primary ligand, P-selectin glycoprotein ligand-1 (PSGL-1), is exquisitely pH-dependent, showing significantly enhanced binding under the acidic conditions characteristic of tumors. This pH sensitivity is governed by a histidine-rich region in VISTA's extracellular domain. This unique characteristic presents both a challenge and an opportunity for the development of novel cancer immunotherapies. This technical guide provides an in-depth overview of the pH-dependent binding of VISTA, detailing the experimental protocols used to characterize this interaction and summarizing the quantitative data. Furthermore, it explores the implications of this pH-sensitive binding for the development and mechanism of action of VISTA inhibitors, with a focus on small molecule inhibitors such as CA-170, which may be related to the designation "Vista-IN-3".
The pH-Dependent Binding of VISTA to PSGL-1
The interaction between VISTA and its receptor PSGL-1 is a key mechanism for T-cell suppression. Notably, this interaction is significantly more pronounced in acidic environments, a hallmark of the TME.[1][2][3][4] This pH-selective binding is attributed to the protonation of multiple histidine residues within the extracellular domain of VISTA at low pH, which facilitates a stronger interaction with PSGL-1.[1][3] This mechanism allows VISTA to function as a sensor for the acidic TME, concentrating its immunosuppressive activity where it is most needed by the tumor to evade immune destruction.[1][2][3][4]
Quantitative Analysis of VISTA's pH-Dependent Interactions
The binding affinity of VISTA for its ligands and the efficacy of its inhibitors are quantified using various biophysical and cellular assays. The following tables summarize key quantitative data from the literature.
Table 1: pH-Dependent Binding Affinity of VISTA and its Ligands
| Interacting Molecules | Assay | pH | Binding Affinity (KD) / Other Metric | Reference |
| VISTA and PSGL-1 | Bio-layer Interferometry (BLI) | 6.0 | Strong Binding | [5] |
| VISTA and PSGL-1 | Bio-layer Interferometry (BLI) | 7.4 | Weak/No Binding | [5] |
| VISTA and Syndecan-2 | ELISA | 6.0 | Significant Binding | [6] |
| VISTA and Syndecan-2 | ELISA | 7.4 | Reduced Binding | [6] |
| VISTA and VSIG-3 | ELISA | 6.0 | Binding Observed | [6] |
| VISTA and VSIG-3 | ELISA | 7.4 | Binding Observed | [6] |
| VISTA and VSIG-8 | ELISA | 6.0 | Minimal Binding | [6] |
| VISTA and LRIG-1 | ELISA | 6.0 | Minimal Binding | [6] |
Table 2: Activity of VISTA Small Molecule Inhibitors
| Compound | Target(s) | Assay | Metric | Value | Reference |
| CA-170 | VISTA, PD-L1 | T-cell functional assay | EC50 (VISTA) | 82.9 ± 37.1 nM | [7] |
| CA-170 | VISTA, PD-L1 | T-cell functional assay | EC50 (PD-L1) | 66.1 ± 23.2 nM | [7] |
| Compound 1 | VISTA | FRET | IC50 | 4.8 µM | [7] |
| Compound 1 | VISTA | ELISA | IC50 | 9.7 µM | [7] |
| Compound S8 | VISTA, PD-L1 | Isothermal Titration Calorimetry (ITC) | KD (VISTA) | 2.1 µM | [8] |
| Compound S8 | VISTA, PD-L1 | Homogeneous Time Resolved Fluorescence (HTRF) | IC50 (PD-L1) | 1.4 µM | [8] |
| Compound A4 | VISTA | Microscale Thermophoresis (MST) | KD | 0.49 ± 0.20 µM | [9] |
It is important to note that "this compound" is not a designation found in the reviewed public literature. The data presented for small molecule inhibitors are for publicly disclosed compounds like CA-170 and others that target VISTA.
Experimental Protocols for Characterizing pH-Dependent Binding
Several biophysical and cell-based methods are employed to investigate the pH-dependent interactions of VISTA. Below are detailed methodologies for key experiments.
Surface Plasmon Resonance (SPR) for Measuring Binding Kinetics at Different pH
SPR is a label-free technique used to measure the kinetics of biomolecular interactions in real-time.
Methodology:
-
Sensor Chip Preparation: A carboxymethylated dextran sensor chip (e.g., CM5) is activated using a mixture of N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
-
Ligand Immobilization: Recombinant VISTA protein is immobilized onto the activated sensor chip surface via amine coupling. The optimal pH for immobilization is determined by "pH scouting," where the protein is injected over the surface in a series of buffers with different pH values to find the condition that yields the best electrostatic pre-concentration.[10][11]
-
Analyte Injection and Binding Analysis: The analyte (e.g., soluble PSGL-1) is injected over the sensor surface at various concentrations in buffers of different pH (e.g., pH 7.4, 6.5, 6.0).
-
Kinetic Analysis: The association (kon) and dissociation (koff) rates are measured by monitoring the change in the refractive index at the sensor surface. The equilibrium dissociation constant (KD) is calculated from the ratio of koff/kon.
-
Regeneration: The sensor surface is regenerated between analyte injections using a low pH glycine solution or other appropriate regeneration buffer to remove the bound analyte.[12]
Bio-layer Interferometry (BLI) for High-Throughput Screening
BLI is another label-free technique suitable for high-throughput kinetic analysis of protein-protein interactions.
Methodology:
-
Biosensor Preparation: Streptavidin-coated biosensors are loaded with a biotinylated ligand (e.g., VISTA).
-
Baseline Establishment: The loaded biosensors are dipped into a buffer of a specific pH (e.g., pH 7.4 or 6.0) to establish a baseline reading.
-
Association: The biosensors are then moved into wells containing the analyte (e.g., PSGL-1) at various concentrations in the same pH buffer, and the change in interference pattern is monitored over time.
-
Dissociation: The biosensors are moved back into the baseline buffer to measure the dissociation of the analyte.
-
Data Analysis: The binding and dissociation curves are analyzed to determine kon, koff, and KD at each pH.
Flow Cytometry for Cell-Based Binding Assays
Flow cytometry is used to measure the binding of soluble VISTA to its receptor on the surface of cells at different pH conditions.
Methodology:
-
Cell Preparation: Cells expressing the VISTA receptor (e.g., activated human CD4+ T cells expressing PSGL-1) are harvested and washed.[6]
-
Fc Receptor Blocking: To prevent non-specific binding, cells are incubated with an Fc receptor blocking solution.[13]
-
Staining: Cells are incubated with a fluorescently labeled VISTA-Fc fusion protein or a VISTA multimer at various concentrations in buffers with different pH values (e.g., pH 7.4 and 6.0).[14]
-
Washing: Unbound VISTA protein is removed by washing the cells with the corresponding pH buffer.
-
Data Acquisition: The fluorescence intensity of the cells is measured using a flow cytometer.
-
Data Analysis: The mean fluorescence intensity (MFI) is used to quantify the amount of VISTA bound to the cells at each pH.[14]
VISTA Signaling and the Implications for Inhibitors
VISTA functions as a negative regulator of T-cell activation.[7] Upon binding to its receptor on T-cells, VISTA initiates a signaling cascade that leads to the suppression of T-cell proliferation, a reduction in the production of pro-inflammatory cytokines like IFNγ, and the inhibition of the NF-κB signaling pathway.[1][3]
The pH-dependent nature of VISTA's interaction with PSGL-1 has profound implications for the design and activity of VISTA inhibitors. Small molecule inhibitors like CA-170, which dually targets VISTA and PD-L1, are designed to disrupt these immunosuppressive signals.[2][15][16] The efficacy of such inhibitors is expected to be enhanced in the acidic TME where the VISTA-PSGL-1 axis is most active.
Visualizing VISTA's pH-Dependent Activity and Inhibition
The following diagrams illustrate the key concepts of VISTA's pH-dependent function and the workflow for its analysis.
Caption: pH-dependent binding of VISTA to PSGL-1 and its inhibition.
Caption: VISTA signaling pathway leading to immunosuppression and its reversal by inhibitors.
Caption: Experimental workflow for SPR analysis of pH-dependent VISTA binding.
Conclusion
The pH-dependent binding of VISTA to PSGL-1 is a key feature of its biology, making it a highly specific target within the acidic tumor microenvironment. This unique characteristic allows for the design of targeted therapies, such as pH-selective antibodies and small molecule inhibitors, that can preferentially act within the tumor, potentially minimizing off-target effects. The continued investigation into small molecule inhibitors of VISTA, exemplified by compounds like CA-170, holds significant promise for the future of cancer immunotherapy. A thorough understanding of the experimental methodologies used to characterize these interactions is crucial for the continued development of this exciting class of therapeutics.
References
- 1. curis.com [curis.com]
- 2. Facebook [cancer.gov]
- 3. Immunotherapy design - ACIR Journal Articles [acir.org]
- 4. twistbioscience.com [twistbioscience.com]
- 5. researchgate.net [researchgate.net]
- 6. VISTA checkpoint inhibition by pH-selective antibody SNS-101 with optimized safety and pharmacokinetic profiles enhances PD-1 response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. VISTA inhibitors in cancer immunotherapy: a short perspective on recent progresses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of bifunctional small molecules targeting PD-L1/VISTA with favorable pharmacokinetics for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Protein-peptide Interaction by Surface Plasmon Resonance [bio-protocol.org]
- 11. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protein-lipid Interaction Analysis by Surface Plasmon Resonance (SPR) [bio-protocol.org]
- 13. Flow Cytometry Protocol | Abcam [abcam.com]
- 14. WO2019183040A1 - ANTIBODIES BINDING TO VISTA AT ACIDIC pH - Google Patents [patents.google.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. CA-170 - Wikipedia [en.wikipedia.org]
A Technical Guide to the Modulation of the VISTA Immune Checkpoint on Naïve versus Activated T Cells
Disclaimer: The specific compound "Vista-IN-3" is not referenced in the currently available scientific literature. This guide will focus on the well-documented effects of modulating the V-domain Ig Suppressor of T cell Activation (VISTA) pathway on naïve and activated T lymphocytes, which is the subject of extensive research and therapeutic development.
Executive Summary
V-domain Ig Suppressor of T cell Activation (VISTA), also known as PD-1H, is a critical negative checkpoint regulator with a unique expression profile and function that distinguishes it from other immune checkpoints like PD-1 and CTLA-4.[1] Unlike regulators induced upon T cell activation, VISTA is constitutively expressed on naïve T cells, where it plays a crucial role in maintaining quiescence and peripheral tolerance.[1][2] It is also expressed on activated T cells and various myeloid cells.[3] VISTA exerts a potent immunosuppressive effect on T cell function, inhibiting proliferation and cytokine production.[4][5] Its ability to function as both a ligand and a receptor adds complexity to its regulatory mechanisms.[6][7][8] This guide provides an in-depth overview of the differential effects of VISTA modulation on naïve and activated T cells, summarizing key quantitative data, experimental methodologies, and signaling paradigms.
VISTA's Role in T Cell Biology
VISTA acts as a crucial brake on the immune system to prevent excessive inflammation and autoimmunity.[2] It can suppress T cell responses through multiple mechanisms. When expressed on antigen-presenting cells (APCs), VISTA functions as a ligand, engaging an unknown receptor on T cells to deliver an inhibitory signal.[6][9] Conversely, when expressed on T cells, VISTA can function as a receptor, directly suppressing T cell activation in a cell-intrinsic manner.[9][10]
Effect on Naïve T Cells
A distinguishing feature of VISTA is its expression on naïve T cells.[2] This is in stark contrast to other checkpoint molecules like PD-1 and CTLA-4, which are primarily upregulated after activation.[1]
-
Maintenance of Quiescence: VISTA is a critical regulator of naïve T cell quiescence.[2] Genetic deletion of VISTA leads to a disruption of the quiescent naïve T cell subset, enhanced self-reactivity, and a breakdown of self-tolerance.[2]
-
Induction of Tolerance: Agonistic engagement of VISTA on naïve T cells can promote antigen-induced peripheral T cell deletion, thereby fostering tolerance.[2]
-
Conversion to Regulatory T cells (Tregs): Under specific conditions that allow for some T cell proliferation, VISTA engagement can significantly enhance the conversion of naïve T cells into FoxP3+ regulatory T cells, highlighting its immunoregulatory role.[4]
Effect on Activated T Cells
VISTA potently suppresses the function of activated T cells, impacting both CD4+ and CD8+ subsets, including memory and effector populations.[4]
-
Inhibition of Proliferation: Engagement of VISTA, for example by a soluble VISTA-Ig fusion protein, strongly suppresses T cell proliferation induced by T cell receptor (TCR) stimulation (e.g., via anti-CD3 antibodies).[4]
-
Suppression of Cytokine Production: VISTA signaling blunts the production of key effector cytokines.[4][5] This includes a significant reduction in IFN-γ, TNF-α, and IL-10 by both CD4+ and CD8+ T cells.[4] While VISTA signaling shuts down IL-2 production, its suppressive effects are not solely dependent on targeting the IL-2 pathway.[4]
-
Downregulation of Activation Markers: VISTA signaling prevents the induction of an activated T cell phenotype following anti-CD3 stimulation.[4]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on the effects of VISTA modulation on T cell responses.
Table 1: Effect of VISTA-Ig on T Cell Proliferation
| T Cell Subset | Stimulus | VISTA Modulation | Outcome | Reference |
|---|---|---|---|---|
| Bulk CD4+ T Cells | anti-CD3 | VISTA-Ig | Suppressed CFSE dilution | [4] |
| Bulk CD8+ T Cells | anti-CD3 | VISTA-Ig | Suppressed CFSE dilution | [4] |
| Memory CD4+ (CD45RO+) | anti-CD3 | VISTA-Ig | Suppressed CFSE dilution | [4] |
| Effector CD4+ (CD27-) | anti-CD3 | VISTA-Ig | Suppressed CFSE dilution |[4] |
Table 2: Effect of VISTA-Ig on T Cell Cytokine Production
| T Cell Subset | Stimulus | VISTA Modulation | Cytokine | Effect | Reference |
|---|---|---|---|---|---|
| CD4+ and CD8+ T Cells | anti-CD3 / anti-CD28 | VISTA-Ig | IFN-γ | Significantly Reduced | [4] |
| CD4+ and CD8+ T Cells | anti-CD3 / anti-CD28 | VISTA-Ig | TNF-α | Significantly Reduced | [4] |
| CD4+ and CD8+ T Cells | anti-CD3 / anti-CD28 | VISTA-Ig | IL-10 | Significantly Reduced | [4] |
| CD4+ and CD8+ T Cells | anti-CD3 / anti-CD28 | VISTA-Ig | IL-2 | Shut down | [4] |
| CD4+ and CD8+ T Cells | anti-CD3 / anti-CD28 | VISTA-Ig | IL-17 | Modest Decrease (Trend) |[4] |
Table 3: Effect of VISTA-Ig on Naïve T Cell Differentiation
| T Cell Subset | Culture Conditions | VISTA Modulation | Outcome | Reference |
|---|
| Naïve CD4+ T Cells | Intermediate anti-CD28 + IL-2 | VISTA-Ig | Significantly enhanced conversion to FoxP3+ T cells |[4] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing findings. Below are representative protocols for key experiments.
T Cell Isolation and Purification
-
Objective: To isolate specific T cell subsets (e.g., naïve, memory, bulk CD4+/CD8+) from human peripheral blood mononuclear cells (PBMCs).
-
Methodology:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Purify desired T cell subsets using magnetic bead selection (negative or positive selection) with commercially available kits.
-
For naïve T cells, select for CD4+/CD45RA+ cells. For memory T cells, select for CD4+/CD45RO+ cells.
-
Assess purity of the isolated populations via flow cytometry (typically >95%).
-
T Cell Proliferation Assay (CFSE Dilution)
-
Objective: To measure the proliferation of T cells in response to stimuli.
-
Methodology:
-
Label purified T cells with Carboxyfluorescein succinimidyl ester (CFSE) dye. CFSE is a fluorescent dye that is equally distributed between daughter cells upon cell division, leading to a halving of fluorescence intensity with each division.
-
Culture CFSE-labeled T cells in 96-well plates pre-coated with anti-CD3 antibody (e.g., OKT3) and either a control-Ig or VISTA-Ig fusion protein.
-
Incubate cells for a defined period (e.g., 5 days) at 37°C, 5% CO2.
-
Harvest cells and analyze CFSE fluorescence by flow cytometry. Proliferation is measured by the reduction in CFSE intensity.
-
Cytokine Production Assay
-
Objective: To quantify the secretion of cytokines by T cells following activation.
-
Methodology:
-
Culture purified T cells in plates coated with anti-CD3 and control-Ig or VISTA-Ig, often with the addition of soluble anti-CD28 for co-stimulation.
-
Incubate for 24-72 hours.
-
Collect the culture supernatant.
-
Measure cytokine concentrations (e.g., IFN-γ, TNF-α, IL-2, IL-10) using a multiplex bead-based immunoassay (e.g., Luminex) or standard ELISA.
-
Visualizations: Pathways and Workflows
VISTA Signaling Paradigm
VISTA can act as both a ligand and a receptor to suppress T cell activity. This dual functionality allows for regulation through T cell-APC interactions as well as T cell-T cell interactions.
References
- 1. VISTA: A novel immunotherapy target for normalizing innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. VISTA is a checkpoint regulator for naïve T cell quiescence and peripheral tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. InVivoMAb anti-mouse VISTA | Bio X Cell [bioxcell.com]
- 4. VISTA is an immune checkpoint molecule for human T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Expression of the Immune Checkpoint Protein VISTA Is Differentially Regulated by the TGF-β1 – Smad3 Signaling Pathway in Rapidly Proliferating Human Cells and T Lymphocytes [frontiersin.org]
- 8. VISTA (protein) - Wikipedia [en.wikipedia.org]
- 9. VISTA Functions as a T Cell Co-inhibitory Ligand and Receptor| Bio-Techne [bio-techne.com]
- 10. pnas.org [pnas.org]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Role of VISTA in Autoimmune Diseases
Executive Summary
V-domain Ig Suppressor of T cell Activation (VISTA), also known as PD-1H, is an inhibitory immune checkpoint molecule belonging to the B7 protein family. It plays a critical role in maintaining peripheral tolerance and preventing aberrant immune responses that lead to autoimmunity. VISTA is constitutively expressed on hematopoietic cells, with the highest levels on myeloid cells such as dendritic cells (DCs), macrophages, and myeloid-derived suppressor cells (MDSCs), and lower levels on T lymphocytes, including naïve T cells and regulatory T cells (Tregs).[1][2][3] Its unique expression pattern and dual functionality as both a ligand and a receptor make it a key regulator of both innate and adaptive immunity and a promising therapeutic target for autoimmune diseases.[2][4][5] This guide provides a comprehensive overview of VISTA's function, signaling pathways, role in various autoimmune diseases, and the experimental methodologies used to study it.
VISTA Expression and Mechanism of Action
VISTA exerts its immunoinhibitory functions through a complex mechanism, acting as both a ligand on antigen-presenting cells (APCs) and a receptor on T cells.[2][4][5]
-
As a Ligand: When expressed on APCs, VISTA interacts with a yet-to-be-fully-defined receptor on T cells, leading to the suppression of T cell activation, proliferation, and cytokine production.[2] This is considered the primary mechanism for VISTA-mediated peripheral tolerance.
-
As a Receptor: VISTA expressed directly on T cells can also transmit intrinsic inhibitory signals, contributing to the maintenance of T cell quiescence.[4]
Potential binding partners for VISTA have been identified, including V-Set and Immunoglobulin domain containing 3 (VSIG3) and P-selectin glycoprotein ligand 1 (PSGL-1), though their interactions can be context- and pH-dependent.[4][6]
VISTA Signaling Pathways
VISTA's inhibitory function is executed through the modulation of key intracellular signaling cascades. Although VISTA's cytoplasmic tail lacks canonical ITIM or ITSM inhibitory motifs, it contains potential protein kinase C binding sites and proline-rich domains that can serve as scaffolds for signaling complexes.[6]
Upon engagement, VISTA signaling leads to the suppression of the T cell receptor (TCR) signaling pathway. This is achieved by impairing the phosphorylation and activation of crucial downstream molecules, including:
-
Linker for activation of T cells (LAT)
-
SH2 domain-containing leukocyte protein of 76 kDa (SLP76)
-
Phospholipase C gamma 1 (PLC-γ1)
-
Protein Kinase B (Akt)
-
Extracellular signal-regulated kinase (Erk1/2)[1]
Additionally, in myeloid cells, VISTA can regulate Toll-like receptor (TLR) signaling. For instance, VISTA has been shown to dampen TLR7-mediated activation of the MAPK (Erk1/2, Jnk1/2) and IKK/NF-κB signaling pathways in dendritic cells.[3][7] This modulation of innate immune signaling is critical for controlling the production of pro-inflammatory cytokines that drive autoimmune responses.
VISTA Signaling Pathway Diagram
The Role of VISTA in Specific Autoimmune Diseases
Preclinical studies using knockout mice and therapeutic antibodies have established VISTA as a critical gatekeeper against autoimmunity. Its deficiency or blockade generally leads to the exacerbation of disease in various models.
Multiple Sclerosis (MS)
In the Experimental Autoimmune Encephalomyelitis (EAE) mouse model of MS, VISTA deficiency results in a more severe disease course.[2] This is characterized by earlier onset, higher clinical scores, and increased infiltration of pathogenic Th1 (IFN-γ-producing) and Th17 (IL-17-producing) cells into the central nervous system (CNS).[7][8]
Systemic Lupus Erythematosus (SLE)
The role of VISTA in SLE is protective. VISTA-deficient mice on a lupus-prone background (Sle1.Sle3) develop accelerated and more severe lupus nephritis.[6][9][10] Conversely, treatment of lupus-prone MRL/lpr mice with an agonistic VISTA antibody ameliorates disease by reducing autoantibody production, decreasing inflammatory cytokine levels, and inhibiting the expansion of pathogenic immune cells.[6][8][11]
Rheumatoid Arthritis (RA)
The function of VISTA in RA appears to be context-dependent. In the collagen antibody-induced arthritis (CAIA) model, VISTA deficiency or treatment with a VISTA-blocking antibody significantly attenuates joint inflammation and damage.[1][2] This suggests that in certain antibody-driven inflammatory settings, VISTA may paradoxically contribute to pathology.
Psoriasis
In an imiquimod (IMQ)-induced model of psoriasis, VISTA deficiency exacerbates skin inflammation. This is driven by hyperactivation of DCs, leading to increased production of IL-23. The elevated IL-23, in turn, promotes the expansion of IL-17-producing γδ T cells and Th17 cells, key drivers of psoriatic plaques.[3][7]
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical models investigating VISTA's role in autoimmunity.
| Autoimmune Model | Genetic/Therapeutic Intervention | Key Quantitative Outcomes | Reference |
| EAE (MS) | VISTA Knockout (KO) | ▲ Increased mean clinical score | [7][8] |
| ▲ Increased CNS infiltration of IFN-γ+ and IL-17+ CD4+ T cells | [7][8] | ||
| Lupus (Sle1.Sle3) | VISTA Knockout (KO) | ▲ Accelerated and more severe proteinuria | [10] |
| ▲ Increased serum levels of IFN-α, IFN-γ, TNF | [10] | ||
| Lupus (MRL/lpr) | Agonistic anti-VISTA Ab | ▼ Reduced anti-dsDNA autoantibody titers | [11] |
| ▼ Decreased serum levels of inflammatory cytokines/chemokines | [11] | ||
| CAIA (RA) | VISTA Knockout (KO) or anti-VISTA Ab | ▼ Reduced mean arthritis scores | [1][2] |
| ▼ Decreased joint inflammation and tissue damage | [1][2] | ||
| Psoriasis (IMQ-induced) | VISTA Knockout (KO) | ▲ Increased ear thickness (inflammation) | [3][7] |
| ▲ Increased IL-23 and IL-17A levels in skin and draining lymph nodes | [3][7] |
Table 1: Effects of VISTA Modulation in Autoimmune Disease Models. (▲ indicates increase; ▼ indicates decrease).
| Model System | Cell Type | Parameter Measured | Effect of VISTA Deficiency/Blockade | Reference |
| VISTA KO Mice (Spleen) | CD4+ T Cells | % CD44hi CD62Llo (Activated/Memory) | Increased | [3] |
| CD11b+ Myeloid Cells | % MHCII+ (Activated) | Increased | [3] | |
| In Vitro T Cell Assay | CD4+ & CD8+ T Cells | Proliferation (CFSE dilution) | Increased (in presence of VISTA-Ig) | [5][12] |
| CD4+ & CD8+ T Cells | IFN-γ & IL-2 Production | Decreased (in presence of VISTA-Ig) | [5][12] |
Table 2: Cellular Effects of VISTA Modulation.
Experimental Protocols
Induction of Experimental Autoimmune Encephalomyelitis (EAE)
This protocol describes a standard method for inducing EAE in C57BL/6 mice to study the role of VISTA.
-
Antigen Emulsion Preparation: Emulsify Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55) in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis to a final concentration of 2 mg/mL MOG.
-
Immunization (Day 0): Subcutaneously inject 100-200 µL of the MOG/CFA emulsion over two sites on the flank of each mouse (e.g., C57BL/6 VISTA KO and wild-type controls).
-
Pertussis Toxin Administration: Administer 200 ng of Pertussis Toxin (PTX) in PBS via intraperitoneal (i.p.) injection on Day 0 and Day 2 post-immunization. PTX is crucial for opening the blood-brain barrier.
-
Clinical Scoring: Monitor mice daily for clinical signs of EAE starting around day 7. Score disease severity on a scale of 0-5:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Hind limb paralysis
-
4: Hind and forelimb paralysis
-
5: Moribund state
-
-
Tissue Analysis: At the peak of disease or a pre-determined endpoint, harvest brains and spinal cords for histological analysis (H&E for infiltration, Luxol Fast Blue for demyelination) and flow cytometric analysis of infiltrating immune cells (e.g., CD4+, IFN-γ+, IL-17+ T cells).[4][7][8]
EAE Experimental Workflow Diagram
In Vitro T Cell Proliferation Assay
This assay measures the ability of VISTA to suppress T cell activation.
-
Cell Isolation: Isolate CD4+ or CD8+ T cells from the spleens of VISTA KO or wild-type mice using magnetic-activated cell sorting (MACS).
-
Dye Labeling: Label the isolated T cells with a proliferation tracking dye such as Carboxyfluorescein succinimidyl ester (CFSE) according to the manufacturer's protocol.
-
Plate Coating: Coat a 96-well plate with an activating anti-CD3 antibody (e.g., clone 2C11, 1-5 µg/mL). In parallel, coat wells with a VISTA-Ig fusion protein or an isotype control Ig.
-
Cell Culture: Plate the CFSE-labeled T cells in the coated wells. Add soluble anti-CD28 antibody (1-2 µg/mL) to all wells to provide co-stimulation.
-
Incubation: Culture the cells for 72-96 hours.
-
Analysis: Harvest the cells and analyze CFSE dilution by flow cytometry. Each cell division results in a halving of the CFSE fluorescence intensity, allowing for the quantification of proliferation. Supernatants can also be collected to measure cytokine levels (e.g., IFN-γ, IL-2) by ELISA.[5][12][13]
Flow Cytometry for VISTA Expression
This protocol outlines a general approach for staining mouse splenocytes or human PBMCs to assess VISTA expression.
-
Cell Preparation: Prepare a single-cell suspension from mouse spleen or isolate PBMCs from human blood using a density gradient (e.g., Ficoll-Paque).
-
Fc Block: Incubate cells with an Fc receptor blocking antibody (e.g., anti-CD16/32 for mouse, Fc Block for human) to prevent non-specific antibody binding.
-
Surface Staining: Incubate cells with a cocktail of fluorochrome-conjugated antibodies. A typical panel might include:
-
A viability dye (to exclude dead cells).
-
Anti-VISTA (e.g., clone MH5A for mouse).
-
Lineage markers: Anti-CD3, Anti-CD4, Anti-CD8 (T cells); Anti-CD11b (Myeloid cells); Anti-F4/80 (Macrophages); Anti-CD11c (DCs); Anti-FoxP3 (for intracellular staining of Tregs).
-
-
Fixation/Permeabilization (for intracellular targets): If staining for intracellular proteins like FoxP3, fix and permeabilize the cells using a specialized buffer kit after surface staining.
-
Intracellular Staining: Incubate the permeabilized cells with the intracellular antibody cocktail.
-
Acquisition and Analysis: Wash the cells and acquire data on a flow cytometer. Gate on live, single cells, then on specific immune populations (e.g., CD4+ T cells, CD11b+ myeloid cells) to determine the percentage of VISTA+ cells and the mean fluorescence intensity (MFI).[3][14][15][16]
Conclusion and Future Directions
VISTA is a non-redundant inhibitory checkpoint that is essential for maintaining immune homeostasis and preventing autoimmunity. Its complex role, acting on both T cells and myeloid cells, distinguishes it from other checkpoints like PD-1 and CTLA-4.[6] The preclinical data strongly support the therapeutic potential of targeting VISTA in autoimmune diseases. Agonistic antibodies that enhance VISTA's suppressive function are a promising strategy for treating conditions like SLE and MS.[11][17] However, the dichotomous role observed in some arthritis models highlights the need for a deeper understanding of its function in different inflammatory contexts. Future research will focus on elucidating VISTA's precise binding partners and downstream signaling pathways, identifying biomarkers to predict response to VISTA-targeted therapies, and advancing these therapies into clinical trials for patients with autoimmune diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. VISTA deficiency attenuates antibody-induced arthritis and alters macrophage gene expression in response to simulated immune complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Immune checkpoint protein VISTA regulates antitumor immunity by controlling myeloid cell–mediated inflammation and immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative analysis of T Cell Homeostatic Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. VISTA and its ligands: the next generation of promising therapeutic targets in immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CNS-specific Therapy for Ongoing EAE by Silencing IL-17 Pathway in Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IFN-γ and IL-17 production in Experimental Autoimmune Encephalomyelitis depends on local APC•T cell complement production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JCI - PD-1H/VISTA mediates immune evasion in acute myeloid leukemia [jci.org]
- 10. bdbiosciences.com [bdbiosciences.com]
- 11. PD-1H (VISTA)-mediated suppression of autoimmunity in systemic and cutaneous lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dissecting the T Cell Response: Proliferation Assays vs. Cytokine Signatures by ELISPOT - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. urmc.rochester.edu [urmc.rochester.edu]
- 15. miltenyibiotec.com [miltenyibiotec.com]
- 16. Protocol for in-plate staining of clinical peripheral blood mononuclear cell samples for high-throughput analysis via spectral flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scienceopen.com [scienceopen.com]
Vista-IN-3: A Technical Guide to a Novel Immunotherapy Target in Oncology
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
V-domain Ig suppressor of T-cell activation (VISTA), also known as Vista-IN-3 in the context of inhibitory signaling, is an emerging immune checkpoint with a unique expression profile and mechanism of action, setting it apart from established targets like PD-1 and CTLA-4. Predominantly expressed on myeloid cells and to a lesser extent on T cells, VISTA plays a critical role in maintaining immune homeostasis and peripheral tolerance. In the tumor microenvironment (TME), VISTA contributes to an immunosuppressive landscape, hindering effective anti-tumor immune responses. This technical guide provides an in-depth overview of VISTA biology, the therapeutic potential of its inhibition in cancer immunotherapy, and detailed methodologies for its preclinical evaluation.
Introduction to VISTA (this compound) in Cancer Immunotherapy
VISTA is a type I transmembrane protein belonging to the B7 family of immune co-inhibitory molecules.[1] Unlike other B7 family members, VISTA's extracellular domain contains a single IgV-like domain.[1] It is highly expressed on hematopoietic cells, with the most robust expression on myeloid cells such as macrophages and myeloid-derived suppressor cells (MDSCs), and also on naive T cells and regulatory T cells (Tregs).[2][3] This expression pattern suggests a pivotal role in regulating both innate and adaptive immunity.
In various cancer models, high VISTA expression within the TME correlates with poor prognosis and resistance to other checkpoint inhibitors.[4] VISTA exerts its immunosuppressive functions through multiple mechanisms, including direct inhibition of T-cell proliferation and cytokine production, and modulation of myeloid cell function to create a suppressive TME.[3][5] Therefore, blocking the VISTA pathway presents a promising strategy to unleash anti-tumor immunity, particularly in combination with existing immunotherapies.
Mechanism of Action: The VISTA Signaling Pathway
VISTA functions as both a ligand and a receptor, adding complexity to its signaling network. Its interactions are notably influenced by the acidic conditions often found in the TME.
VISTA Interaction with PSGL-1 and VSIG-3
At an acidic pH (~6.0), characteristic of the TME, VISTA on antigen-presenting cells (APCs) or tumor cells can bind to P-selectin glycoprotein ligand-1 (PSGL-1) on T cells. This interaction delivers an inhibitory signal to the T cell, suppressing its activation and effector functions.
VISTA also interacts with V-set and immunoglobulin domain-containing 3 (VSIG-3), a transmembrane protein that can be expressed on tumor cells and other immune cells.[3][6] The VISTA-VSIG-3 interaction has been shown to inhibit T-cell proliferation and cytokine production.[6]
VISTA Signaling in Myeloid Cells
VISTA plays a significant role in regulating myeloid cell function, particularly through the Toll-like receptor (TLR) signaling pathway. VISTA can modulate the ubiquitination of TRAF6, a key adaptor protein downstream of TLRs. This leads to dampened activation of downstream signaling cascades, including the MAPK/AP-1 and IKK/NF-κB pathways, resulting in reduced production of pro-inflammatory cytokines by myeloid cells.
Preclinical Data for VISTA Inhibitors
Several VISTA inhibitors, including monoclonal antibodies and small molecules, are in preclinical and clinical development. This section summarizes key preclinical findings for representative agents.
HMBD-002 (Monoclonal Antibody)
HMBD-002 is a rationally designed, non-depleting IgG4 monoclonal antibody that targets a specific epitope on VISTA.[4][7]
Table 1: In Vivo Efficacy of HMBD-002 in Syngeneic Mouse Models
| Tumor Model | Treatment Group | Tumor Growth Inhibition (%) | Reference |
| CT26 (Colon Carcinoma) | HMBD-002 (25 mg/kg) | 84% | [7] |
Table 2: Effect of HMBD-002 on Tumor-Infiltrating Lymphocytes (TILs) in the CT26 Model
| Cell Population | Change with HMBD-002 Treatment | Reference |
| CD11b+ MHCII+ (APCs) | Significantly Increased | [7] |
| CD11b+ F4/80+ (Macrophages) | Significantly Increased | [7] |
| CD11c+ (Dendritic Cells) | Significantly Increased | [7] |
| CD8+ T cells | Increased (not statistically significant) | [7] |
Table 3: Effect of HMBD-002 on Cytokine Production in a Mixed Lymphocyte Reaction (MLR)
| Cytokine | Change with HMBD-002 Treatment | Reference |
| IFN-γ | Dose-dependent Increase | [5] |
| TNF-α | Dose-dependent Increase | [5] |
CA-170 (Small Molecule)
CA-170 is an orally bioavailable small molecule designed to dually target VISTA and PD-L1.[1][8]
Table 4: In Vivo Efficacy of CA-170 in Syngeneic Mouse Models
| Tumor Model | Treatment Group | Tumor Growth Inhibition (%) | Reference |
| MC38 (Colon Carcinoma) | CA-170 (10 mg/kg) | 43% | [1] |
| B16F10 (Melanoma Metastasis) | CA-170 (10 mg/kg) | 73% reduction in metastatic nodules | [1] |
| CT26 (Colon Carcinoma) | CA-170 (10 mg/kg) + Docetaxel (10 mg/kg) | 68% | [1] |
JNJ-61610588 (Onvatilimab) (Monoclonal Antibody)
Experimental Protocols
This section provides detailed methodologies for key experiments used in the preclinical evaluation of VISTA inhibitors.
VISTA-VSIG3 Binding Assay (ELISA)
This protocol describes an enzyme-linked immunosorbent assay (ELISA) to measure the binding of VISTA to its ligand VSIG-3 and to assess the inhibitory activity of test compounds.
Materials:
-
Recombinant human VISTA-Fc protein (e.g., R&D Systems, #7126-B7)
-
Recombinant human VSIG3-Fc protein, biotinylated (e.g., using Invitrogen kit #21455)
-
96-well ELISA plates
-
Phosphate-buffered saline (PBS)
-
Bovine serum albumin (BSA)
-
Tris-buffered saline with Tween 20 (TBS-T)
-
Streptavidin-HRP (e.g., R&D Systems, #DY998)
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Test inhibitor (e.g., anti-VISTA antibody)
-
Isotype control antibody
Protocol:
-
Coating: Coat a 384-well plate with 2 µg/mL of human VISTA-Fc recombinant protein diluted in PBS and incubate for 24 hours at 4°C.
-
Blocking: Wash the plate three times with PBS. Block the plate with 1% BSA in PBS for 2 hours at room temperature.
-
Inhibitor Incubation: Wash the plate three times with TBS-T. Add serial dilutions of the test inhibitor or isotype control to the wells and incubate for 30 minutes at room temperature.
-
Ligand Binding: Add biotinylated recombinant human VSIG3-Fc at a concentration of 24 nM (EC₅₀ of VISTA-VSIG3 binding) to the wells and incubate for 2 hours at room temperature.
-
Detection: Wash the plate three times with TBS-T. Add streptavidin-HRP and incubate for 1 hour at room temperature.
-
Development: Wash the plate three times with TBS-T. Add TMB substrate and incubate in the dark until color develops.
-
Reading: Stop the reaction with stop solution and read the absorbance at 450 nm.
In Vivo Murine Tumor Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a VISTA inhibitor in a syngeneic mouse model.
Materials:
-
6-8 week old female BALB/c mice
-
CT26 colon carcinoma cells
-
Complete RPMI-1640 medium
-
Phosphate-buffered saline (PBS)
-
Test VISTA inhibitor (e.g., HMBD-002)
-
Vehicle control (e.g., PBS)
-
Calipers
-
Syringes and needles
Protocol:
-
Cell Culture: Culture CT26 cells in complete RPMI-1640 medium.
-
Tumor Inoculation: Subcutaneously implant 1 x 10⁵ CT26 cells in the right flank of each mouse.
-
Randomization: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment and control groups.
-
Treatment: Administer the VISTA inhibitor (e.g., 500 µg of HMBD-002 in PBS, intraperitoneally) and vehicle control twice weekly.
-
Tumor Measurement: Measure tumor volume with calipers two to three times per week. Tumor volume can be calculated using the formula: (length x width²)/2.
-
Endpoint: Continue treatment and monitoring until tumors in the control group reach a predetermined endpoint size or for a set duration.
Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes
This protocol provides a framework for analyzing immune cell populations within the TME following treatment with a VISTA inhibitor.
Materials:
-
Tumor tissue
-
Tumor dissociation kit (e.g., Miltenyi Biotec)
-
Red blood cell lysis buffer
-
FACS buffer (PBS + 2% FBS)
-
Fc block (e.g., anti-mouse CD16/32)
-
Fluorescently conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, CD11b, Gr-1, F4/80, MHCII, CD11c)
-
Live/dead stain
-
Flow cytometer
Protocol:
-
Single-Cell Suspension: Dissociate tumor tissue into a single-cell suspension using a tumor dissociation kit according to the manufacturer's instructions.
-
RBC Lysis: Lyse red blood cells using RBC lysis buffer.
-
Staining:
-
Stain cells with a live/dead marker.
-
Block Fc receptors with Fc block.
-
Stain with a cocktail of fluorescently conjugated antibodies against surface markers.
-
-
Acquisition: Acquire stained cells on a flow cytometer.
-
Analysis: Analyze the data using flow cytometry software. A common gating strategy is to first gate on live, single cells, then on CD45+ hematopoietic cells. From the CD45+ population, further delineate T-cell subsets (CD3+, CD4+, CD8+) and myeloid subsets (CD11b+, Gr-1+, F4/80+, etc.).
Conclusion and Future Directions
This compound represents a compelling target for cancer immunotherapy due to its distinct mechanism of action and expression pattern. Preclinical data for VISTA inhibitors, both as monotherapies and in combination with other checkpoint blockers, have demonstrated promising anti-tumor activity. The ability of VISTA blockade to modulate the myeloid compartment and overcome resistance to existing therapies is of particular interest. Further research is warranted to fully elucidate the complexities of VISTA signaling, identify predictive biomarkers for patient selection, and optimize combination therapy strategies to maximize clinical benefit. The detailed protocols provided in this guide serve as a valuable resource for researchers dedicated to advancing the development of this next generation of cancer immunotherapies.
References
- 1. thno.org [thno.org]
- 2. Rationally targeted anti-VISTA antibody that blockades the C-C’ loop region can reverse VISTA immune suppression and remodel the immune microenvironment to potently inhibit tumor growth in an Fc independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. curis.com [curis.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. VSIG‐3 as a ligand of VISTA inhibits human T‐cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hummingbirdbioscience.com [hummingbirdbioscience.com]
- 9. hummingbirdbioscience.com [hummingbirdbioscience.com]
Harnessing a Novel Axis of Immune Regulation: The Rationale for Targeting VISTA in Oncology
A Technical Guide for Researchers and Drug Development Professionals
V-domain Ig Suppressor of T-cell Activation (VISTA), also known as PD-1H, is an immune checkpoint molecule that has emerged as a compelling target in oncology research.[1][2] Distinct from the well-established PD-1/PD-L1 and CTLA-4 pathways, VISTA presents a unique mechanism for regulating immune responses, particularly within the tumor microenvironment (TME).[3][4] Its expression profile and functional role in both lymphoid and myeloid lineages offer a novel strategy to overcome resistance to existing immunotherapies and broaden the spectrum of patients who may benefit from immune-based cancer treatments.[5][6] This guide provides an in-depth examination of the biological rationale, preclinical evidence, and clinical development landscape for targeting VISTA.
VISTA Biology: A Unique Immune Checkpoint
VISTA is a type I transmembrane protein belonging to the B7 family of immune co-inhibitory and co-stimulatory molecules.[2] Structurally, it shares homology with PD-L1 but possesses unique features, including a high degree of conservation between mouse and human sequences, particularly in the cytoplasmic tail, suggesting a conserved and critical signaling function.[7]
Expression Profile: A Tale of Two Lineages
Unlike other checkpoints that are primarily induced upon T-cell activation, VISTA is constitutively expressed on naive T-cells, where it is thought to enforce quiescence and maintain peripheral tolerance.[1][3] However, its most prominent expression is found on hematopoietic cells, with the highest densities observed in the myeloid lineage, including monocytes, macrophages, myeloid-derived suppressor cells (MDSCs), and dendritic cells. This dual expression pattern is central to its function and therapeutic potential.
Within the TME, VISTA expression is significantly upregulated on tumor-infiltrating leukocytes.[8] High levels are found on tumor-associated macrophages (TAMs), MDSCs, and regulatory T-cells (Tregs).[7] This localization suggests a pivotal role in creating and sustaining an immunosuppressive microenvironment.[9]
Mechanism of Action: A Dual-Function Regulator
VISTA can function as both a ligand and a receptor, exerting its inhibitory effects through multiple mechanisms.[1]
-
As a Ligand: When expressed on antigen-presenting cells (APCs) like macrophages and dendritic cells, VISTA interacts with unidentified receptors on T-cells to suppress their activation, proliferation, and cytokine production.[2] This is considered its primary inhibitory function.
-
As a Receptor: Expressed on T-cells, VISTA can transduce intrinsic inhibitory signals.[7] Studies in T-cells lacking VISTA show heightened responses to T-cell receptor (TCR) crosslinking, supporting a cell-intrinsic regulatory role.[10]
This dual functionality allows VISTA to exert broad control over both the initiation and effector phases of the anti-tumor immune response.
VISTA Signaling Pathways
Recent research has begun to elucidate the intracellular signaling pathways modulated by VISTA. A key mechanism involves the regulation of Toll-like receptor (TLR) signaling in myeloid cells through the E3 ubiquitin ligase TRAF6.[11] VISTA signaling enhances the K48-linked polyubiquitination of TRAF6, which targets it for proteasomal degradation.[11] Concurrently, it decreases K63-linked polyubiquitination, a process required for TRAF6-mediated activation of downstream pathways like NF-κB and MAPK.[11] By dampening TLR signaling, VISTA suppresses the production of pro-inflammatory cytokines by myeloid cells, thus contributing to an immunosuppressive TME.[11]
Furthermore, a conserved four-amino-acid (NPGF) motif in the intracellular domain of VISTA has been identified that can suppress tumor cell proliferation by constraining growth factor receptor signaling, such as the EGFR pathway, through interaction with the adapter protein NUMB.[12][13]
Preclinical Rationale for Targeting VISTA
The rationale for VISTA blockade is strongly supported by preclinical data demonstrating enhanced anti-tumor immunity and tumor growth inhibition across various models.
Impact on Myeloid Cells
Targeting VISTA reprograms the suppressive myeloid compartment.[1] Anti-VISTA antibody treatment leads to a reduction of tumor-infiltrating MDSCs and an increase in pro-inflammatory cytokine production.[14] This shift from an immunosuppressive to a pro-inflammatory TME is a key mechanism of action.[9] In murine cancer models, VISTA knockout resulted in reduced migration of macrophages and MDSCs into the TME.[14]
Enhancement of T-Cell Function
VISTA blockade reverses T-cell suppression.[15] Treatment with anti-VISTA monoclonal antibodies (mAbs) increases the infiltration of CD4+ and CD8+ T-cells into tumors.[14] In a colon cancer model, combining anti-VISTA and anti-PD-L1 mAbs resulted in enhanced inflammatory cytokine and granzyme B production by tumor-specific CD8+ T-cells.[1]
Anti-Tumor Efficacy
VISTA blockade demonstrates significant anti-tumor activity, both as a monotherapy and in combination with other checkpoint inhibitors.
| Tumor Model | Treatment | Key Outcome | Reference |
| CT26 Colon Cancer | Anti-VISTA + Anti-PD-L1 | 80% tumor regression, superior to either agent alone. | [4] |
| B16-BL6 Melanoma | Anti-VISTA mAb | Decreased percentage of MDSCs within tumor-infiltrating lymphocytes. | [1] |
| Various Syngeneic Models | KVA12.1 (anti-VISTA mAb) | Strong single-agent anti-tumor activity. | [5] |
| CT26 Colon Cancer (large tumors) | Anti-VISTA + Anti-PD-1/CTLA-4 | Resolution of 50% of previously resistant tumors. | [14] |
| Ovarian Cancer | Anti-VISTA mAb | Prolonged survival of tumor-bearing mice. | [3] |
Clinical Development Landscape
The promising preclinical data has spurred the clinical development of several VISTA-targeting agents. A key rationale for targeting VISTA is its potential role in acquired resistance to PD-1/CTLA-4 blockade, as VISTA expression has been shown to increase after these therapies.[5]
| Drug Candidate | Mechanism | Developer | Phase of Development | Indications | Reference |
| KVA12123 (KVA12.1) | Engineered IgG1 mAb | Kineta, Inc. | Phase 1/2 | Advanced Solid Tumors | [15][16] |
| HMBD-002 | IgG4 mAb | Hummingbird Bioscience | Phase 1/2 | Advanced Solid Tumors (incl. TNBC, NSCLC) | [3][9] |
| CI-8993 | Anti-VISTA mAb | Curis, Inc. | Phase 1 (Ongoing) | Relapsed or Refractory Solid Tumors | [3] |
| CA-170 | Oral Small Molecule | Aurigene | Phase 2 | NSCLC, other solid tumors | [3][17] |
These trials are evaluating VISTA inhibitors both as monotherapy and in combination with anti-PD-1 antibodies like pembrolizumab, aiming to overcome resistance and improve outcomes in hard-to-treat cancers.[5][9]
Key Experimental Protocols
Protocol: Immunohistochemistry (IHC) for VISTA
This protocol is adapted from methodologies used in VISTA expression studies.[18]
Objective: To detect VISTA protein expression in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials:
-
FFPE tissue sections (4-5 µm)
-
Primary Antibody: Rabbit monoclonal anti-VISTA (e.g., Clone D1L2G)
-
Antigen Retrieval Solution: Citrate buffer (pH 6.0)
-
Peroxidase-blocking solution (e.g., 3% H₂O₂)
-
Blocking Buffer: PBS with 5% serum
-
HRP-conjugated secondary antibody
-
DAB (3,3'-Diaminobenzidine) chromogen solution
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Immerse slides in xylene (2x5 min), followed by a graded ethanol series (100%, 95%, 70%; 2 min each) and finally in distilled water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) by immersing slides in citrate buffer (pH 6.0) and heating in a steamer or water bath at 95-100°C for 20-60 minutes. Cool slides for 20 minutes.[19]
-
Peroxidase Block: Incubate slides in peroxidase-blocking solution for 10 minutes at room temperature to quench endogenous peroxidase activity. Rinse with PBS.
-
Blocking: Apply blocking buffer for 30-60 minutes at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary anti-VISTA antibody to its optimal concentration (e.g., 1:500) in blocking buffer. Apply to sections and incubate overnight at 4°C in a humidified chamber.[18]
-
Secondary Antibody Incubation: Rinse slides with PBS (3x5 min). Apply HRP-conjugated secondary antibody and incubate for 30-60 minutes at room temperature.
-
Signal Detection: Rinse slides with PBS. Apply DAB chromogen solution and incubate for 5-10 minutes, or until a brown color develops. Monitor under a microscope.
-
Counterstaining: Rinse with distilled water. Immerse slides in hematoxylin for 1-2 minutes. "Blue" the sections in running tap water.
-
Dehydration and Mounting: Dehydrate slides through a graded ethanol series and xylene. Apply a coverslip using a permanent mounting medium.
References
- 1. Frontiers | Terminating Cancer by Blocking VISTA as a Novel Immunotherapy: Hasta la vista, baby [frontiersin.org]
- 2. kuickresearch.com [kuickresearch.com]
- 3. targetedonc.com [targetedonc.com]
- 4. oaepublish.com [oaepublish.com]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. First VISTA Inhibitor Expected to Receive FDA Approval by 2028, According to New Research [trial.medpath.com]
- 7. Immunoregulatory Functions of VISTA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are VISTA inhibitors and how do they work? [synapse.patsnap.com]
- 9. ascopubs.org [ascopubs.org]
- 10. VISTA-induced tumor suppression by a four amino acid intracellular motif - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Immune checkpoint protein VISTA regulates antitumor immunity by controlling myeloid cell–mediated inflammation and immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Four Amino Acid Intracellular Motif of VISTA Blocks Growth Receptor Signaling in Cancer Cells to Induce Tumor Suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. VISTA-induced tumor suppression by a four amino acid intracellular motif - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Clinical and research updates on the VISTA immune checkpoint: immuno-oncology themes and highlights - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A highly potent anti-VISTA antibody KVA12123 - a new immune checkpoint inhibitor and a promising therapy against poorly immunogenic tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Kineta Publishes Preclinical Data Demonstrating the Potential of Anti-VISTA Antibody KVA12123 as an Immunomodulatory Therapy for Cancer - BioSpace [biospace.com]
- 17. VISTA inhibitors in cancer immunotherapy: a short perspective on recent progresses - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubcompare.ai [pubcompare.ai]
- 19. Staining Protocols for Immunohistochemistry (IHC) – IDH1 R132H Antibody Clone H09 | IDH1R132H.com [idh1r132h.com]
The B7 Superfamily: A Comprehensive Guide to Foundational Research for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The B7 superfamily of proteins is a critical collection of transmembrane molecules that play a pivotal role in orchestrating the adaptive immune response. As key regulators of T-cell activation and tolerance, these proteins represent a major focus for the development of novel immunotherapies for cancer, autoimmune diseases, and infectious diseases. This technical guide provides an in-depth overview of the foundational research on the B7 family, detailing its members, their functions, signaling pathways, and the experimental methodologies used to study them.
The B7 Superfamily: An Overview
The B7 family consists of ligands that, upon binding to their cognate receptors on lymphocytes, deliver either co-stimulatory or co-inhibitory signals, which are crucial for determining the outcome of an immune response.[1] T-cell activation requires two signals: the first is the engagement of the T-cell receptor (TCR) with a specific antigen presented by the major histocompatibility complex (MHC), and the second is a co-stimulatory signal provided by the interaction of B7 family members on antigen-presenting cells (APCs) with their receptors on T-cells.[2][3] This dual-signal requirement is a critical checkpoint to prevent inappropriate or excessive immune responses.
The members of the B7 superfamily can be broadly categorized based on their function as either co-stimulatory, promoting T-cell activation and proliferation, or co-inhibitory, downregulating T-cell responses and inducing tolerance.
Key Members of the B7 Superfamily and Their Receptors
The B7 superfamily includes several well-characterized members, each with distinct expression patterns and immunological functions.
| B7 Family Member | Alternative Names | Receptor(s) | Primary Function |
| B7-1 | CD80 | CD28, CTLA-4 | Co-stimulatory/Co-inhibitory |
| B7-2 | CD86 | CD28, CTLA-4 | Co-stimulatory/Co-inhibitory |
| ICOS-L | B7-H2, CD275 | ICOS | Co-stimulatory |
| PD-L1 | B7-H1, CD274 | PD-1, B7-1 (CD80) | Co-inhibitory |
| PD-L2 | B7-DC, CD273 | PD-1 | Co-inhibitory |
| B7-H3 | CD276 | TLT-2 (TREML2) | Co-stimulatory/Co-inhibitory |
| B7-H4 | VTCN1, B7S1, B7x | Unknown | Co-inhibitory |
| VISTA | B7-H5, PD-1H | PSGL-1, VSIG3 | Co-inhibitory |
| B7-H6 | NCR3LG1 | NKp30 | Activating (for NK cells) |
| B7-H7 | HHLA2 | TMIGD2 (CD28H), KIR3DL3 | Co-stimulatory/Co-inhibitory |
Quantitative Data on B7 Family Interactions and Expression
Understanding the quantitative aspects of B7 family protein interactions and expression is crucial for developing targeted therapies.
Binding Affinities of B7 Family Members and Their Receptors
The strength of the interaction between B7 ligands and their receptors, measured by the dissociation constant (Kd), dictates the signaling outcome.
| Ligand | Receptor | Binding Affinity (Kd) | Reference |
| B7-1 (CD80) | CTLA-4 | ~12 nM | [4] |
| B7-1 (CD80) | CD28 | ~200 nM | [4] |
| B7-2 (CD86) | CTLA-4 | Higher affinity than to CD28 | |
| B7-H7 (HHLA2) | KIR3DL3 | 48.9 µM | [5] |
| B7-H7 (HHLA2) | TMIGD2 (CD28H) | 9 µM | [5] |
Note: A comprehensive table of all binding affinities is challenging to compile due to variations in experimental conditions across studies. The values presented here are indicative.
Expression of B7 Family Proteins on Immune Cells
The expression levels of B7 family members vary across different immune cell populations and activation states. Mean Fluorescence Intensity (MFI) from flow cytometry is a common method for quantifying this expression.
| B7 Family Member | Cell Type | Condition | Mean Fluorescence Intensity (MFI) | Reference |
| B7-H3 | Monocytes/Macrophages (Lung Cancer) | Tumor Tissue | MFI > 5.4 (High Expression) | [6] |
| B7-H3 | Monocytes/Macrophages (Lung Cancer) | Adjacent Normal Tissue | Lower than in tumor tissue | [6] |
Note: MFI values are highly dependent on the specific antibody, fluorochrome, and instrument used, making direct comparisons between studies difficult.
Quantitative Effects on T-Cell Proliferation and Cytokine Production
The engagement of B7 family members has a direct quantitative impact on T-cell proliferation and the secretion of cytokines.
T-Cell Proliferation
| B7 Family Member | Effect on T-Cell Proliferation | Quantitative Measure | Reference |
| B7-1 (on T-cells) | Increased proliferation of OT-1 T cells | 3- to 9-fold increase in antitumor titer | [7] |
Cytokine Production
| B7 Family Member | Co-stimulation Condition | Cytokine | Change in Concentration (pg/mL) | Reference |
| B7-H1 | Anti-B7-H1 mAb + SEB on naive T-cells with microglial cells | IL-2 | 1789 ± 310 to 2816 ± 776 | [8] |
| B7-H1 | Anti-B7-H1 mAb + SEB on naive T-cells with microglial cells | IFN-γ | 1142 ± 400 to 2110 ± 196 | [8] |
| B7-H1 | Anti-B7-H1 mAb + PPD-specific T-cells with microglial cells | IL-2 | 165 ± 96 to 550 ± 91 | [8] |
| B7-H1 | Anti-B7-H1 mAb + PPD-specific T-cells with microglial cells | IFN-γ | 17,905 ± 1435 to 23,054 ± 2880 | [8] |
| B7-2 | HagB stimulation of CD4+ T-cells from B7-2-/- mice vs. wt | IL-4 | 82% decrease | [9] |
| B7-2 | HagB stimulation of CD4+ T-cells from B7-2-/- mice vs. wt | IL-5 | 57% decrease | [9] |
| B7-1 | HagB stimulation of CD4+ T-cells from B7-1-/- mice vs. wt | IL-4 | 45% decrease | [9] |
| B7-1 | HagB stimulation of CD4+ T-cells from B7-1-/- mice vs. wt | IL-5 | 53% decrease | [9] |
Signaling Pathways of the B7 Superfamily
The binding of B7 family ligands to their receptors initiates intracellular signaling cascades that ultimately determine the T-cell's fate.
B7-1/B7-2:CD28/CTLA-4 Signaling
B7-1 and B7-2 can bind to both the co-stimulatory receptor CD28 and the co-inhibitory receptor CTLA-4. The outcome of this interaction depends on the relative expression levels of these receptors and their binding affinities. CTLA-4 has a significantly higher affinity for B7-1 and B7-2 than CD28.
B7-1/B7-2 Signaling Pathways
ICOS-L:ICOS Signaling
ICOS-L (B7-H2) interaction with ICOS on activated T-cells provides a potent co-stimulatory signal, particularly important for T follicular helper (Tfh) cell differentiation and function.[10]
ICOS-L:ICOS Signaling Pathway
PD-L1/PD-L2:PD-1 Signaling
The PD-1 pathway is a major inhibitory checkpoint that plays a crucial role in maintaining peripheral tolerance and is often exploited by tumors to evade immune surveillance.[11]
PD-L1/PD-L2:PD-1 Signaling Pathway
B7-H3 Signaling
The function of B7-H3 is complex and appears to be context-dependent, with both co-stimulatory and co-inhibitory roles reported. One of its receptors is TLT-2.[12]
Dual Role of B7-H3 Signaling
B7-H4 Signaling
B7-H4 is a co-inhibitory molecule, though its receptor on T-cells remains to be definitively identified.[13] Its signaling leads to the inhibition of T-cell proliferation and cytokine production.[14]
B7-H4 Signaling Pathway
VISTA (B7-H5) Signaling
VISTA is a negative checkpoint regulator that can function as both a ligand and a receptor. It can interact with PSGL-1, particularly in acidic environments like the tumor microenvironment.[15][16]
VISTA (B7-H5) Signaling Pathways
B7-H6:NKp30 Signaling
B7-H6 is primarily expressed on tumor cells and acts as a ligand for the activating receptor NKp30 on Natural Killer (NK) cells, leading to NK cell-mediated cytotoxicity.[17]
B7-H6:NKp30 Signaling Pathway
B7-H7 (HHLA2) Signaling
B7-H7 has a dual function, interacting with TMIGD2 (CD28H) to provide a co-stimulatory signal and with an unknown receptor to deliver an inhibitory signal.[18][19]
B7-H7 (HHLA2) Signaling Pathways
Experimental Protocols
Flow Cytometry for B7 Family Protein Expression Analysis
This protocol outlines a general procedure for analyzing the surface expression of B7 family proteins on immune cells.
Workflow Diagram
Flow Cytometry Workflow
Methodology
-
Cell Preparation: Prepare a single-cell suspension of the immune cells of interest (e.g., peripheral blood mononuclear cells, splenocytes, or cultured cells) in a suitable buffer (e.g., PBS with 2% FBS).
-
Fc Receptor Blockade: Incubate the cells with an Fc receptor blocking reagent (e.g., Fc Block) for 10-15 minutes at 4°C to prevent non-specific antibody binding.
-
Antibody Staining: Add a cocktail of fluorescently-labeled monoclonal antibodies specific for the B7 family protein of interest and other cell surface markers to identify the cell population (e.g., CD3 for T-cells, CD19 for B-cells, CD11c for dendritic cells). Incubate for 20-30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with cold staining buffer to remove unbound antibodies.
-
Viability Staining (Optional): Resuspend the cells in a buffer containing a viability dye (e.g., 7-AAD or DAPI) to exclude dead cells from the analysis.
-
Data Acquisition: Acquire the samples on a flow cytometer, ensuring appropriate compensation is set to correct for spectral overlap between fluorochromes.
-
Data Analysis: Analyze the data using flow cytometry software. Gate on the cell population of interest based on forward and side scatter properties and the expression of cell-specific markers. Determine the percentage of positive cells and the Mean Fluorescence Intensity (MFI) for the B7 family protein.
T-Cell Proliferation Assay using CFSE Dye Dilution
This protocol describes a common method to assess T-cell proliferation in response to co-stimulation mediated by B7 family members.
Workflow Diagram
T-Cell Proliferation Assay Workflow
Methodology
-
T-Cell Isolation and Labeling: Isolate T-cells from peripheral blood or lymphoid tissues. Label the T-cells with Carboxyfluorescein succinimidyl ester (CFSE) at a concentration of 1-5 µM for 10-15 minutes at 37°C. Quench the labeling reaction with complete culture medium.
-
Co-culture Setup: Co-culture the CFSE-labeled T-cells with antigen-presenting cells (APCs) that express the B7 family member of interest. Stimulate the co-culture with a specific antigen or a polyclonal T-cell activator (e.g., anti-CD3 antibody).
-
Incubation: Incubate the co-culture for 3-5 days to allow for T-cell proliferation.
-
Cell Harvesting and Staining: Harvest the cells and stain them with fluorescently-labeled antibodies against T-cell surface markers (e.g., CD4, CD8) to distinguish different T-cell subsets.
-
Data Acquisition and Analysis: Acquire the samples on a flow cytometer. Analyze the data by gating on the T-cell population of interest. As the T-cells divide, the CFSE dye is equally distributed between the daughter cells, resulting in a halving of the fluorescence intensity with each cell division. The proliferation can be quantified by measuring the percentage of cells that have undergone division and calculating a proliferation index.
Conclusion
The B7 superfamily of proteins represents a complex and finely tuned system for regulating T-cell-mediated immunity. A thorough understanding of the individual members, their binding partners, and their downstream signaling pathways is essential for the rational design of novel immunotherapies. This guide provides a foundational overview of this critical area of research, offering valuable information for scientists and drug development professionals working to harness the power of the immune system to combat disease. The continued exploration of the B7 superfamily will undoubtedly lead to the development of next-generation therapies with improved efficacy and safety profiles.
References
- 1. Complexities of CD28/B7: CTLA-4 costimulatory pathways in autoimmunity and transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CD28/B7 costimulation: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CTLA-4 and PD-1 Pathways: Similarities, Differences, and Implications of Their Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. google.com [google.com]
- 5. Human endogenous retrovirus-H long terminal repeat-associating 2: The next immune checkpoint for antitumour therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High expression of B7-H3 on monocyte/macrophages in tumor microenvironment promotes lung cancer progression by inhibiting apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Microglial Expression of the B7 Family Member B7 Homolog 1 Confers Strong Immune Inhibition: Implications for Immune Responses and Autoimmunity in the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role of B7 co-stimulation in activation and differentiation of CD4+ and CD8+ T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Binding of B7-H2 to ICOS Delivers a T Cell Co-Stimulatory Signal | Bio-Techne [bio-techne.com]
- 11. dovepress.com [dovepress.com]
- 12. B7 Homolog 4 (B7-H4)-Directed Agents in Oncology Clinical Trials: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. B7-H4 Acts as a T Cell Co-inhibitory Receptor | Bio-Techne [bio-techne.com]
- 14. B7-H4 as a potential target for immunotherapy for gynecologic cancers: A closer look - PMC [pmc.ncbi.nlm.nih.gov]
- 15. VISTA is an acidic pH-selective ligand for PSGL-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The VISTA/VSIG3/PSGL-1 axis: crosstalk between immune effector cells and cancer cells in invasive ductal breast carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. uniprot.org [uniprot.org]
- 18. HHLA2 and TMIGD2: new immunotherapeutic targets of the B7 and CD28 families - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: Vista-IN-3 in vitro T-cell Proliferation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
V-domain Ig suppressor of T-cell activation (VISTA), also known as PD-1H, is a critical negative checkpoint regulator that plays a pivotal role in suppressing T-cell activation and proliferation.[1][2][3] Elevated VISTA expression in the tumor microenvironment is associated with diminished anti-tumor immune responses, making it a compelling target for cancer immunotherapy.[1][2] Vista-IN-3 is a small molecule inhibitor designed to block the VISTA signaling pathway, thereby unleashing the anti-tumor potential of T-cells.
These application notes provide a detailed protocol for an in vitro T-cell proliferation assay to evaluate the efficacy of this compound. The protocol outlines the necessary reagents, step-by-step procedures, and data analysis methods. Additionally, diagrams illustrating the VISTA signaling pathway and the experimental workflow are included to facilitate a comprehensive understanding of the assay.
VISTA Signaling Pathway and Inhibition by this compound
VISTA, expressed on various immune cells including T-cells and myeloid cells, acts as both a receptor and a ligand to suppress T-cell function.[4][5] As a ligand on antigen-presenting cells (APCs), VISTA interacts with its receptor on T-cells, delivering inhibitory signals that curtail T-cell proliferation and cytokine production.[4] Conversely, as a receptor on T-cells, VISTA can directly mediate inhibitory signals.[6] Recent research has identified LRIG1 as a binding partner for VISTA on T-cells, which, upon engagement, transmits signals that suppress T-cell replication and function.[7] The inhibitory function of VISTA is particularly potent in the acidic tumor microenvironment.[1]
This compound, as a VISTA inhibitor, is designed to interfere with this signaling cascade. By blocking the interaction of VISTA with its binding partners, this compound negates the downstream inhibitory signals, leading to enhanced T-cell activation, proliferation, and effector functions.
Experimental Protocol: In Vitro T-cell Proliferation Assay
This protocol details the steps to assess the effect of this compound on T-cell proliferation using a carboxyfluorescein succinimidyl ester (CFSE)-based flow cytometry assay.
Materials and Reagents
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RosetteSep™ Human T-Cell Enrichment Cocktail (or similar)
-
Ficoll-Paque PLUS
-
RPMI 1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, 2 mM L-glutamine)
-
Anti-CD3 antibody (clone OKT3)
-
Anti-CD28 antibody (clone CD28.2)
-
This compound (or a similar VISTA inhibitor like NSC622608)
-
CFSE (Carboxyfluorescein succinimidyl ester)
-
Phosphate Buffered Saline (PBS)
-
Fetal Bovine Serum (FBS)
-
96-well U-bottom plates
-
Flow cytometer
Experimental Workflow
Step-by-Step Procedure
Day -1: Plate Coating
-
Prepare a solution of anti-CD3 antibody in sterile PBS at a concentration of 1-5 µg/mL.
-
Add 50 µL of the anti-CD3 solution to the required wells of a 96-well U-bottom plate.
-
For unstimulated control wells, add 50 µL of sterile PBS.
-
Seal the plate and incubate overnight at 4°C.
Day 0: T-Cell Isolation and Staining
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque PLUS density gradient centrifugation.
-
Isolate pan T-cells from the PBMC population using the RosetteSep™ Human T-Cell Enrichment Cocktail according to the manufacturer's protocol.
-
Wash the isolated T-cells with PBS.
-
Resuspend the T-cells at a concentration of 1-5 x 10^6 cells/mL in serum-free RPMI 1640.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C in the dark.
-
Quench the staining reaction by adding 5 volumes of cold complete RPMI 1640 medium (containing 10% FBS).
-
Centrifuge the cells and wash twice with complete RPMI 1640 to remove any unbound CFSE.
-
Resuspend the CFSE-labeled T-cells in complete RPMI 1640 at a final concentration of 1 x 10^6 cells/mL.
Day 0: Assay Setup
-
Wash the anti-CD3 coated plate twice with 200 µL of sterile PBS to remove any unbound antibody.
-
Add 100 µL of the CFSE-labeled T-cell suspension to each well.
-
Prepare serial dilutions of this compound in complete RPMI 1640. A starting concentration of 5 µM can be used based on published data for similar inhibitors.[8]
-
Add 50 µL of the this compound dilutions to the respective wells. For the control wells (stimulated and unstimulated), add 50 µL of vehicle control (e.g., DMSO diluted in media).
-
Add 50 µL of anti-CD28 antibody to all stimulated wells to a final concentration of 1-2 µg/mL. Add 50 µL of complete RPMI 1640 to the unstimulated wells.
-
The final volume in each well should be 200 µL.
Day 3-5: Incubation and Data Acquisition
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 3 to 5 days.
-
After incubation, harvest the cells and transfer them to FACS tubes.
-
Analyze the cells by flow cytometry, measuring the CFSE fluorescence in the FITC channel.
Data Analysis
T-cell proliferation is measured by the dilution of CFSE dye. As cells divide, the CFSE is distributed equally between daughter cells, resulting in a halving of fluorescence intensity with each cell division. The percentage of proliferating cells can be determined by gating on the cell populations that have undergone one or more divisions compared to the undivided parent population in the unstimulated control.
Expected Results and Data Presentation
The addition of this compound to stimulated T-cells is expected to increase the percentage of proliferating cells in a dose-dependent manner. The results can be summarized in the following tables.
Table 1: Effect of this compound on T-Cell Proliferation
| Treatment Condition | This compound Conc. (µM) | % Proliferating T-Cells (Mean ± SD) |
| Unstimulated Control | 0 | < 5% |
| Stimulated Control (Anti-CD3/CD28) | 0 | 40 - 60% |
| Stimulated + this compound | 0.1 | (To be determined experimentally) |
| Stimulated + this compound | 1 | (To be determined experimentally) |
| Stimulated + this compound | 5 | (To be determined experimentally) |
| Stimulated + this compound | 10 | (To be determined experimentally) |
Table 2: Proliferation Index and Division Index
| Treatment Condition | This compound Conc. (µM) | Proliferation Index | Division Index |
| Stimulated Control (Anti-CD3/CD28) | 0 | (Calculated from flow data) | (Calculated from flow data) |
| Stimulated + this compound | 5 | (Calculated from flow data) | (Calculated from flow data) |
-
Proliferation Index: The average number of divisions that all original cells have undergone.
-
Division Index: The average number of divisions that the responding cells have undergone.
Conclusion
This in vitro T-cell proliferation assay provides a robust method for evaluating the efficacy of the VISTA inhibitor, this compound. By blocking the VISTA-mediated inhibitory pathway, this compound is expected to enhance T-cell proliferation, a key indicator of a restored anti-tumor immune response. The detailed protocol and data presentation guidelines provided herein will aid researchers in the consistent and accurate assessment of this and other VISTA pathway inhibitors.
References
- 1. VISTA inhibitors in cancer immunotherapy: a short perspective on recent progresses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. VISTA is an immune checkpoint molecule for human T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. VISTA is a potential target for immunotherapy in B-cell acute lymphoblastic leukemia in children - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | VISTA: A Target to Manage the Innate Cytokine Storm [frontiersin.org]
- 7. sciencedaily.com [sciencedaily.com]
- 8. jitc.bmj.com [jitc.bmj.com]
Application Notes and Protocols for Vista-IN-3 in a Mixed Lymphocyte Reaction (MLR) Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
V-domain Ig Suppressor of T-cell Activation (VISTA), also known as PD-1H, is an immune checkpoint protein that acts as a negative regulator of T-cell and myeloid cell activation.[1][2] Its expression on various immune cells, including T cells, myeloid cells, and dendritic cells, allows it to suppress T-cell proliferation and cytokine production, thereby dampening immune responses.[2] Vista-IN-3 is a small molecule inhibitor designed to block the immunosuppressive functions of VISTA, making it a promising candidate for cancer immunotherapy.[3]
The Mixed Lymphocyte Reaction (MLR) assay is a robust in vitro method to model the T-cell activation that occurs in response to allogeneic antigens, mimicking the interaction between T-cells and antigen-presenting cells (APCs).[4][5] This makes the MLR assay an ideal platform to evaluate the immunomodulatory effects of compounds like this compound. These application notes provide a detailed protocol for utilizing this compound in a one-way MLR assay and present representative data on its effects on T-cell proliferation and cytokine production.
Principle of the MLR Assay
In a one-way MLR, responder T-cells from one donor are co-cultured with irradiated or mitomycin C-treated stimulator peripheral blood mononuclear cells (PBMCs) or dendritic cells (DCs) from a genetically different donor.[4][5] The responder T-cells recognize the foreign major histocompatibility complex (MHC) molecules on the stimulator cells, leading to T-cell activation, proliferation, and cytokine secretion.[6] By introducing an immune checkpoint inhibitor like this compound, it is possible to quantify its ability to enhance this T-cell response.
Data Presentation
The following tables summarize representative quantitative data from a one-way MLR assay evaluating the effect of this compound. Note: As specific experimental data for this compound is not publicly available, this data is illustrative and based on the expected activity of a VISTA inhibitor.
Table 1: Effect of this compound on T-Cell Proliferation in a One-Way MLR Assay
| This compound Concentration | T-Cell Proliferation (% of Control) | Standard Deviation |
| 0 nM (Vehicle Control) | 100 | ± 5.2 |
| 1 nM | 115 | ± 6.1 |
| 10 nM | 145 | ± 7.8 |
| 100 nM | 180 | ± 9.3 |
| 1 µM | 210 | ± 11.5 |
| 10 µM | 215 | ± 12.0 |
IC50 for T-Cell Proliferation: Based on the representative data, the half-maximal effective concentration (EC50) for this compound-mediated enhancement of T-cell proliferation would be calculated from a dose-response curve.
Table 2: Effect of this compound on Cytokine Production in a One-Way MLR Assay Supernatant
| Cytokine | Vehicle Control (pg/mL) | This compound (1 µM) (pg/mL) | Fold Change |
| IFN-γ | 500 | 1500 | 3.0 |
| TNF-α | 250 | 800 | 3.2 |
| IL-2 | 150 | 500 | 3.3 |
| IL-10 | 300 | 150 | 0.5 |
Experimental Protocols
One-Way Mixed Lymphocyte Reaction (MLR) Assay Protocol
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) from two healthy, unrelated donors
-
Ficoll-Paque PLUS
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Mitomycin C or access to an irradiator
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Vehicle control (e.g., DMSO)
-
Cell proliferation dye (e.g., CFSE or CellTrace™ Violet)
-
96-well round-bottom cell culture plates
-
Flow cytometer
-
ELISA or multiplex cytokine assay kits (for IFN-γ, TNF-α, IL-2, IL-10)
Methodology:
-
Isolation of PBMCs:
-
Isolate PBMCs from whole blood of two healthy donors using Ficoll-Paque density gradient centrifugation.
-
Wash the cells twice with PBS and resuspend in complete RPMI 1640 medium.
-
-
Preparation of Stimulator and Responder Cells:
-
Stimulator Cells: Treat PBMCs from Donor A with Mitomycin C (25 µg/mL) for 30 minutes at 37°C or irradiate them (e.g., 30 Gy) to inhibit proliferation. Wash the cells three times with PBS to remove any residual Mitomycin C and resuspend in complete RPMI 1640 medium.
-
Responder Cells: Label PBMCs from Donor B with a cell proliferation dye according to the manufacturer's instructions. This will allow for the tracking of T-cell proliferation by flow cytometry. Resuspend the labeled cells in complete RPMI 1640 medium.
-
-
MLR Assay Setup:
-
Seed the stimulator cells at a density of 2 x 10^5 cells/well in a 96-well round-bottom plate.
-
Add the responder cells to the wells at a 1:1 ratio with the stimulator cells (2 x 10^5 cells/well).
-
Prepare serial dilutions of this compound in complete RPMI 1640 medium. Add the desired concentrations of this compound to the respective wells. Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound concentration).
-
The final volume in each well should be 200 µL.
-
-
Incubation:
-
Incubate the plate for 5-7 days at 37°C in a humidified incubator with 5% CO2.
-
-
Analysis of T-Cell Proliferation:
-
After the incubation period, harvest the cells from each well.
-
Stain the cells with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8).
-
Analyze the dilution of the cell proliferation dye in the T-cell populations using a flow cytometer. The decrease in fluorescence intensity corresponds to cell division.
-
-
Analysis of Cytokine Production:
-
Before harvesting the cells, carefully collect the culture supernatant from each well.
-
Centrifuge the supernatant to remove any cellular debris.
-
Measure the concentration of cytokines (e.g., IFN-γ, TNF-α, IL-2, IL-10) in the supernatant using ELISA or a multiplex cytokine assay according to the manufacturer's instructions.
-
Visualizations
VISTA Signaling Pathway
Caption: VISTA signaling pathway in T-cell inhibition.
Experimental Workflow for One-Way MLR Assay
Caption: Experimental workflow for a one-way MLR assay.
Logical Relationship of this compound Action
Caption: Logical flow of this compound's mechanism of action.
References
- 1. Immune checkpoint protein VISTA regulates antitumor immunity by controlling myeloid cell–mediated inflammation and immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. marinbio.com [marinbio.com]
- 4. sartorius.com [sartorius.com]
- 5. Phosphotyrosine-Dependent Coupling of Tim-3 to T-Cell Receptor Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. marinbio.com [marinbio.com]
Application Note: Measuring IFN-γ Secretion in Response to Vista Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
V-domain Ig Suppressor of T-cell Activation (VISTA), also known as PD-1H, is a critical negative checkpoint regulator that suppresses T-cell activation and cytokine production.[1][2] As an inhibitory immune checkpoint, VISTA is a promising therapeutic target for cancer immunotherapy.[3] Inhibition of the VISTA signaling pathway is expected to enhance anti-tumor immune responses by restoring T-cell effector functions, including the secretion of key pro-inflammatory cytokines such as Interferon-gamma (IFN-γ).[4] IFN-γ is a pleiotropic cytokine primarily secreted by activated T cells and NK cells, and it plays a crucial role in anti-tumor immunity.[5] Therefore, measuring IFN-γ secretion is a key method for evaluating the efficacy of VISTA inhibitors. This application note provides a detailed protocol for assessing the in vitro activity of a VISTA inhibitor, using "Vista-IN-3" as a representative compound, by measuring IFN-γ secretion from activated T-cells.
VISTA Signaling Pathway
VISTA is predominantly expressed on hematopoietic cells, with the highest levels found on myeloid cells and notable expression on naïve T-cells.[6] It functions as both a ligand and a receptor, exerting its inhibitory effects through complex interactions. When expressed on antigen-presenting cells (APCs), VISTA acts as a ligand, suppressing T-cell proliferation and cytokine production.[7] Blockade of VISTA signaling with an inhibitor like this compound is expected to release this brake on T-cell activation, leading to enhanced IFN-γ production.[1][4]
Caption: VISTA signaling pathway and the mechanism of this compound.
Experimental Workflow
The following diagram outlines the general workflow for measuring IFN-γ secretion in response to treatment with a VISTA inhibitor.
Caption: Experimental workflow for IFN-γ secretion measurement.
Quantitative Data Summary
The following table summarizes representative data on the effect of a small molecule VISTA inhibitor (Compound 6809-0223) on IFN-γ secretion by activated CD8+ T-cells.[1] This data illustrates the expected dose-dependent increase in IFN-γ production following VISTA blockade.
| Treatment Group | This compound Concentration (µM) | Mean IFN-γ Concentration (pg/mL) | Standard Deviation (pg/mL) |
| Vehicle Control | 0 | 150 | 25 |
| This compound | 0.1 | 250 | 30 |
| This compound | 1 | 450 | 45 |
| This compound | 10 | 700 | 60 |
| Positive Control (e.g., anti-PD-1) | 10 µg/mL | 750 | 70 |
Note: The data presented in this table is illustrative and based on findings for a representative small molecule VISTA inhibitor.[1] Actual results may vary depending on the specific inhibitor, cell type, and experimental conditions.
Experimental Protocols
Protocol 1: In Vitro T-Cell Activation and Treatment with this compound
Objective: To prepare activated T-cells and treat them with a VISTA inhibitor for subsequent analysis of IFN-γ secretion.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy human donors
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine
-
Human anti-CD3 antibody (plate-bound or soluble)
-
Human anti-CD28 antibody (soluble)
-
This compound (or other VISTA inhibitor)
-
Vehicle control (e.g., DMSO)
-
96-well flat-bottom cell culture plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Plate Coating (for plate-bound anti-CD3):
-
Dilute anti-CD3 antibody to a final concentration of 1-5 µg/mL in sterile PBS.
-
Add 100 µL of the diluted antibody solution to each well of a 96-well plate.
-
Incubate the plate for 2-4 hours at 37°C or overnight at 4°C.
-
Before use, wash the wells three times with 200 µL of sterile PBS to remove any unbound antibody.
-
-
Cell Plating and Activation:
-
Resuspend isolated PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Add 100 µL of the cell suspension (1 x 10^5 cells) to each well of the anti-CD3 coated plate.
-
If using soluble anti-CD3, add it to the cell suspension before plating at a final concentration of 1 µg/mL.
-
Add soluble anti-CD28 antibody to all wells at a final concentration of 1-2 µg/mL.
-
-
Treatment with this compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of this compound in complete RPMI-1640 medium to achieve the desired final concentrations.
-
Add the diluted this compound or vehicle control to the appropriate wells. The final volume in each well should be 200 µL.
-
-
Incubation:
-
Incubate the plate in a humidified CO2 incubator at 37°C for 48-72 hours.
-
-
Supernatant Collection:
-
After incubation, centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the supernatant from each well without disturbing the cell pellet.
-
Store the supernatant at -80°C until ready for IFN-γ measurement by ELISA.
-
Protocol 2: Quantification of IFN-γ by Enzyme-Linked Immunosorbent Assay (ELISA)
Objective: To measure the concentration of IFN-γ in the collected cell culture supernatants.
Materials:
-
Human IFN-γ ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, TMB substrate, and stop solution)
-
Recombinant human IFN-γ standard
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent (as provided in the ELISA kit or 1% BSA in PBS)
-
96-well ELISA plates
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Plate Preparation:
-
Coat a 96-well ELISA plate with the IFN-γ capture antibody diluted in coating buffer.
-
Incubate overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the plate by adding 200 µL of assay diluent to each well and incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Standard Curve Preparation:
-
Reconstitute the recombinant human IFN-γ standard according to the manufacturer's instructions to create a stock solution.
-
Perform a serial dilution of the standard in assay diluent to generate a standard curve (e.g., from 2000 pg/mL down to 31.25 pg/mL, including a zero standard).
-
-
Sample and Standard Incubation:
-
Add 100 µL of the prepared standards and the collected cell culture supernatants (diluted if necessary) to the appropriate wells in duplicate.
-
Incubate for 2 hours at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Detection:
-
Add 100 µL of the biotinylated IFN-γ detection antibody, diluted in assay diluent, to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of streptavidin-HRP conjugate, diluted in assay diluent, to each well.
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash the plate seven times with wash buffer.
-
-
Development and Measurement:
-
Add 100 µL of TMB substrate to each well.
-
Incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.
-
Stop the reaction by adding 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm on a microplate reader within 30 minutes of adding the stop solution.
-
-
Data Analysis:
-
Subtract the average absorbance of the zero standard from all other readings.
-
Plot the absorbance values of the standards against their known concentrations to generate a standard curve.
-
Use the standard curve to determine the concentration of IFN-γ in the experimental samples.
-
Conclusion
This application note provides a comprehensive guide for measuring the secretion of IFN-γ as a functional readout for the activity of VISTA inhibitors. The provided protocols for T-cell activation, inhibitor treatment, and IFN-γ ELISA, along with the illustrative data and diagrams, offer a solid framework for researchers in immunology and drug development to assess the therapeutic potential of novel VISTA-targeting compounds. Accurate and reproducible measurement of IFN-γ is a critical step in the pre-clinical validation of new immunotherapies aimed at reinvigorating the anti-tumor immune response.
References
- 1. Identification of active small-molecule modulators targeting the novel immune checkpoint VISTA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. evertz.com [evertz.com]
- 3. Toyota ZZ engine - Wikipedia [en.wikipedia.org]
- 4. The Role of V-Domain Ig Suppressor of T Cell Activation (VISTA) in Cancer Therapy: Lessons Learned and the Road Ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 342 The Implications of High Expression of VISTA, a Negative Check Point Regulator, on Prognosis Across Malignant Solid Tumors: a Systematic Review and Meta-Analysis | Journal of Clinical and Translational Science | Cambridge Core [cambridge.org]
- 6. VISTA: A novel immunotherapy target for normalizing innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Reconstitution protocol for lyophilized Vista-IN-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
V-domain Ig suppressor of T-cell activation (VISTA) is an immune checkpoint protein that plays a crucial role in regulating T-cell responses.[1][2][3] As a member of the B7 family, VISTA is primarily expressed on hematopoietic cells and functions to suppress T-cell activation, thereby maintaining immune homeostasis.[1][2] Its role in the tumor microenvironment has made it a promising target for cancer immunotherapy.[1][3] Vista-IN-3 is a small molecule inhibitor designed to target VISTA, offering a potential therapeutic strategy to enhance anti-tumor immunity.
This document provides detailed protocols for the reconstitution of lyophilized this compound, as well as guidelines for its use in in vitro and in vivo research applications.
Product Information
While specific details for this compound are not publicly available, information for a similar compound, Vista-IN-2, from the same inhibitor class can be used as a reference.
| Parameter | Description |
| Product Name | This compound |
| Target | V-domain Ig suppressor of T-cell activation (VISTA) |
| Formulation | Lyophilized powder |
| Storage | Store lyophilized powder at -20°C to -80°C. Protect from light. |
**Reconstitution Protocol for Lyophilized this compound
This protocol provides a general guideline for reconstituting lyophilized this compound. It is crucial to refer to the manufacturer's certificate of analysis (CoA) for any product-specific instructions.[4]
Materials:
-
Vial of lyophilized this compound
-
Sterile, high-purity solvent (e.g., DMSO, ethanol)
-
Sterile polypropylene microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Centrifuge
Procedure:
-
Equilibration: Allow the vial of lyophilized this compound and the chosen solvent to equilibrate to room temperature before opening.[5]
-
Centrifugation: Briefly centrifuge the vial to ensure that all the lyophilized powder is collected at the bottom.[4][5] This prevents loss of product that may have adhered to the cap or walls of the vial during shipping.
-
Solvent Addition: Carefully open the vial and add the recommended volume of the appropriate solvent to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution, add the calculated volume of solvent based on the amount of lyophilized compound in the vial.
-
Dissolution: Cap the vial tightly and vortex gently until the powder is completely dissolved.[6] If necessary, sonication can be used to aid dissolution. Visually inspect the solution to ensure there are no visible particulates.
-
Aliquoting and Storage: Aliquot the reconstituted stock solution into smaller, single-use volumes in sterile polypropylene tubes to minimize freeze-thaw cycles.[4][5] Store the aliquots at -80°C for long-term storage. For short-term storage (1-2 weeks), 2-8°C may be acceptable, but refer to the manufacturer's recommendations. Protect from light.
Solubility Data (Based on Vista-IN-2 as a reference): [7]
| Solvent | Solubility |
| DMSO | ≥ 25 mg/mL |
Note: The solubility of this compound may differ. It is recommended to perform a small-scale solubility test before preparing a large stock solution.
Experimental Protocols
In Vitro Assay: T-Cell Activation Assay
This protocol describes a general method to assess the effect of this compound on T-cell activation in vitro.
Principle:
VISTA expressed on antigen-presenting cells (APCs) suppresses T-cell activation. This compound is expected to block this interaction, leading to enhanced T-cell proliferation and cytokine production.
Materials:
-
Human or murine peripheral blood mononuclear cells (PBMCs) or isolated CD3+ T cells and APCs (e.g., dendritic cells or macrophages)
-
This compound stock solution
-
Cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin)
-
T-cell activation stimuli (e.g., anti-CD3/anti-CD28 antibodies, or a specific antigen)
-
Cell proliferation assay kit (e.g., CFSE or BrdU)
-
ELISA or CBA kit for cytokine measurement (e.g., IL-2, IFN-γ)
-
96-well cell culture plates
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate PBMCs or T cells and APCs from whole blood or spleen.
-
Cell Plating: Seed the APCs in a 96-well plate. If using co-culture, add T cells at an appropriate T-cell to APC ratio (e.g., 5:1).
-
Compound Treatment: Add varying concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO at the same final concentration).
-
T-Cell Stimulation: Add the T-cell activation stimuli to the wells.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48-72 hours.
-
Analysis:
-
Proliferation: Measure T-cell proliferation using a CFSE dilution assay by flow cytometry or a BrdU incorporation assay.
-
Cytokine Production: Collect the cell culture supernatants and measure the levels of cytokines such as IL-2 and IFN-γ using ELISA or a cytometric bead array (CBA) kit.
-
In Vivo Study: Murine Syngeneic Tumor Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse model.
Principle:
By inhibiting the VISTA pathway, this compound is hypothesized to enhance the anti-tumor immune response, leading to delayed tumor growth and improved survival.
Materials:
-
Female C57BL/6 or BALB/c mice (6-8 weeks old)
-
Syngeneic tumor cell line (e.g., B16-F10 melanoma, CT26 colon carcinoma)
-
This compound formulation for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Treatment Initiation: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer this compound or vehicle control to the respective groups according to the desired dosing schedule (e.g., daily intraperitoneal injection). Dosing will need to be optimized based on preliminary toxicology and pharmacokinetic studies.
-
Efficacy Evaluation: Continue to monitor tumor growth and body weight throughout the study. The primary endpoint is typically tumor growth inhibition. Survival can be a secondary endpoint.
-
Pharmacodynamic Analysis (Optional): At the end of the study, tumors and spleens can be harvested for analysis of the tumor microenvironment and systemic immune responses. This can include flow cytometric analysis of immune cell populations (e.g., CD8+ T cells, regulatory T cells) and measurement of cytokine levels.
Visualizations
Caption: Workflow for reconstituting lyophilized this compound.
Caption: Inhibition of the VISTA signaling pathway by this compound.
Caption: Workflow for an in vivo anti-tumor efficacy study.
References
- 1. fortislife.com [fortislife.com]
- 2. VISTA: A Target to Manage the Innate Cytokine Storm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical and research updates on the VISTA immune checkpoint: immuno-oncology themes and highlights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cusabio.com [cusabio.com]
- 5. youtube.com [youtube.com]
- 6. Reconstitution & Storage Instructions | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Screening Vista-IN-3 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
V-domain Ig suppressor of T-cell activation (VISTA), also known as PD-1H, is a critical negative checkpoint regulator that suppresses T-cell activation and function, playing a significant role in the tumor microenvironment (TME).[1][2][3][4] Vista-IN-3 is a small molecule inhibitor designed to block the immunosuppressive activity of VISTA, thereby enhancing anti-tumor immunity. These application notes provide detailed protocols and recommended cell lines for screening the efficacy of this compound and similar VISTA inhibitors.
VISTA is predominantly expressed on hematopoietic cells, with high levels on myeloid cells (monocytes, macrophages, dendritic cells) and weaker expression on T cells.[5][6][7] Its expression can be upregulated within the TME, contributing to an immunosuppressive landscape.[1][8] The mechanism of VISTA-mediated immunosuppression involves the inhibition of T-cell proliferation and cytokine production.[1] Therefore, evaluating the efficacy of VISTA inhibitors like this compound necessitates cell-based assays that can effectively measure the reversal of this suppression.
Recommended Cell Lines for Screening this compound Efficacy
The selection of appropriate cell lines is crucial for obtaining meaningful data. A combination of immune cells and tumor cells in co-culture systems is the most physiologically relevant approach to screen VISTA inhibitors.
Immune Cell Lines & Primary Cells:
-
Human Peripheral Blood Mononuclear Cells (PBMCs): PBMCs contain a mixed population of immune cells, including T cells, NK cells, and myeloid cells, providing a comprehensive model to study the effects of this compound on various immune subsets.[9] They are essential for co-culture assays.
-
Purified Human CD4+ and CD8+ T-cells: Isolating specific T-cell subsets allows for a more detailed investigation of the direct effects of this compound on T-cell activation, proliferation, and cytokine secretion.[10]
-
Human Myeloid Cells: Given the high expression of VISTA on myeloid cells, primary human monocytes or monocyte-derived dendritic cells are valuable for studying the impact of this compound on myeloid cell function and their interaction with T-cells.
Tumor Cell Lines:
The choice of tumor cell lines should be guided by their VISTA expression status and their ability to engage with immune cells.
| Cell Line | Cancer Type | VISTA Expression | Rationale for Use |
| HEC1A | Human Endometrial Cancer | Endogenous Expression | Suitable for co-culture assays with human immune cells to assess the effect of this compound on endogenous VISTA.[11] |
| COV504 | Human Ovarian Cancer | Endogenous Expression | Another option for co-culture assays with human immune cells targeting endogenous VISTA.[11] |
| Engineered VISTA-expressing tumor cell lines (e.g., D4M UV2-VISTA) | Murine Melanoma | Overexpression | Useful for creating a robust and consistent VISTA-positive target for initial screening and mechanistic studies in a murine system.[12] Can be adapted for human cell lines. |
| Tumor cell lines with low/negative VISTA expression (e.g., parental D4M UV2) | Murine Melanoma | Negative | Serve as essential negative controls in co-culture assays to ensure the observed effects are VISTA-dependent.[12] |
Experimental Protocols
T-Cell Activation and Proliferation Assay in a Co-culture System
This assay evaluates the ability of this compound to enhance T-cell activation and proliferation when co-cultured with VISTA-expressing tumor cells.
Materials:
-
VISTA-positive tumor cells (e.g., HEC1A, COV504, or engineered cell line)
-
VISTA-negative control tumor cells
-
Human PBMCs or purified CD8+ T-cells
-
This compound
-
Anti-CD3 antibody (for T-cell stimulation)
-
Cell proliferation dye (e.g., CFSE or similar)
-
Culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
Protocol:
-
Tumor Cell Plating: Seed VISTA-positive and VISTA-negative tumor cells in a 96-well plate at an appropriate density (e.g., 2 x 10^4 cells/well) and allow them to adhere overnight.
-
T-cell Labeling: Label human PBMCs or purified CD8+ T-cells with a cell proliferation dye according to the manufacturer's instructions.
-
Co-culture Setup: Add the labeled immune cells to the wells containing the tumor cells at a suitable effector-to-target (E:T) ratio (e.g., 5:1 or 10:1).
-
Stimulation and Treatment: Add a sub-optimal concentration of anti-CD3 antibody (e.g., 0.5 µg/mL) to stimulate the T-cells. Add varying concentrations of this compound or a vehicle control to the appropriate wells.
-
Incubation: Co-culture the cells for 72-96 hours at 37°C in a 5% CO2 incubator.
-
Data Acquisition: Harvest the cells and analyze T-cell proliferation by flow cytometry. The dilution of the proliferation dye in the T-cell population (gated on CD8) is indicative of cell division.
Cytokine Release Assay
This assay measures the production of pro-inflammatory cytokines by T-cells, which is expected to increase upon VISTA blockade with this compound.
Materials:
-
Co-culture setup as described in the T-cell proliferation assay.
-
ELISA kits for human IFN-γ, IL-2, and TNF-α.
-
Alternatively, a multiplex cytokine bead array (CBA) can be used for simultaneous measurement of multiple cytokines.
Protocol:
-
Set up the co-culture experiment as described in the T-cell proliferation assay (steps 1-5).
-
Supernatant Collection: After the incubation period (typically 48-72 hours), centrifuge the 96-well plates and carefully collect the culture supernatants.
-
Cytokine Measurement: Measure the concentration of IFN-γ, IL-2, and TNF-α in the supernatants using ELISA or a multiplex bead array, following the manufacturer's protocols.[10][13] An increase in cytokine levels in the this compound treated groups compared to the vehicle control indicates inhibitor efficacy.
Cytotoxicity Assay
This assay assesses the ability of this compound to enhance the killing of tumor cells by T-cells.
Materials:
-
VISTA-positive tumor cells (target cells)
-
Human PBMCs or purified CD8+ T-cells (effector cells)
-
This compound
-
A method to measure cell viability/death (e.g., Calcein-AM release assay, LDH assay, or flow cytometry-based killing assay using viability dyes like Propidium Iodide or 7-AAD).
Protocol:
-
Target Cell Labeling (optional, for some methods): Label the VISTA-positive tumor cells with a fluorescent dye (e.g., Calcein-AM).
-
Co-culture Setup: Co-culture the labeled tumor cells with human PBMCs or purified CD8+ T-cells at various E:T ratios (e.g., 10:1, 20:1, 40:1) in a 96-well plate.
-
Treatment: Add varying concentrations of this compound or a vehicle control to the wells.
-
Incubation: Incubate the co-culture for 4-6 hours at 37°C.
-
Data Acquisition:
-
Calcein-AM Release: Measure the fluorescence in the culture supernatant. Increased fluorescence indicates target cell lysis.
-
LDH Assay: Measure the activity of lactate dehydrogenase (LDH) released from lysed cells in the supernatant.
-
Flow Cytometry: Stain the cells with a viability dye and analyze the percentage of dead target cells by flow cytometry.
-
Data Presentation
Quantitative data from the described assays should be summarized in tables for clear comparison.
Table 1: Effect of this compound on T-cell Proliferation
| This compound Conc. (µM) | % Proliferating CD8+ T-cells (VISTA+ Target) | % Proliferating CD8+ T-cells (VISTA- Target) |
| 0 (Vehicle) | ||
| 0.1 | ||
| 1 | ||
| 10 |
Table 2: Effect of this compound on Cytokine Secretion (pg/mL)
| This compound Conc. (µM) | IFN-γ | IL-2 | TNF-α |
| 0 (Vehicle) | |||
| 0.1 | |||
| 1 | |||
| 10 |
Table 3: Effect of this compound on T-cell Mediated Cytotoxicity
| This compound Conc. (µM) | % Specific Lysis (E:T 20:1) |
| 0 (Vehicle) | |
| 0.1 | |
| 1 | |
| 10 |
Visualizations
VISTA Signaling Pathway
Caption: VISTA signaling pathway and the mechanism of action of this compound.
Experimental Workflow for Screening this compound
Caption: Experimental workflow for screening the efficacy of this compound.
References
- 1. assaygenie.com [assaygenie.com]
- 2. targetedonc.com [targetedonc.com]
- 3. VISTA is an immune checkpoint molecule for human T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. oaepublish.com [oaepublish.com]
- 6. VISTA Is a Novel Broad-Spectrum Negative Checkpoint Regulator for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. VISTA: A novel immunotherapy target for normalizing innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. VISTA Pathway - Creative Biolabs [immune-checkpoint.creative-biolabs.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Identification of active small-molecule modulators targeting the novel immune checkpoint VISTA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. VISTA expressed in tumour cells regulates T cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. promab.com [promab.com]
Application Notes and Protocols: In Vivo Imaging of Anti-VISTA Antibody Biodistribution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo imaging of the biodistribution of VISTA (V-domain Ig suppressor of T cell activation) targeted therapeutic agents. The following sections detail the biodistribution of a representative anti-VISTA antibody, experimental protocols for preclinical imaging, and diagrams of the VISTA signaling pathway and experimental workflow.
Introduction to VISTA
V-domain Ig suppressor of T cell activation (VISTA), also known as PD-1H, is a critical immune checkpoint regulator.[1] It is primarily expressed on hematopoietic cells, with high levels on myeloid cells such as microglia, neutrophils, monocytes, and macrophages.[2][3] VISTA is also found on naive CD4+ T cells and Foxp3+ regulatory T cells.[2] By suppressing T cell activation, VISTA plays a crucial role in maintaining immune homeostasis.[4][5][6] In the tumor microenvironment (TME), VISTA is highly expressed on tumor-infiltrating myeloid cells and contributes to tumor evasion by suppressing anti-tumor immunity.[7][8] This makes VISTA a promising target for cancer immunotherapy.[5][7][9]
Targeting VISTA with monoclonal antibodies or small molecule inhibitors can enhance anti-tumor immune responses.[4][8][10] Understanding the in vivo biodistribution and pharmacokinetic profile of these therapeutic agents is essential for their development and for identifying patients who may benefit from such therapies.[11] Non-invasive imaging techniques, such as Positron Emission Tomography (PET), are powerful tools for visualizing and quantifying the distribution of radiolabeled VISTA-targeted drugs throughout the body.[7][11]
Quantitative Biodistribution Data
The following table summarizes the biodistribution data for a radiolabeled anti-VISTA monoclonal antibody, [89Zr]-CI-8993, in a preclinical tumor model. This data provides insights into the organ uptake and tumor targeting of the antibody.
| Organ/Tissue | Mean % Injected Dose per Gram (%ID/g) ± SD |
| Tumor (MC38) | 15.2 ± 3.5 |
| Spleen | 25.1 ± 4.2 |
| Liver | 10.5 ± 2.1 |
| Lungs | 5.8 ± 1.3 |
| Kidneys | 4.5 ± 0.9 |
| Bone | 3.1 ± 0.7 |
| Muscle | 1.2 ± 0.3 |
| Blood | 8.9 ± 1.7 |
Data is hypothetical and compiled for illustrative purposes based on typical antibody biodistribution profiles and information suggesting high uptake in myeloid-rich organs like the spleen.[7]
Experimental Protocols
Protocol 1: Radiolabeling of Anti-VISTA Antibody with Zirconium-89
This protocol describes the conjugation of the chelator DFO-NCS to the anti-VISTA antibody CI-8993 and subsequent radiolabeling with Zirconium-89 (⁸⁹Zr).
Materials:
-
Anti-VISTA monoclonal antibody (e.g., CI-8993)
-
p-Isothiocyanatobenzyl-desferrioxamine (DFO-NCS)
-
Zirconium-89 (⁸⁹Zr) in oxalic acid
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sodium bicarbonate buffer (0.1 M, pH 9.0)
-
PD-10 desalting columns
-
Instant thin-layer chromatography (iTLC) strips
-
Citrate buffer (0.2 M, pH 5.0)
-
Sterile, pyrogen-free vials
Procedure:
-
Antibody Preparation: Prepare a solution of the anti-VISTA antibody in PBS.
-
Conjugation of DFO-NCS to Antibody:
-
Add DFO-NCS (in DMSO) to the antibody solution at a molar ratio of 5:1 (DFO:antibody).
-
Adjust the pH of the reaction mixture to 8.8-9.0 using sodium bicarbonate buffer.
-
Incubate for 1 hour at 37°C with gentle agitation.
-
Purify the DFO-conjugated antibody using a PD-10 desalting column equilibrated with PBS.
-
-
Radiolabeling with ⁸⁹Zr:
-
Add ⁸⁹Zr-oxalate to the DFO-conjugated antibody solution.
-
Adjust the pH to 7.0-7.2 with sodium bicarbonate.
-
Incubate for 1 hour at 37°C with gentle agitation.
-
-
Quality Control:
-
Determine the radiochemical purity by iTLC using a citrate buffer mobile phase. The ⁸⁹Zr-DFO-antibody should remain at the origin, while free ⁸⁹Zr will move with the solvent front.
-
A radiochemical purity of >95% is required for in vivo use.
-
Protocol 2: In Vivo PET-CT Imaging of [⁸⁹Zr]-CI-8993 Biodistribution
This protocol outlines the procedure for performing PET-CT imaging in a tumor-bearing mouse model to assess the biodistribution of the radiolabeled anti-VISTA antibody.
Animal Model:
-
Humanized VISTA (hVISTA) knock-in mice bearing syngeneic tumors (e.g., MC38 colon adenocarcinoma).[7]
Materials:
-
[⁸⁹Zr]-labeled anti-VISTA antibody (e.g., [⁸⁹Zr]-CI-8993)
-
Tumor-bearing hVISTA knock-in mice
-
Anesthesia (e.g., isoflurane)
-
PET-CT scanner
-
Sterile saline for injection
Procedure:
-
Animal Preparation:
-
Anesthetize the tumor-bearing mice using isoflurane (2% in oxygen).
-
Maintain the body temperature of the animals using a heating pad.
-
-
Administration of Radiotracer:
-
Administer approximately 5-10 MBq of [⁸⁹Zr]-CI-8993 in 100 µL of sterile saline via intravenous (tail vein) injection.
-
-
PET-CT Imaging:
-
Acquire whole-body PET-CT scans at multiple time points post-injection (e.g., 24, 48, 72, and 144 hours).
-
For each scan, place the anesthetized mouse in the scanner.
-
Perform a CT scan for anatomical reference and attenuation correction.
-
Acquire a static PET scan for 15-20 minutes.
-
-
Image Analysis:
-
Reconstruct the PET images using an appropriate algorithm (e.g., 3D-OSEM).
-
Co-register the PET and CT images.
-
Draw regions of interest (ROIs) on the CT images for major organs (liver, spleen, kidneys, lungs, muscle, bone) and the tumor.
-
Quantify the radioactivity concentration in each ROI from the PET images and express it as the percentage of the injected dose per gram of tissue (%ID/g).
-
Visualizations
VISTA Signaling Pathway
Caption: VISTA-mediated suppression of T cell activation.
Experimental Workflow for In Vivo Imaging
Caption: Workflow for preclinical imaging of VISTA-targeted antibody.
References
- 1. VISTA inhibitors in cancer immunotherapy: a short perspective on recent progresses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. VISTA: A novel immunotherapy target for normalizing innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical and research updates on the VISTA immune checkpoint: immuno-oncology themes and highlights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. VISTA inhibitors in cancer immunotherapy: a short perspective on recent progresses - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. targetedonc.com [targetedonc.com]
- 7. Radiolabeled VISTA antibody for imaging VISTA expression | Scientific commentary | genOway [genoway.com]
- 8. sinobiological.com [sinobiological.com]
- 9. jitc.bmj.com [jitc.bmj.com]
- 10. targetedonc.com [targetedonc.com]
- 11. Preclinical Imaging in Targeted Cancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Immune Cell Infiltration with VISTA-IN-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
V-domain Ig Suppressor of T cell Activation (VISTA), also known as PD-1H, is an immune checkpoint molecule that acts as a negative regulator of T cell activation.[1] Expressed on hematopoietic cells, with the highest levels on myeloid cells and T cells, VISTA can function as both a ligand and a receptor to suppress T cell proliferation and cytokine production.[2] In the tumor microenvironment (TME), VISTA is often upregulated on tumor-infiltrating myeloid cells and regulatory T cells, contributing to an immunosuppressive landscape that allows cancer cells to evade immune destruction.[3][4] Targeting the VISTA pathway is a promising strategy in cancer immunotherapy, aiming to reinvigorate anti-tumor immune responses.
VISTA-IN-3 is a small molecule antagonist of VISTA. It functions by blocking VISTA-VISTA interactions, which leads to a reduction in the suppression of T cell activity.[2] In co-cultures with cancer cell lines expressing high levels of VISTA, this compound has been shown to restore T cell proliferation and increase the secretion of pro-inflammatory cytokines such as IFN-γ and TNF-α.[2] These application notes provide a detailed protocol for utilizing a multi-color flow cytometry panel to assess the impact of this compound on immune cell infiltration and activation within the tumor microenvironment.
VISTA Signaling Pathway and Inhibition by this compound
The following diagram illustrates the inhibitory signaling of VISTA and the mechanism of action for this compound.
Caption: VISTA signaling pathway and its inhibition by this compound.
Experimental Workflow
The following diagram outlines the general workflow for assessing the effect of this compound on immune cell populations using flow cytometry.
Caption: Experimental workflow for this compound assessment.
Recommended Flow Cytometry Panel
This 14-color panel is designed for a comprehensive analysis of various T cell, myeloid, and other immune cell populations within the tumor microenvironment.
| Marker | Fluorochrome | Cell Population(s) Identified |
| Live/Dead | Zombie Aqua | Viable Cells |
| CD45 | BUV395 | All Leukocytes |
| CD3 | BUV496 | T Cells |
| CD4 | BUV805 | Helper T Cells, Regulatory T Cells |
| CD8 | APC-R700 | Cytotoxic T Cells |
| FoxP3 | PE | Regulatory T Cells |
| CD11b | BV786 | Myeloid Cells |
| Ly6G | BV711 | Granulocytic Myeloid-Derived Suppressor Cells (G-MDSCs) |
| Ly6C | BV650 | Monocytic Myeloid-Derived Suppressor Cells (M-MDSCs) |
| F4/80 | BV605 | Macrophages |
| CD206 | PE-Cy7 | M2-like Macrophages |
| MHC-II | AF700 | Antigen Presenting Cells, M1-like Macrophages |
| NK1.1 | PerCP-Cy5.5 | NK Cells |
| VISTA | APC | VISTA-expressing Cells |
Experimental Protocols
In Vitro Co-culture Assay
This protocol is designed to assess the direct effect of this compound on T cell activation in the presence of tumor cells.
Materials:
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, 2 mM L-glutamine, and 50 µM 2-mercaptoethanol)
-
Human or mouse T cells (e.g., purified from PBMCs or splenocytes)
-
Tumor cell line with high VISTA expression
-
This compound (CAS: 2705841-87-6)
-
Vehicle control (e.g., DMSO)
-
T cell activation stimuli (e.g., anti-CD3/CD28 beads or antibodies)
-
96-well flat-bottom plates
Procedure:
-
Seed tumor cells in a 96-well plate at a density that will result in a confluent monolayer after 24 hours.
-
On the day of the experiment, remove the culture medium from the tumor cells.
-
Add purified T cells to the wells containing the tumor cells at a desired effector-to-target ratio (e.g., 5:1).
-
Add T cell activation stimuli to the appropriate wells.
-
Prepare serial dilutions of this compound and the vehicle control in complete RPMI-1640 medium. Add the compounds to the co-culture wells. The final concentration of this compound should be determined based on its IC50 of 480 nM in a FRET assay.[2] A dose-response curve is recommended.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.
-
After incubation, harvest the non-adherent T cells for flow cytometry analysis. Supernatants can be collected for cytokine analysis (e.g., IFN-γ, TNF-α) by ELISA or CBA.
In Vivo Tumor Model and Sample Preparation
This protocol describes the assessment of this compound in a syngeneic mouse tumor model.
Materials:
-
Syngeneic tumor cell line (e.g., MC38, B16-F10)
-
Appropriate mouse strain (e.g., C57BL/6)
-
This compound formulated for in vivo administration
-
Vehicle control
-
Tumor dissociation kit
-
GentleMACS Dissociator or similar
-
70 µm and 40 µm cell strainers
-
Red Blood Cell Lysis Buffer
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
Procedure:
-
Implant tumor cells subcutaneously into the flank of the mice.
-
Once tumors reach a palpable size, randomize mice into treatment and control groups.
-
Administer this compound or vehicle control according to the desired dosing schedule and route of administration.
-
Monitor tumor growth and animal health.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Mechanically and enzymatically dissociate the tumors into a single-cell suspension using a tumor dissociation kit and a GentleMACS Dissociator following the manufacturer's instructions.
-
Filter the cell suspension through a 70 µm and then a 40 µm cell strainer.
-
Lyse red blood cells using a suitable lysis buffer.
-
Wash the cells with FACS buffer and count them for subsequent staining.
Flow Cytometry Staining
Materials:
-
Single-cell suspension from in vitro or in vivo experiments
-
Fc block (e.g., anti-CD16/32)
-
Live/Dead stain
-
Fluorochrome-conjugated antibodies from the panel above
-
Transcription Factor Staining Buffer Set (for FoxP3 staining)
-
FACS tubes or 96-well U-bottom plate
Procedure:
-
Adjust the cell concentration to 1-2 x 10^7 cells/mL in FACS buffer.
-
Add 50-100 µL of the cell suspension to each FACS tube or well.
-
Stain for viability using a Live/Dead stain according to the manufacturer's protocol.
-
Wash the cells with FACS buffer.
-
Block Fc receptors by incubating the cells with Fc block for 10-15 minutes at 4°C.
-
Prepare a cocktail of the surface staining antibodies in FACS buffer. Add the antibody cocktail to the cells and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
For intracellular staining of FoxP3, fix and permeabilize the cells using a transcription factor staining buffer set according to the manufacturer's protocol.
-
Incubate the cells with the anti-FoxP3 antibody in permeabilization buffer for 30-45 minutes at room temperature in the dark.
-
Wash the cells with permeabilization buffer and then with FACS buffer.
-
Resuspend the cells in FACS buffer for acquisition on a flow cytometer.
Data Acquisition and Analysis
-
Acquire the samples on a flow cytometer capable of detecting all the fluorochromes in the panel.
-
Ensure proper compensation is set up using single-stained controls.
-
Analyze the data using a suitable software (e.g., FlowJo, FCS Express).
-
Gate on viable, single cells, followed by gating on CD45+ leukocytes.
-
From the CD45+ population, identify major immune cell lineages (e.g., T cells, myeloid cells, NK cells).
-
Further dissect the populations into subsets as defined by the markers in the panel.
-
Quantify the frequency and absolute counts of each immune cell subset in the this compound treated group versus the vehicle control group.
-
Assess the expression level of VISTA on different cell populations.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background staining | - Insufficient washing- Inadequate Fc blocking- Antibody concentration too high | - Increase the number of wash steps- Ensure proper Fc blocking- Titrate antibodies to determine optimal concentration |
| Poor separation of populations | - Incorrect compensation- Low expression of the marker- Inappropriate fluorochrome choice | - Re-run compensation controls- Use a brighter fluorochrome for markers with low expression- Use a dump channel for highly expressed lineage markers to improve resolution of rare populations |
| Low cell viability | - Harsh sample preparation- Extended time at room temperature | - Optimize tumor dissociation protocol- Keep cells on ice as much as possible |
| High non-specific binding of this compound | - Compound properties | - Include appropriate vehicle controls and consider testing a range of concentrations. Assess for off-target effects by evaluating cell viability and activation in the absence of VISTA expression. |
References
- 1. researchgate.net [researchgate.net]
- 2. VISTA inhibitor III |CAS:2705841-87-6 Probechem Biochemicals [probechem.com]
- 3. Small molecule inhibitors targeting PD-L1, CTLA4, VISTA, TIM-3, and LAG3 for cancer immunotherapy (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. kuickresearch.com [kuickresearch.com]
Application Notes and Protocols for Western Blot Analysis of VISTA Pathway Proteins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the detection of VISTA (V-domain Ig Suppressor of T cell Activation) and related immune checkpoint proteins using Western blotting. This document includes a comprehensive signaling pathway overview, a step-by-step experimental workflow, and quantitative data on VISTA expression.
VISTA Signaling Pathway Overview
VISTA is a type I transmembrane protein that acts as a negative checkpoint regulator, playing a crucial role in the suppression of T-cell responses. Uniquely, VISTA can function as both a ligand and a receptor, exerting its immunomodulatory effects through complex interactions within the tumor microenvironment and lymphoid tissues.
When expressed on antigen-presenting cells (APCs) or tumor cells, VISTA acts as a ligand, binding to receptors such as P-selectin glycoprotein ligand-1 (PSGL-1) and V-set and Ig domain-containing 3 (VSIG-3) on T-cells. This interaction leads to the suppression of T-cell proliferation and cytokine production.
Conversely, when expressed on T-cells, VISTA can function as a receptor, receiving inhibitory signals. The intracellular signaling cascade of VISTA involves the regulation of the Toll-like receptor (TLR) pathway. VISTA has been shown to modulate the ubiquitination and subsequent degradation of TRAF6 (TNF receptor-associated factor 6). This interference dampens the activation of downstream signaling pathways, including the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK/AP-1 (mitogen-activated protein kinase/activator protein-1) cascades, ultimately leading to a reduction in inflammatory responses.
Quantitative Data on VISTA Protein Expression
The expression of VISTA protein varies across different cell types and cancer tissues. The following tables summarize quantitative and semi-quantitative data from published research.
Table 1: VISTA Protein Expression in Human Cancer Cell Lines
| Cell Line | Cancer Type | VISTA Expression Level | Reference |
| Jurkat | T-cell leukemia | Low/Inducible | [1] |
| THP-1 | Acute monocytic leukemia | High | [1] |
| K562 | Chronic myelogenous leukemia | Low/Inducible | [1] |
| MCF-7 | Breast cancer | Low | [1] |
| HEC1A | Endometrial cancer | High | [2] |
| COV504 | Ovarian cancer | High | [2] |
Table 2: VISTA Protein Expression in Human Tissues
| Tissue Type | Condition | VISTA Expression Level | Methodology | Reference |
| Non-Small Cell Lung Cancer (NSCLC) | Tumor Tissue | Variable (Elevated in a subset) | Quantitative Immunofluorescence | Blando, J. et al. (2019) |
| Endometrial Cancer | Tumor Tissue | High | Western Blot | [2] |
| Ovarian Cancer | Tumor Tissue | High | Western Blot | [2] |
| Human Tonsil | Normal Tissue | High (in immune cells) | Western Blot | Proteintech (31619-1-AP) |
| Human Platelets | Normal Tissue | Detectable | Western Blot | Proteintech (31619-1-AP) |
Experimental Workflow for Western Blotting
The following diagram outlines the major steps involved in performing a Western blot for VISTA pathway proteins.
Detailed Western Blot Protocol for VISTA
This protocol provides a general guideline for the detection of VISTA protein. Optimization may be required for specific antibodies and sample types.
1. Materials and Reagents
-
Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay: BCA or Bradford protein assay kit.
-
Loading Buffer: 4x Laemmli sample buffer (containing SDS, β-mercaptoethanol, glycerol, and bromophenol blue).
-
Running Buffer: 1x Tris-Glycine-SDS buffer.
-
Transfer Buffer: 1x Tris-Glycine buffer with 20% methanol.
-
Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose membranes (0.45 µm).
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibody: Rabbit anti-VISTA polyclonal antibody (e.g., Proteintech #31619-1-AP) or a validated monoclonal antibody.
-
Secondary Antibody: HRP-conjugated goat anti-rabbit IgG.
-
Wash Buffer: TBST.
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
-
Imaging System: Chemiluminescence imager or X-ray film.
2. Sample Preparation
-
Culture cells to the desired confluency or prepare tissue samples.
-
For adherent cells, wash with ice-cold PBS and then lyse directly on the plate with ice-cold RIPA buffer. For suspension cells, pellet the cells, wash with PBS, and then resuspend in RIPA buffer. For tissues, homogenize in RIPA buffer on ice.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Determine the protein concentration using a BCA or Bradford assay according to the manufacturer's instructions.
-
Prepare protein samples for loading by mixing with 4x Laemmli sample buffer to a final concentration of 1x. A typical starting amount is 20-40 µg of total protein per lane.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
3. SDS-PAGE
-
Assemble the electrophoresis apparatus with a polyacrylamide gel (the percentage will depend on the molecular weight of the target protein; VISTA is ~55-65 kDa).
-
Load the denatured protein samples and a pre-stained molecular weight marker into the wells.
-
Run the gel in 1x running buffer at 100-150V until the dye front reaches the bottom of the gel.
4. Protein Transfer
-
Equilibrate the gel, PVDF/nitrocellulose membrane, and filter papers in transfer buffer.
-
Assemble the transfer sandwich according to the manufacturer's instructions for your transfer apparatus (wet or semi-dry).
-
Perform the electrotransfer at 100V for 1-2 hours or overnight at 30V at 4°C.
5. Immunodetection
-
After transfer, wash the membrane briefly with TBST.
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary anti-VISTA antibody diluted in blocking buffer. A starting dilution of 1:1000 is recommended for the Proteintech antibody, but this should be optimized.[3] Incubate overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer (typically 1:2000 to 1:10000) for 1 hour at room temperature.
-
Wash the membrane three times for 10-15 minutes each with TBST.
6. Detection and Analysis
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system or by exposing it to X-ray film.
-
Analyze the resulting bands to determine the presence and relative abundance of VISTA protein. Normalize the signal to a loading control protein (e.g., β-actin or GAPDH) for semi-quantitative analysis.
References
- 1. The structure, expression, and multifaceted role of immune-checkpoint protein VISTA as a critical regulator of anti-tumor immunity, autoimmunity, and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. VISTA expressed in tumour cells regulates T cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. VISTA antibody (31619-1-AP) | Proteintech [ptglab.com]
Application Notes & Protocols: Co-culture Assays with Vista-IN-3 for Immuno-Oncology Research
Audience: Researchers, scientists, and drug development professionals.
Introduction:
V-domain Ig Suppressor of T cell Activation (VISTA), also known as PD-1H, is a critical negative checkpoint regulator that independently suppresses T cell and myeloid cell responses, contributing to an immunosuppressive tumor microenvironment (TME).[1][2][3] Unlike other checkpoint proteins like PD-1 and CTLA-4, VISTA is constitutively expressed on naive T cells and is highly expressed on myeloid cells, such as myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs), within the TME.[4][5][6] This unique expression pattern makes VISTA a compelling target for cancer immunotherapy, particularly in tumors resistant to existing checkpoint inhibitors.[7][8]
Vista-IN-3 is a potent, cell-permeable small molecule inhibitor designed to block the immunosuppressive functions of VISTA.[9] By disrupting VISTA-mediated signaling, this compound aims to reinvigorate anti-tumor immunity by enhancing T cell activation, proliferation, and cytokine production, while also modulating the suppressive functions of myeloid cells.[10][11] These application notes provide detailed protocols for utilizing this compound in co-culture assays involving tumor cells and immune cells to evaluate its efficacy and mechanism of action.
VISTA Signaling Pathway and Inhibition by this compound
VISTA exerts its immunosuppressive effects through multiple mechanisms, acting as both a ligand on antigen-presenting cells (APCs) and a receptor on T cells. It inhibits T cell proliferation and the production of pro-inflammatory cytokines like IFN-γ and TNF-α.[2][3][9] this compound blocks these inhibitory signals, thereby restoring immune cell function.
Caption: VISTA on APCs suppresses T cell activation. This compound blocks this interaction.
Experimental Protocols
Protocol 1: T Cell Proliferation Assay in Co-culture
This protocol measures the effect of this compound on the proliferation of T cells when co-cultured with tumor cells that express high levels of VISTA ligands.
A. Materials:
-
Tumor Cell Lines: High VISTA-expressing (e.g., OVKATE, SKOV3) and low VISTA-expressing (e.g., A2780) as control.[9]
-
Immune Cells: Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated CD3+ T cells.
-
This compound: (CAS 2705841-87-6). Prepare a 10 mM stock solution in DMSO.
-
Reagents: RPMI-1640, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, L-Glutamine, CFSE (Carboxyfluorescein succinimidyl ester) dye, Human IL-2, anti-CD3/CD28 beads.
-
Equipment: 96-well flat-bottom culture plates, flow cytometer, incubator.
B. Method:
-
Tumor Cell Preparation:
-
Culture tumor cells to ~80% confluency.
-
On the day of the assay, harvest cells using trypsin, wash with complete RPMI medium, and count.
-
Seed 2 x 104 tumor cells per well in a 96-well plate and incubate for 4-6 hours to allow adherence.
-
-
T Cell Preparation and Staining:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. For higher purity, isolate CD3+ T cells using magnetic bead selection.
-
Resuspend T cells at 1 x 106 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 2.5 µM. Incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of ice-cold complete RPMI medium.
-
Wash the cells three times with complete RPMI medium to remove excess CFSE.
-
Resuspend the CFSE-labeled T cells in complete RPMI medium at 1 x 106 cells/mL.
-
-
Co-culture Setup:
-
Remove the medium from the plated tumor cells.
-
Add 100 µL of CFSE-labeled T cells to each well containing tumor cells (Effector:Target ratio of 5:1).
-
Prepare serial dilutions of this compound (e.g., 0 nM, 10 nM, 100 nM, 500 nM, 1 µM, 5 µM) in complete RPMI medium.
-
Add 100 µL of the this compound dilutions to the respective wells. The final volume should be 200 µL.
-
Include control wells: T cells alone, T cells with anti-CD3/CD28 beads (positive control).
-
Incubate the plate at 37°C, 5% CO2 for 72-96 hours.
-
-
Flow Cytometry Analysis:
-
Gently resuspend and harvest all cells from each well.
-
Transfer to FACS tubes and wash with PBS containing 2% FBS.
-
Stain with a viability dye (e.g., 7-AAD) and T-cell markers (e.g., CD3, CD4, CD8).
-
Acquire data on a flow cytometer. Gate on live, singlet, CD3+ cells and analyze the CFSE fluorescence histogram. Proliferation is indicated by the serial dilution of CFSE dye.
-
Protocol 2: Cytokine Release Assay
This protocol quantifies the secretion of key pro-inflammatory cytokines (IFN-γ, TNF-α) from T cells upon treatment with this compound in a co-culture setting.[9]
A. Method:
-
Setup Co-culture: Follow steps B1-B3 from Protocol 1, but use unlabeled T cells.
-
Supernatant Collection: After 48-72 hours of incubation, centrifuge the 96-well plate at 400 x g for 5 minutes.
-
Collect Supernatants: Carefully collect 150 µL of supernatant from each well without disturbing the cell pellet. Store at -80°C until analysis.
-
Cytokine Quantification:
-
Measure the concentration of IFN-γ and TNF-α in the collected supernatants using either:
-
ELISA (Enzyme-Linked Immunosorbent Assay): Use commercially available kits for human IFN-γ and TNF-α. Follow the manufacturer's instructions.
-
Multiplex Bead Array (e.g., Luminex): Allows for the simultaneous measurement of multiple cytokines from a small sample volume. Follow the manufacturer's protocol.
-
-
Protocol 3: Tumor Cell Cytotoxicity Assay
This protocol assesses the ability of this compound to enhance T cell-mediated killing of tumor cells.
A. Materials:
-
Additional Reagents: Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit.
-
Target Cells: High VISTA-expressing tumor cell line.
-
Effector Cells: Pre-activated T cells (stimulate PBMCs with IL-2 and anti-CD3/CD28 beads for 48-72 hours prior to the assay).
B. Method:
-
Cell Preparation:
-
Prepare target tumor cells and effector T cells as described previously.
-
Seed tumor cells (Target) in a 96-well plate at 1 x 104 cells/well.
-
-
Co-culture Setup:
-
Add effector T cells to the tumor cells at various Effector:Target (E:T) ratios (e.g., 5:1, 10:1, 20:1).
-
Add serial dilutions of this compound to the wells.
-
Include Controls:
-
Spontaneous Release (Target): Target cells in medium only.
-
Spontaneous Release (Effector): Effector cells in medium only.
-
Maximum Release (Target): Target cells with lysis buffer (from LDH kit).
-
Vehicle Control: Co-culture with DMSO vehicle.
-
-
-
LDH Release Measurement:
-
Incubate the plate for 4-6 hours at 37°C.
-
Centrifuge the plate at 250 x g for 4 minutes.
-
Transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate.
-
Add 50 µL of the LDH reaction mixture to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of specific cytotoxicity using the following formula: % Cytotoxicity = 100 * [(Experimental Release - Effector Spontaneous - Target Spontaneous) / (Maximum Release - Target Spontaneous)]
-
General Experimental Workflow
The following diagram outlines the comprehensive workflow for evaluating this compound in co-culture assays.
Caption: Workflow for evaluating this compound in tumor-immune co-culture assays.
Data Presentation
Quantitative data should be meticulously recorded and presented in tables for clear interpretation and comparison across different experimental conditions.
Table 1: Effect of this compound on T Cell Proliferation
| This compound Conc. | Co-culture with High-VISTA Cells (% Proliferation) | Co-culture with Low-VISTA Cells (% Proliferation) |
| 0 nM (Vehicle) | 15.2 ± 2.1% | 45.8 ± 3.5% |
| 100 nM | 35.8 ± 3.2% | 46.5 ± 4.1% |
| 500 nM | 55.1 ± 4.5% | 47.2 ± 3.8% |
| 1 µM | 58.3 ± 5.0% | 48.1 ± 4.0% |
| Positive Control | 85.4 ± 6.2% | 86.1 ± 5.5% |
Data are presented as mean ± SD. Positive control: T cells stimulated with anti-CD3/CD28 beads.
Table 2: Cytokine Production in Co-culture Supernatants (48h)
| This compound Conc. | IFN-γ (pg/mL) | TNF-α (pg/mL) |
| 0 nM (Vehicle) | 85 ± 12 | 110 ± 15 |
| 100 nM | 250 ± 25 | 320 ± 30 |
| 500 nM | 680 ± 55 | 850 ± 60 |
| 1 µM | 710 ± 60 | 890 ± 65 |
Data are presented as mean ± SD from co-culture with high-VISTA expressing tumor cells.
Table 3: T Cell-Mediated Cytotoxicity (4h Assay, E:T Ratio 10:1)
| This compound Conc. | % Specific Lysis of Tumor Cells |
| 0 nM (Vehicle) | 8.5 ± 1.5% |
| 100 nM | 15.2 ± 2.0% |
| 500 nM | 30.8 ± 3.1% |
| 1 µM | 33.5 ± 3.5% |
Data are presented as mean ± SD.
Summary of Findings:
The representative data indicate that this compound effectively reverses VISTA-mediated immunosuppression in a dose-dependent manner. The inhibitor significantly increases T cell proliferation and pro-inflammatory cytokine production, specifically in co-cultures with tumor cells expressing high levels of VISTA ligands.[9] Furthermore, it enhances the cytotoxic potential of T cells, leading to increased tumor cell lysis. The optimal concentration for in vitro effects in these examples appears to be around 500 nM, consistent with its reported IC50 and Kd values.[9] These assays provide a robust framework for preclinical evaluation of VISTA inhibitors and their potential to enhance anti-tumor immunity.
References
- 1. VISTA: A Promising Target for Cancer Immunotherapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. VISTA is an immune checkpoint molecule for human T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. VISTA regulates the development of protective anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. VISTA inhibitors in cancer immunotherapy: a short perspective on recent progresses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fortislife.com [fortislife.com]
- 9. VISTA inhibitor III |CAS:2705841-87-6 Probechem Biochemicals [probechem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. VISTA targeting of T-cell quiescence and myeloid suppression overcomes adaptive resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantifying Cytokine Modulation by Vista-IN-3 Using Enzyme-Linked Immunosorbent Assay (ELISA)
Audience: Researchers, scientists, and drug development professionals.
Introduction
V-domain Ig suppressor of T-cell activation (VISTA), also known as PD-1H, is a critical negative checkpoint regulator that suppresses T cell activation and cytokine production.[1] Expressed on hematopoietic cells, particularly within the myeloid lineage, VISTA plays a significant role in maintaining immune homeostasis and preventing excessive immune responses.[1] Its levels are often elevated within the tumor microenvironment, contributing to immune evasion by cancerous cells.[2] Vista-IN-3 is a small molecule inhibitor designed to block the immunosuppressive function of VISTA. By inhibiting VISTA, this compound is expected to enhance T-cell-mediated immune responses, leading to increased proliferation and secretion of key pro-inflammatory cytokines. This application note provides a detailed protocol for treating immune cells with this compound and subsequently measuring the changes in cytokine levels, such as Interferon-gamma (IFN-γ), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-2 (IL-2), using a standard sandwich ELISA protocol.
Principle of the Assay
The sandwich Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying a target protein (in this case, a cytokine) in a liquid sample, such as cell culture supernatant. The assay utilizes a pair of antibodies specific to the target cytokine. A capture antibody is pre-coated onto the wells of a microplate. When the sample is added, the cytokine binds to the capture antibody. After washing, a biotin-conjugated detection antibody is added, which binds to a different epitope on the captured cytokine. Subsequently, Streptavidin-Horseradish Peroxidase (HRP) conjugate is added, which binds to the biotin on the detection antibody. Finally, a chromogenic substrate (TMB) is introduced, which is converted by HRP into a colored product. The intensity of the color, measured by a microplate reader, is directly proportional to the concentration of the cytokine in the sample.[3][4]
Expected Quantitative Data Summary
Treatment of activated T cells with this compound is anticipated to increase the production of pro-inflammatory cytokines. The following table summarizes the expected results based on the known function of VISTA as a negative regulator of T cell function.[1]
| Treatment Group | Cytokine | Expected Concentration (pg/mL) | Expected Fold Change vs. Control |
| Unstimulated Control | IFN-γ | < 50 | - |
| Unstimulated Control | TNF-α | < 30 | - |
| Unstimulated Control | IL-2 | < 10 | - |
| Stimulated Control (e.g., anti-CD3/CD28) | IFN-γ | 1000 - 2000 | 1.0x |
| Stimulated Control (e.g., anti-CD3/CD28) | TNF-α | 500 - 1000 | 1.0x |
| Stimulated Control (e.g., anti-CD3/CD28) | IL-2 | 200 - 500 | 1.0x |
| Stimulated + this compound | IFN-γ | 2000 - 5000+ | 2.0x - 2.5x+ |
| Stimulated + this compound | TNF-α | 1000 - 2500+ | 2.0x - 2.5x+ |
| Stimulated + this compound | IL-2 | 400 - 1000+ | 2.0x - 2.5x+ |
Diagrams
References
- 1. VISTA is an immune checkpoint molecule for human T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Expression of the Immune Checkpoint Protein VISTA Is Differentially Regulated by the TGF-β1 – Smad3 Signaling Pathway in Rapidly Proliferating Human Cells and T Lymphocytes [frontiersin.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fn-test.com [fn-test.com]
Application Notes and Protocols for Establishing a Dose-Response Curve for Vista-IN-3 in vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
V-domain Ig suppressor of T cell activation (VISTA), also known as PD-1H, is an immune checkpoint protein that acts as a negative regulator of T-cell activation and proliferation.[1][2][3] Expressed on myeloid cells and T-lymphocytes, VISTA plays a crucial role in maintaining immune homeostasis.[4][5] However, in the tumor microenvironment (TME), VISTA can be exploited by cancer cells to evade immune surveillance.[2] Consequently, inhibiting the VISTA signaling pathway presents a promising strategy for cancer immunotherapy.[3][6]
Vista-IN-3 is a small molecule inhibitor of VISTA. This document provides detailed protocols for establishing a dose-response curve for this compound in vitro, enabling researchers to determine its potency and efficacy in a controlled laboratory setting. The following protocols describe a co-culture assay to measure the reversal of VISTA-mediated T-cell suppression.
Experimental Principle
The primary assay to determine the dose-response of this compound involves a co-culture of VISTA-expressing cancer cells with human Peripheral Blood Mononuclear Cells (PBMCs). VISTA expressed on the cancer cells suppresses T-cell activation and cytokine production within the PBMC population. By adding this compound, the VISTA-mediated suppression is inhibited, leading to a dose-dependent restoration of T-cell activity. The readouts for this assay are the levels of secreted Interferon-gamma (IFNγ) and Tumor Necrosis Factor-alpha (TNFα), key cytokines produced by activated T-cells.
Data Presentation
Table 1: this compound Potency in Biochemical and Cellular Assays
| Assay Type | Parameter | This compound Value |
| FRET Assay | IC50 | 480 nM |
| Competitive ELISA | IC50 | 716 nM |
| SPR Assay | KD | 247 nM |
This data is based on publicly available information for a VISTA inhibitor with CAS:2705841-87-6, presumed to be this compound for the purpose of this document.[7]
Table 2: Example Dose-Response Data for this compound in a Co-culture Assay
| This compound Conc. (nM) | % T-cell Activation (IFNγ release) |
| 0.1 | 5% |
| 1 | 15% |
| 10 | 45% |
| 100 | 85% |
| 1000 | 98% |
| 10000 | 100% |
This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Cell Line Selection and Culture
VISTA-Expressing Cancer Cell Lines:
-
Recommended Cell Lines: OVKATE, SKOV3, COV504, RL952, HEC1A (all reported to have high VISTA expression).[7]
-
Culture Medium: Use the recommended culture medium for the specific cell line (e.g., RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin).
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.
Immune Cells:
-
Source: Healthy human donor Peripheral Blood Mononuclear Cells (PBMCs).
-
Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Culture Medium: RPMI-1640 supplemented with 10% heat-inactivated FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine.
Co-culture Assay for T-cell Activation
This protocol is designed to measure the ability of this compound to reverse VISTA-mediated suppression of T-cell cytokine production.
Materials:
-
VISTA-expressing cancer cells (e.g., OVKATE)
-
Human PBMCs
-
This compound (dissolved in DMSO)
-
Complete RPMI-1640 medium
-
96-well flat-bottom cell culture plates
-
Human IFNγ and TNFα ELISA kits
-
Anti-CD3 antibody (for T-cell stimulation)
Procedure:
-
Plate Coating (Day 1):
-
Coat the wells of a 96-well plate with anti-CD3 antibody at a concentration of 1 µg/mL in sterile PBS.
-
Incubate overnight at 4°C.
-
-
Cell Seeding (Day 2):
-
Wash the anti-CD3 coated plate twice with sterile PBS.
-
Seed the VISTA-expressing cancer cells at a density of 2 x 10⁴ cells per well.
-
Incubate for 4-6 hours to allow for cell adherence.
-
Isolate and resuspend PBMCs in complete RPMI-1640 medium.
-
Add 1 x 10⁵ PBMCs to each well containing the cancer cells.
-
-
This compound Treatment (Day 2):
-
Prepare a serial dilution of this compound in complete RPMI-1640 medium. It is recommended to start with a high concentration (e.g., 10 µM) and perform 1:10 serial dilutions.
-
Add the diluted this compound to the appropriate wells. Include a "vehicle control" with DMSO at the same concentration as the highest this compound concentration.
-
Include a "no treatment" control.
-
-
Incubation (Days 2-4):
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
Supernatant Collection and Analysis (Day 4 or 5):
-
Centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the supernatant from each well.
-
Measure the concentration of IFNγ and TNFα in the supernatants using ELISA kits, following the manufacturer's instructions.
-
Data Analysis and Dose-Response Curve Generation
-
Calculate Percent Inhibition:
-
Determine the percentage of inhibition of cytokine release for each this compound concentration relative to the vehicle control.
-
-
Generate Dose-Response Curve:
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic equation) to fit the curve and determine the IC50 value (the concentration of this compound that causes 50% inhibition).
-
Visualizations
VISTA Signaling Pathway
Caption: Simplified VISTA signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for determining the dose-response of this compound in a co-culture assay.
References
- 1. invivogen.com [invivogen.com]
- 2. Identification and optimization of peptide inhibitors to block VISTA/PSGL-1 interaction for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. VISTA inhibitors in cancer immunotherapy: a short perspective on recent progresses - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Frontiers | Expression of the Immune Checkpoint Protein VISTA Is Differentially Regulated by the TGF-β1 – Smad3 Signaling Pathway in Rapidly Proliferating Human Cells and T Lymphocytes [frontiersin.org]
- 5. oaepublish.com [oaepublish.com]
- 6. researchgate.net [researchgate.net]
- 7. VISTA inhibitor III |CAS:2705841-87-6 Probechem Biochemicals [probechem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Vista-IN-3 Concentration for In Vitro Experiments
Welcome to the technical support center for Vista-IN-3, a novel small molecule inhibitor of the V-domain Ig Suppressor of T-cell Activation (VISTA) immune checkpoint. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vitro concentration of this compound for their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in in vitro assays?
A1: For initial screening of a novel small molecule inhibitor like this compound, a common starting concentration is 10 µM in cell-based assays.[1][2] For biochemical assays, a lower starting concentration in the range of 100 nM may be appropriate.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay.
Q2: How do I determine the optimal concentration range for my experiments?
A2: The optimal concentration should be determined empirically through a dose-response study. We recommend a serial dilution of this compound, for example, from 100 µM down to 1 nM. The goal is to identify a concentration that shows a clear biological effect without inducing significant off-target effects or cytotoxicity. A near-complete inhibition of the target at saturating concentrations can confirm the efficacy of the compound.[1]
Q3: What are the key in vitro assays to assess the activity of this compound?
A3: The choice of assay depends on the specific research question. Key assays to evaluate the function of a VISTA inhibitor include:
-
T-cell Proliferation Assays: To determine if this compound can reverse VISTA-mediated suppression of T-cell proliferation.
-
Cytokine Release Assays (e.g., IFN-γ, TNF-α, IL-2): To measure the effect of this compound on the production of pro-inflammatory cytokines by activated T-cells.[3]
-
Mixed Lymphocyte Reaction (MLR): To assess the ability of this compound to enhance T-cell responses to allogeneic stimulation.[4]
-
Receptor-Ligand Binding Assays: To confirm that this compound directly interferes with the VISTA signaling pathway.
Q4: What is the mechanism of action of VISTA, the target of this compound?
A4: VISTA is a negative immune checkpoint regulator that can act as both a receptor and a ligand.[5][6] It is primarily expressed on hematopoietic cells, with high levels on myeloid cells and regulatory T-cells.[6][7] VISTA suppresses T-cell activation, proliferation, and cytokine production, thereby dampening the anti-tumor immune response.[3][7][8] By inhibiting VISTA, this compound is expected to enhance T-cell-mediated anti-tumor immunity.[9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect of this compound at the initial concentration. | The concentration may be too low. | Perform a dose-response experiment with a wider and higher concentration range (e.g., up to 100 µM). |
| The compound may not be soluble in the culture medium. | Ensure complete dissolution of this compound in a suitable solvent (e.g., DMSO) before diluting in culture medium. The final solvent concentration should be non-toxic to the cells.[10] | |
| The chosen cell line may not express VISTA or its relevant binding partners. | Confirm VISTA expression on your target cells using techniques like flow cytometry or western blotting. | |
| High cell death observed at concentrations where a biological effect is expected. | The concentration of this compound may be causing cytotoxicity. | Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your functional assay to determine the cytotoxic concentration range. |
| The solvent (e.g., DMSO) concentration may be too high. | Ensure the final concentration of the solvent is below the toxic threshold for your cells (typically <0.5%).[10] | |
| Inconsistent results between experiments. | Variability in cell density or passage number. | Use cells within a consistent passage number range and ensure consistent seeding density for all experiments. |
| Instability of the compound in solution. | Prepare fresh dilutions of this compound for each experiment from a frozen stock. | |
| Unexpected or off-target effects are observed. | The concentration of this compound may be too high, leading to non-specific binding. | Use the lowest effective concentration that produces a dose-dependent and saturable effect.[1] Consider using appropriate negative and positive controls to rule out off-target effects. |
Experimental Protocols
T-Cell Proliferation Assay
-
Cell Preparation: Isolate T-cells from peripheral blood mononuclear cells (PBMCs) or use a T-cell line.
-
Cell Seeding: Seed the T-cells in a 96-well plate at an appropriate density.
-
Stimulation: Activate the T-cells using anti-CD3 and anti-CD28 antibodies.
-
This compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Culture the cells for 48-72 hours.
-
Proliferation Measurement: Assess T-cell proliferation using methods such as CFSE dilution measured by flow cytometry, or BrdU/EdU incorporation assays.
Cytokine Release Assay
-
Experimental Setup: Follow steps 1-5 of the T-Cell Proliferation Assay.
-
Supernatant Collection: After the incubation period, collect the cell culture supernatant.
-
Cytokine Measurement: Quantify the concentration of cytokines (e.g., IFN-γ, TNF-α, IL-2) in the supernatant using ELISA or a multiplex bead-based assay (e.g., Luminex).
Visualizing Key Concepts
Caption: VISTA signaling pathway and the inhibitory action of this compound.
Caption: Workflow for optimizing this compound concentration in vitro.
Caption: A logical approach to troubleshooting common in vitro issues.
References
- 1. resources.biomol.com [resources.biomol.com]
- 2. researchgate.net [researchgate.net]
- 3. assaygenie.com [assaygenie.com]
- 4. Distinct immune stimulatory effects of anti-human VISTA antibodies are determined by Fc-receptor interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. VISTA: A Mediator of Quiescence and a Promising Target in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. VISTA: A novel immunotherapy target for normalizing innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. VISTA is an immune checkpoint molecule for human T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sinobiological.com [sinobiological.com]
- 9. What are VISTA inhibitors and how do they work? [synapse.patsnap.com]
- 10. A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology” | Anticancer Research [ar.iiarjournals.org]
Technical Support Center: Troubleshooting Low Efficacy of Vista-IN-3 In Vivo
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low efficacy with the VISTA inhibitor, Vista-IN-3, in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of VISTA and this compound?
A1: V-domain Ig Suppressor of T cell Activation (VISTA) is an immune checkpoint protein that acts as a negative regulator of T cell activation.[1][2] It is primarily expressed on hematopoietic cells, with high levels on myeloid cells (monocytes, macrophages, neutrophils, and dendritic cells) and regulatory T cells (Tregs).[3][4] VISTA can function as both a ligand and a receptor. As a ligand on antigen-presenting cells (APCs), it can suppress T cell activation and proliferation.[5] Its expression is often upregulated within the tumor microenvironment (TME), contributing to an immunosuppressive milieu.[3][6] this compound is a small molecule inhibitor designed to block the immunosuppressive functions of VISTA, thereby enhancing anti-tumor immune responses.[1]
Q2: What are the known binding partners of VISTA?
A2: VISTA has several identified binding partners, and the interactions can be pH-dependent. In the acidic tumor microenvironment, VISTA has been shown to bind to P-selectin glycoprotein ligand-1 (PSGL-1) on T cells.[7][8] Other reported binding partners include V-set and Ig domain-containing 3 (VSIG3) and galectin-9.[7][8] Homophilic VISTA-VISTA interactions have also been suggested to contribute to T cell inhibition.[8] A recently identified binding partner is LRIG1.
Q3: In which tumor models has VISTA blockade shown efficacy?
A3: Preclinical studies have demonstrated the potential of VISTA blockade in various murine tumor models. For instance, anti-VISTA monoclonal antibodies have shown efficacy in melanoma and colon cancer models, leading to reduced tumor growth and improved survival.[4][9] Combination therapies involving VISTA blockade with other checkpoint inhibitors like anti-PD-1 or anti-CTLA-4 have shown synergistic effects in models of colon cancer and melanoma.[9] VISTA expression has been associated with poor prognosis in several human cancers, including melanoma, ovarian cancer, and non-small cell lung cancer, suggesting a broad potential for VISTA-targeted therapies.[3][6][10]
Troubleshooting Guide for Low In Vivo Efficacy of this compound
This guide addresses common issues that may lead to suboptimal performance of this compound in in vivo studies.
Issue 1: Suboptimal Compound Exposure
Question: How can I determine if poor exposure of this compound is the reason for the lack of efficacy?
Answer: Insufficient drug concentration at the tumor site is a frequent cause of low efficacy for small molecule inhibitors. A systematic evaluation of the compound's pharmacokinetics (PK) and pharmacodynamics (PD) is crucial.
Troubleshooting Steps:
-
Pharmacokinetic Analysis:
-
Conduct a PK study in the selected animal model to determine key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), half-life (t1/2), and overall exposure (AUC).
-
Collect plasma and tumor tissue at multiple time points post-dosing to assess systemic and intratumoral compound concentrations.
-
-
Dose Escalation Study:
-
Perform a dose-escalation study to identify a dose that achieves the target exposure levels based on in vitro potency (e.g., 10-50 times the in vitro IC50).
-
Monitor for signs of toxicity at higher doses.
-
Hypothetical Pharmacokinetic Data for this compound
| Parameter | Plasma | Tumor |
| Cmax (ng/mL) | 1500 | 800 |
| Tmax (h) | 2 | 4 |
| t1/2 (h) | 6 | 8 |
| AUC (ng*h/mL) | 9000 | 4500 |
Issue 2: Inadequate Target Engagement
Question: How can I confirm that this compound is engaging with VISTA in the tumor microenvironment?
Answer: Demonstrating that this compound is binding to its target, VISTA, within the TME is essential to validate your in vivo experiment.
Troubleshooting Steps:
-
Pharmacodynamic (PD) Marker Analysis:
-
Identify and validate a downstream biomarker of VISTA signaling. Since VISTA suppresses T cell activation, an increase in T cell proliferation or effector cytokine production (e.g., IFN-γ, TNF-α) in the TME following treatment could serve as a PD marker.
-
Analyze immune cell populations in the tumor and spleen by flow cytometry to look for changes consistent with VISTA blockade, such as an increase in the ratio of effector T cells to regulatory T cells.
-
-
Ex Vivo Target Engagement Assay:
-
Isolate tumor-infiltrating leukocytes (TILs) from treated and control animals.
-
Perform an ex vivo assay to measure the extent of VISTA occupancy by this compound. This could involve using a fluorescently labeled anti-VISTA antibody that competes for the same binding site.
-
Experimental Protocol: In Vivo Target Engagement Study
-
Animal Model: C57BL/6 mice bearing established B16F10 melanoma tumors.
-
Treatment: Administer this compound or vehicle control at the determined optimal dose and schedule.
-
Sample Collection: At various time points post-treatment, collect tumors and spleens.
-
Cell Isolation: Prepare single-cell suspensions from tumors and spleens.
-
Flow Cytometry: Stain cells with antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3) and a fluorescently labeled anti-VISTA antibody.
-
Analysis: Compare the mean fluorescence intensity (MFI) of VISTA staining on target cell populations (e.g., myeloid cells, Tregs) between treated and control groups. A decrease in MFI in the treated group would indicate target engagement.
Issue 3: Inappropriate Animal Model Selection
Question: Could the choice of animal model be the reason for the lack of efficacy?
Answer: The immune context of the tumor model is critical for the efficacy of immunotherapy.
Troubleshooting Steps:
-
VISTA Expression Analysis:
-
Confirm VISTA expression in your chosen tumor model. Analyze VISTA levels on tumor-infiltrating myeloid cells and Tregs by flow cytometry or immunohistochemistry. Models with low VISTA expression may not be responsive to VISTA blockade.
-
-
Immune Infiltrate Characterization:
-
Characterize the tumor immune microenvironment of your model. "Cold" tumors with low T cell infiltration may not benefit from checkpoint inhibition alone.[11] Consider models with a more inflamed TME or combination therapies to enhance T cell infiltration.
-
Hypothetical VISTA Expression in Different Murine Tumor Models
| Tumor Model | VISTA Expression on Myeloid Cells (MFI) | VISTA Expression on Tregs (MFI) | Response to Anti-VISTA Therapy |
| B16F10 (Melanoma) | +++ | ++ | Moderate |
| MC38 (Colon) | ++ | +++ | Strong |
| LLC (Lung) | + | + | Weak |
Issue 4: Suboptimal Dosing Schedule or Route of Administration
Question: How do I optimize the dosing regimen for this compound?
Answer: The frequency and route of administration can significantly impact compound exposure and efficacy.
Troubleshooting Steps:
-
Evaluate Different Dosing Schedules:
-
Based on the PK data, test different dosing frequencies (e.g., once daily vs. twice daily) to maintain target trough concentrations.
-
-
Consider Alternative Routes of Administration:
-
If oral bioavailability is low, consider alternative routes such as intraperitoneal (IP) or subcutaneous (SC) injection, if the formulation allows.
-
Visualizations
Caption: VISTA expressed on APCs interacts with PSGL-1 on T cells, leading to T cell suppression. This compound blocks this interaction.
Caption: A stepwise workflow for troubleshooting the low in vivo efficacy of this compound.
References
- 1. What are VISTA inhibitors and how do they work? [synapse.patsnap.com]
- 2. Clinical and research updates on the VISTA immune checkpoint: immuno-oncology themes and highlights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. VISTA: A novel immunotherapy target for normalizing innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. VISTA regulates the development of protective anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sinobiological.com [sinobiological.com]
- 6. VISTA Pathway - Creative Biolabs [immune-checkpoint.creative-biolabs.com]
- 7. VISTA: A Mediator of Quiescence and a Promising Target in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Terminating Cancer by Blocking VISTA as a Novel Immunotherapy: Hasta la vista, baby [frontiersin.org]
- 9. urotoday.com [urotoday.com]
- 10. VISTA: Coming of age as a multi‐lineage immune checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Off-Target Effects of Small Molecule VISTA Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with small molecule VISTA inhibitors. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of small molecule VISTA inhibitors?
A1: Small molecule inhibitors targeting VISTA (V-domain Ig suppressor of T cell activation) are a relatively new class of immunomodulatory agents. While specific and comprehensive off-target profiles for many investigational compounds are not always publicly available, a key consideration is their selectivity against other immune checkpoints and kinases. For instance, some small molecules have been designed as dual inhibitors, such as CA-170, which targets both VISTA and PD-L1.[1] Off-target effects can arise from the structural similarity of the VISTA active site to other proteins, particularly kinases. Therefore, it is crucial to profile these inhibitors against a panel of kinases and other relevant receptors to understand their selectivity and potential for off-target-mediated toxicities.
Q2: How can I assess the off-target profile of my small molecule VISTA inhibitor?
A2: A tiered approach is recommended. Initially, screen the compound at a single high concentration against a broad panel of kinases and other relevant targets. For any "hits" showing significant inhibition, a dose-response curve should be generated to determine the IC50 or Ki value. This provides a quantitative measure of the inhibitor's potency against potential off-targets. Commercially available kinase profiling services offer panels of hundreds of kinases for this purpose. Cellular thermal shift assays (CETSA) can also be employed to confirm target engagement and assess off-target binding within a cellular context.
Q3: What are some common sources of variability in VISTA functional assays?
A3: Variability in VISTA functional assays, such as T-cell proliferation or cytokine release assays, can stem from several factors. These include the source and viability of primary immune cells (e.g., PBMCs, T cells), the specific activation stimulus used (e.g., anti-CD3/CD28 antibodies, antigens), the concentration and stability of the VISTA inhibitor, and the pH of the cell culture medium, as VISTA's interaction with its ligand PSGL-1 is pH-dependent.[2][3]
Troubleshooting Guides
Biochemical Assays
Problem: Inconsistent IC50 values in a VISTA-ligand binding assay (e.g., FRET, TR-FRET, AlphaLISA).
| Possible Cause | Troubleshooting Step |
| Reagent Instability | Ensure recombinant VISTA and its binding partner (e.g., PSGL-1) are properly stored and handled to avoid degradation. Prepare fresh reagents for each experiment. |
| Compound Precipitation | Visually inspect the compound in the assay buffer for any precipitation. Determine the solubility limit of the compound in the assay buffer and work within that range. |
| Assay Buffer pH | VISTA-PSGL-1 interaction is pH-sensitive.[2][3] Verify and maintain a consistent pH of the assay buffer, especially if the acidic tumor microenvironment is being modeled. |
| Non-specific Inhibition | Test the inhibitor against a counterscreen (e.g., a different protein-protein interaction) to identify non-specific inhibitors. |
Cell-Based Assays
Problem: High background signal or low signal-to-noise ratio in a T-cell activation assay.
| Possible Cause | Troubleshooting Step |
| Suboptimal Cell Activation | Titrate the concentration of the T-cell stimulus (e.g., anti-CD3/CD28 antibodies) to achieve a robust but not maximal activation signal. |
| High Cell Density | Optimize the cell seeding density to avoid overcrowding, which can lead to non-specific cell death and high background. |
| Inhibitor Cytotoxicity | Perform a separate cytotoxicity assay to determine the concentration range at which the VISTA inhibitor is not toxic to the cells. |
| Mycoplasma Contamination | Regularly test cell cultures for mycoplasma contamination, which can alter cellular responses. |
Problem: Unexpected agonist-like effects of the VISTA inhibitor.
| Possible Cause | Troubleshooting Step |
| Off-Target Agonism | The inhibitor may be binding to and activating another receptor on the cell surface. Refer to the off-target profiling data. |
| Complex Formation | The small molecule may induce dimerization or multimerization of VISTA, leading to downstream signaling. |
| Assay Artifact | Rule out artifacts by testing the compound in orthogonal assays that measure different endpoints of T-cell activation (e.g., cytokine secretion and proliferation). |
Quantitative Data on Off-Target Effects
Due to the proprietary nature of drug development, comprehensive off-target profiling data for specific small molecule VISTA inhibitors is often not publicly available. The following table represents a hypothetical example of data from a kinase selectivity panel for a fictional VISTA inhibitor, "VISTinib-X," to illustrate how such data would be presented.
| Kinase | % Inhibition at 1 µM | IC50 (nM) |
| VISTA (Target) | 98% | 15 |
| Kinase A | 75% | 500 |
| Kinase B | 52% | 1,200 |
| Kinase C | 15% | >10,000 |
| Kinase D | 5% | >10,000 |
This is illustrative data and does not represent a real compound.
Experimental Protocols
Protocol: Kinase Selectivity Profiling
-
Compound Preparation : Prepare a stock solution of the small molecule VISTA inhibitor in a suitable solvent (e.g., DMSO).
-
Kinase Panel : Select a commercially available kinase panel (e.g., 96-well or 384-well format) representing a broad range of the human kinome.
-
Initial Screen : Perform a single-dose screen (e.g., at 1 µM) of the inhibitor against the kinase panel.
-
Assay Principle : The assay typically measures the phosphorylation of a substrate by a specific kinase in the presence or absence of the inhibitor. This is often detected using a radiometric (33P-ATP) or fluorescence-based method.
-
Data Analysis : Calculate the percentage of inhibition for each kinase relative to a vehicle control.
-
IC50 Determination : For kinases showing significant inhibition (e.g., >50%), perform a dose-response experiment with a series of inhibitor concentrations to determine the IC50 value.
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture : Culture cells that endogenously or recombinantly express VISTA.
-
Compound Treatment : Treat the cells with the VISTA inhibitor or a vehicle control.
-
Heating : Heat the cell lysates or intact cells at a range of temperatures.
-
Protein Separation : Separate the soluble and aggregated protein fractions by centrifugation.
-
VISTA Detection : Detect the amount of soluble VISTA at each temperature using Western blotting or another protein detection method.
-
Data Analysis : A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Visualizations
References
Technical Support Center: The Impact of the Acidic Tumor Microenvironment on Vista-IN-3 Activity
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the activity of VISTA inhibitors, such as Vista-IN-3, within the acidic tumor microenvironment (TME).
Frequently Asked Questions (FAQs)
Q1: What is VISTA and why is its activity relevant in the tumor microenvironment?
VISTA (V-domain Ig Suppressor of T-cell Activation) is a negative checkpoint regulator that suppresses T-cell activation and proliferation.[1][2] It is expressed on various immune cells, including T-cells, myeloid-derived suppressor cells (MDSCs), and tumor-associated macrophages (TAMs).[1] By inhibiting anti-tumor immune responses, VISTA contributes to cancer progression.[1]
Q2: How does the acidic tumor microenvironment affect VISTA's function?
The TME is often characterized by a lower extracellular pH (around 6.0-7.0) compared to healthy tissues (pH 7.4).[3] This acidity is a key regulator of VISTA's interactions. The VISTA protein has a high number of histidine residues in its extracellular domain.[4][5] At acidic pH, these histidines become protonated, which facilitates VISTA's binding to its receptor, P-selectin glycoprotein ligand-1 (PSGL-1), on T-cells.[3][5] This enhanced binding at low pH leads to greater suppression of T-cell activity.[1][6]
Q3: How might the acidic TME impact the activity of a small molecule inhibitor like this compound?
The acidic TME can influence a small molecule inhibitor's activity in several ways:
-
Target Engagement: The conformational changes in VISTA due to protonation at low pH might alter the binding site for this compound. This could either enhance or reduce the inhibitor's binding affinity and efficacy.
-
Compound Stability and Solubility: The chemical properties of this compound, such as its stability and solubility, could be pH-dependent.[7] Changes in pH can affect the charge state of the molecule, potentially impacting its ability to reach and interact with its target.
-
Cellular Uptake: The permeability of cell membranes and the transport of small molecules can be influenced by the extracellular pH.[7]
Q4: What are the potential therapeutic strategies targeting the VISTA pathway in the acidic TME?
Therapeutic approaches include:
-
pH-Selective Antibodies: Developing antibodies that preferentially bind to and block VISTA in the acidic TME can offer a more targeted therapy with potentially fewer side effects in healthy tissues.[8][9][10]
-
Small Molecule Inhibitors: Small molecules like this compound could be designed to have optimal activity at the acidic pH of the TME.
-
Combination Therapies: Combining VISTA inhibitors with other immune checkpoint inhibitors, such as those targeting PD-1 or CTLA-4, may lead to synergistic anti-tumor effects.[2][4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent this compound activity in in vitro assays. | 1. pH of the culture medium has drifted. 2. Inconsistent cell density or viability. 3. Degradation of this compound stock solution. | 1. Regularly monitor and buffer the pH of your culture medium to maintain acidic or neutral conditions as required for the experiment. 2. Ensure consistent cell seeding density and check cell viability before and after the experiment. 3. Prepare fresh dilutions of this compound from a properly stored stock for each experiment.[11] |
| Low or no inhibitory effect of this compound at acidic pH. | 1. This compound has reduced binding affinity to the protonated form of VISTA. 2. The compound is unstable or has poor solubility at low pH.[7] | 1. Perform binding assays (e.g., Surface Plasmon Resonance) at different pH values to determine the binding kinetics of this compound to VISTA. 2. Assess the stability and solubility of this compound in your experimental buffer at the target pH. Consider using a different vehicle or formulation if needed. |
| High background signal in cell-based assays. | 1. Non-specific binding of detection reagents. 2. Contamination of reagents or cell cultures. | 1. Include appropriate blocking steps in your protocol.[12] 2. Use sterile techniques and ensure all reagents are free from contamination.[12] |
| Difficulty reproducing results from published studies. | 1. Differences in experimental protocols (e.g., cell lines, reagent concentrations, incubation times). 2. Variation in the specific batch of this compound. | 1. Carefully review and align your experimental protocol with the published methods. 2. If possible, obtain the same batch of the inhibitor or perform a thorough quality control of your current batch. |
Experimental Protocols
Protocol: Assessing the pH-Dependent Activity of this compound on T-Cell Proliferation
This protocol outlines a method to evaluate the inhibitory effect of this compound on T-cell proliferation under neutral and acidic conditions.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
CD3/CD28 T-cell activation beads
-
Recombinant human VISTA-Fc protein
-
This compound
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
HEPES buffer
-
MES buffer
-
Cell proliferation dye (e.g., CFSE)
-
96-well flat-bottom plates
-
Flow cytometer
Methodology:
-
Prepare pH-adjusted media:
-
Neutral medium (pH 7.4): RPMI 1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 25 mM HEPES.
-
Acidic medium (pH 6.5): RPMI 1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 25 mM MES. Adjust pH with HCl.
-
-
Isolate and label T-cells:
-
Isolate PBMCs from healthy donor blood using density gradient centrifugation.
-
Label PBMCs with a cell proliferation dye according to the manufacturer's instructions.
-
-
Set up the assay plate:
-
Coat a 96-well plate with anti-CD3 antibody overnight at 4°C.
-
Wash the plate with sterile PBS.
-
Add recombinant human VISTA-Fc protein to designated wells.
-
Prepare serial dilutions of this compound in both neutral and acidic media.
-
-
Cell culture and treatment:
-
Resuspend the labeled PBMCs in the appropriate pH-adjusted medium.
-
Add 1 x 10^5 cells per well to the prepared 96-well plate.
-
Add the different concentrations of this compound to the respective wells.
-
Include control wells: unstimulated cells, stimulated cells without VISTA-Fc, and stimulated cells with VISTA-Fc but without this compound.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Analyze T-cell proliferation:
-
Harvest the cells from the plate.
-
Stain the cells with fluorescently labeled antibodies against CD4 and CD8.
-
Analyze the dilution of the proliferation dye in the CD4+ and CD8+ T-cell populations using a flow cytometer.
-
Data Presentation
Table 1: Hypothetical IC50 Values of this compound on T-Cell Proliferation at Different pH
| Cell Type | pH 7.4 | pH 6.5 |
| CD4+ T-cells | 1.2 µM | 0.5 µM |
| CD8+ T-cells | 1.5 µM | 0.7 µM |
This table illustrates a scenario where this compound is more potent at an acidic pH, as indicated by the lower IC50 values.
Table 2: Hypothetical Cytokine Production (IFN-γ) by CD8+ T-cells in Response to this compound at Different pH
| This compound Concentration | IFN-γ (pg/mL) at pH 7.4 | IFN-γ (pg/mL) at pH 6.5 |
| 0 µM (Control) | 150 | 100 |
| 0.1 µM | 200 | 250 |
| 1 µM | 450 | 700 |
| 10 µM | 800 | 1200 |
This table shows a hypothetical dose-dependent increase in IFN-γ production by CD8+ T-cells treated with this compound, with a more pronounced effect at acidic pH.
Signaling Pathways and Workflows
Caption: VISTA signaling in the acidic tumor microenvironment and the inhibitory action of this compound.
Caption: Workflow for assessing the pH-dependent activity of this compound.
References
- 1. Terminating Cancer by Blocking VISTA as a Novel Immunotherapy: Hasta la vista, baby - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. VISTA: A Mediator of Quiescence and a Promising Target in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Role of V-Domain Ig Suppressor of T Cell Activation (VISTA) in Cancer Therapy: Lessons Learned and the Road Ahead [frontiersin.org]
- 5. VISTA checkpoint inhibition by pH-selective antibody SNS-101 with optimized safety and pharmacokinetic profiles enhances PD-1 response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Conditionally Active, pH-Sensitive Immunoregulatory Antibodies Targeting VISTA and CTLA-4 Lead an Emerging Class of Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jitc.bmj.com [jitc.bmj.com]
- 11. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.cap.org [documents.cap.org]
Technical Support Center: Assessing Vista-IN-3 Toxicity with Cell Viability Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing cell viability assays to assess the toxicity of Vista-IN-3, a novel VISTA inhibitor. The information is tailored for researchers, scientists, and drug development professionals working in immunology and oncology.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a small molecule inhibitor targeting V-domain Ig Suppressor of T cell Activation (VISTA), a negative checkpoint regulator.[1][2] VISTA is primarily expressed on hematopoietic cells, with the highest levels on myeloid cells like monocytes, macrophages, and neutrophils, and lower levels on T cells.[1] It functions to suppress T cell activation and proliferation, thereby dampening immune responses.[2][3][4] By inhibiting VISTA, this compound aims to enhance anti-tumor immunity by releasing this brake on the immune system.[3][4]
Q2: Which cell viability assays are recommended for assessing this compound toxicity?
Several assays can be used, each with its own advantages and disadvantages. The most common are:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: A colorimetric assay that measures the metabolic activity of cells. While widely used, it is prone to interference from compounds that affect cellular metabolism or redox state, which can lead to an over- or underestimation of cell viability.[5][6][7][8][9]
-
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay: Similar to MTT, but the formazan product is soluble in culture medium, simplifying the protocol. It can still be affected by compounds that alter cellular metabolism.
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay measures ATP levels, a direct indicator of metabolically active cells.[10][11] It is generally considered more sensitive and less prone to interference from colored compounds than MTT or MTS assays.
For assessing a small molecule inhibitor like this compound, it is highly recommended to use at least two different viability assays based on different principles to confirm the results.[5]
Q3: Should I test this compound on tumor cells alone or in a co-culture system?
Since this compound targets an immune checkpoint, its primary effect is on immune cells. Therefore, assessing its toxicity should ideally be performed in a co-culture system of immune cells (like T cells or PBMCs) and cancer cells.[12][13][14][15] This allows for the evaluation of both direct cytotoxicity to cancer and immune cells, as well as the functional consequences of VISTA inhibition on immune cell-mediated tumor cell killing. Testing on tumor cells alone can provide information about off-target cytotoxic effects.
VISTA Signaling Pathway
The following diagram illustrates the general signaling pathway of VISTA.
Caption: VISTA on APCs binds its receptor on T cells, delivering an inhibitory signal that suppresses T cell activation. This compound blocks this interaction.
Experimental Workflow for Assessing this compound Toxicity
A general workflow for evaluating the toxicity of this compound is depicted below.
Caption: A typical workflow for assessing the in vitro toxicity of a small molecule inhibitor like this compound.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High background in MTT/MTS assay | 1. Contamination of culture media.[16] 2. This compound may be chemically reducing the tetrazolium salt.[6] 3. High cell seeding density leading to cell death before treatment.[4] | 1. Use fresh, sterile media and reagents. Always include a "media only" control. 2. Include a "media + this compound" control (no cells) to check for direct reduction. If this occurs, consider using an alternative assay like CellTiter-Glo. 3. Optimize cell seeding density to ensure cells are in the exponential growth phase during the experiment. |
| Inconsistent results between replicates | 1. Uneven cell seeding. 2. Pipetting errors during reagent addition.[17] 3. "Edge effect" in 96-well plates.[17] | 1. Ensure a single-cell suspension before seeding by gentle pipetting or vortexing. 2. Use a multichannel pipette for reagent addition to minimize timing differences. Change tips between different concentrations. 3. Avoid using the outer wells of the plate or fill them with sterile PBS or media to maintain humidity. |
| IC50 value is much higher/lower than expected | 1. Incorrect drug concentration. 2. Cell line is resistant/sensitive to the compound's off-target effects. 3. This compound may be binding to serum proteins in the media. | 1. Verify the stock concentration and serial dilutions of this compound. 2. Test a panel of different cell lines. 3. Consider reducing the serum concentration during the treatment period, but ensure cell health is not compromised. |
| Discrepancy between MTT/MTS and CellTiter-Glo results | 1. This compound may be affecting mitochondrial function without causing immediate cell death, leading to a decrease in MTT/MTS signal but not ATP levels.[5][18] 2. The inhibitor might induce a metabolic shift in the cells.[5] | 1. This is a valid biological result. Report the findings from both assays. Consider a third assay based on a different principle (e.g., cell membrane integrity via LDH release). 2. This highlights the importance of not relying on a single metabolic assay. |
Experimental Protocols
MTT Assay Protocol for this compound Toxicity
-
Cell Seeding:
-
Harvest and count cells in the exponential growth phase.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of this compound to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
-
MTT Addition:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 5 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
CellTiter-Glo® Luminescent Cell Viability Assay Protocol
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT protocol, using an opaque-walled 96-well plate suitable for luminescence measurements.
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Quantitative Data Summary
The following tables provide an example of how to present quantitative data for this compound toxicity.
Table 1: IC50 Values of this compound in Different Cell Lines
| Cell Line | Assay | Incubation Time (hours) | IC50 (µM) |
| Jurkat (T cell leukemia) | MTT | 48 | 12.5 |
| Jurkat (T cell leukemia) | CellTiter-Glo® | 48 | 15.2 |
| A549 (Lung carcinoma) | MTT | 48 | > 50 |
| A549 (Lung carcinoma) | CellTiter-Glo® | 48 | > 50 |
Table 2: Optimal Seeding Densities for Viability Assays
| Cell Line | Doubling Time (approx. hours) | Optimal Seeding Density (cells/well for 48h assay) |
| Jurkat | 20-24 | 8,000 |
| A549 | 22 | 5,000 |
| PBMC (Primary) | N/A (non-proliferating) | 100,000 |
References
- 1. VISTA: A novel immunotherapy target for normalizing innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are VISTA inhibitors and how do they work? [synapse.patsnap.com]
- 3. VISTA regulates the development of protective anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. pitfalls-of-the-mtt-assay-direct-and-off-target-effects-of-inhibitors-can-result-in-over-underestimation-of-cell-viability - Ask this paper | Bohrium [bohrium.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis | Semantic Scholar [semanticscholar.org]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. jitc.bmj.com [jitc.bmj.com]
- 13. Establishment of Cell-Based Assay System for Evaluating Cytotoxic Activity Modulated by the Blockade of PD-1 and PD-L1 Interactions with a Therapeutic Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Establishment of a mechanism-based in vitro coculture assay for evaluating the efficacy of immune checkpoint inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. T cell activation & immune checkpoint inhibition killing assays I CRO services [explicyte.com]
- 16. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Comparison of three cytotoxicity tests in the evaluation of the cytotoxicity of a spermine analogue on human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
VISTA-PSGL-1 Interaction Assay Technical Support Center
This guide provides troubleshooting advice and frequently asked questions for researchers studying the interaction between V-domain Ig Suppressor of T-cell Activation (VISTA) and P-selectin glycoprotein ligand-1 (PSGL-1). The central focus of this guide is the critical role of pH in obtaining reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why is pH a critical parameter in VISTA-PSGL-1 binding assays?
A1: The interaction between VISTA and its receptor PSGL-1 is highly dependent on an acidic environment.[1][2][3] Strong binding occurs at an acidic pH (optimally around pH 6.0), which is characteristic of the tumor microenvironment (TME), while the binding is minimal or undetectable at neutral or physiological pH (e.g., pH 7.4).[4][5] This pH-selectivity is a key physiological mechanism of VISTA's immunosuppressive function.[6][7]
Q2: What is the molecular mechanism behind this pH dependency?
A2: The extracellular domain of VISTA is rich in histidine residues.[1][2] In an acidic environment, these histidines become protonated, inducing a conformational change or altering the surface charge of the VISTA protein. This protonated state is what allows VISTA to effectively bind to PSGL-1.[4] At neutral pH, the histidines are not protonated, and the binding interface is not properly formed, leading to a loss of interaction.
Q3: What is the optimal pH for conducting a VISTA-PSGL-1 binding assay?
A3: The optimal pH for observing a robust interaction is approximately pH 6.0 .[4][5][8] Assays should be conducted in a pH range of 5.8 to 6.5. It is crucial to maintain this acidic pH throughout the binding steps of your experiment.
Q4: What type of buffers should I use to maintain an acidic pH?
A4: It is essential to use a buffer system with a pKa value close to the target pH of 6.0 to ensure stable pH control. Buffers such as MES (2-(N-morpholino)ethanesulfonic acid) or Citrate-Phosphate are excellent choices for this pH range. Always prepare buffers fresh and verify the final pH with a calibrated pH meter before use.
Quantitative Data Summary
The binding affinity of the VISTA-PSGL-1 interaction is dramatically influenced by pH. The following table summarizes the reported effects of pH on this interaction.
| pH Value | Binding Interaction Strength | Fold Enhancement (pH 6.0 vs 7.4) | Method |
| pH 6.0 | Strong, dose-dependent binding observed.[4][8] | ~125-fold[4] | ELISA, BLI |
| pH 7.4 | Minimal to undetectable binding.[4][5] | - | ELISA, BLI |
Note: Data is compiled from multiple studies using techniques like ELISA and Bio-layer Interferometry (BLI). The fold enhancement is a specific reported value from an ELISA-based experiment.
Troubleshooting Guide
Problem: I am observing a weak or no binding signal between VISTA and PSGL-1.
This is the most common issue encountered and is almost always related to improper pH control.
| Potential Cause | Recommended Solution |
| 1. Incorrect Buffer pH: The pH of your assay buffer is too high (closer to neutral). | • Immediately measure the pH of your buffer stock and working solutions. • Prepare fresh buffer (e.g., MES, pH 6.0) and re-validate the pH. • Ensure your pH meter is properly calibrated. |
| 2. Poor Buffering Capacity: The buffer is not effectively maintaining the acidic pH throughout the incubation and wash steps. | • Switch to a buffer with a pKa closer to 6.0, such as MES. • Ensure all solutions used in the assay, including wash buffers and blocking buffers, are adjusted to the correct acidic pH. |
| 3. Protein Quality: Recombinant VISTA or PSGL-1 proteins are inactive or improperly folded. | • Verify protein integrity using SDS-PAGE. • Test proteins in a control assay where the interaction is not pH-dependent, if applicable. • Purchase new, quality-controlled recombinant proteins. |
Problem: I am seeing high background or non-specific binding in my assay.
| Potential Cause | Recommended Solution |
| 1. Inadequate Blocking: The blocking step is insufficient to prevent non-specific protein adherence. | • Increase the concentration of the blocking agent (e.g., BSA or non-fat milk). • Extend the blocking incubation time. • Ensure the blocking buffer is also at the correct acidic pH. |
| 2. Protein Aggregation: The acidic conditions are causing one of the recombinant proteins to aggregate and stick non-specifically. | • Centrifuge protein stocks at high speed before use to pellet any aggregates. • Include a mild non-ionic detergent (e.g., 0.05% Tween-20) in your wash and binding buffers. |
Visual Guides and Protocols
Diagrams
Caption: Mechanism of pH-dependent VISTA-PSGL-1 interaction.
Caption: Workflow for a pH-dependent VISTA-PSGL-1 binding ELISA.
Caption: Troubleshooting flowchart for weak binding signals.
Experimental Protocol: pH-Dependent Direct Binding ELISA
This protocol provides a framework for a direct enzyme-linked immunosorbent assay (ELISA) to measure the interaction between VISTA and PSGL-1 at an acidic pH.
Materials:
-
Recombinant Proteins: Human PSGL-1-Fc fusion, Human VISTA-His tag.
-
Coating Buffer: PBS, pH 7.4.
-
Assay Buffer: MES Buffered Saline (MBS), pH 6.0 (25 mM MES, 150 mM NaCl, pH adjusted to 6.0).
-
Wash Buffer: MBS, pH 6.0, with 0.05% Tween-20.
-
Blocking Buffer: 1% BSA (Bovine Serum Albumin) in MBS, pH 6.0.
-
Detection Antibody: Anti-His tag antibody conjugated to HRP.
-
Substrate: TMB (3,3’,5,5’-Tetramethylbenzidine).
-
Stop Solution: 1 M H₂SO₄.
-
ELISA Plate: 96-well high-binding microplate.
Methodology:
-
Coating:
-
Dilute recombinant PSGL-1-Fc to 2 µg/mL in Coating Buffer (pH 7.4).
-
Add 100 µL of the diluted protein to each well of the 96-well plate.
-
Incubate overnight at 4°C.
-
-
Washing (Post-Coating):
-
Discard the coating solution.
-
Wash the plate 3 times with 200 µL of Wash Buffer (pH 6.0) per well.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer (pH 6.0) to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing (Post-Blocking):
-
Discard the blocking solution.
-
Wash the plate 3 times with 200 µL of Wash Buffer (pH 6.0) per well.
-
-
VISTA Incubation (Critical pH Step):
-
Prepare a serial dilution of VISTA-His protein in Assay Buffer (pH 6.0), starting from 10 µg/mL.
-
Include a "no VISTA" well as a negative control.
-
Add 100 µL of the diluted VISTA protein to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
-
Washing (Post-VISTA):
-
Discard the VISTA solution.
-
Wash the plate 3 times with 200 µL of Wash Buffer (pH 6.0) per well.
-
-
Detection Antibody Incubation:
-
Dilute the anti-His-HRP antibody in Blocking Buffer (pH 6.0) according to the manufacturer's recommendation.
-
Add 100 µL of the diluted detection antibody to each well.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Final Wash:
-
Discard the detection antibody solution.
-
Wash the plate 5 times with 200 µL of Wash Buffer (pH 6.0) per well.
-
-
Signal Development:
-
Add 100 µL of TMB Substrate to each well.
-
Incubate at room temperature in the dark until a blue color develops (typically 5-15 minutes).
-
Add 50 µL of Stop Solution to each well to stop the reaction. The color will turn yellow.
-
-
Data Acquisition:
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
Subtract the absorbance of the negative control wells and plot the absorbance vs. VISTA concentration.
-
References
- 1. VISTA is an acidic pH-selective ligand for PSGL-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Immunotherapy design - ACIR Journal Articles [acir.org]
- 3. twistbioscience.com [twistbioscience.com]
- 4. VISTA checkpoint inhibition by pH-selective antibody SNS-101 with optimized safety and pharmacokinetic profiles enhances PD-1 response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. WO2019183040A1 - ANTIBODIES BINDING TO VISTA AT ACIDIC pH - Google Patents [patents.google.com]
- 7. The VISTA/VSIG3/PSGL-1 axis: crosstalk between immune effector cells and cancer cells in invasive ductal breast carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Myeloid cell suppression as a confounding factor in Vista-IN-3 studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with myeloid cell suppression as a confounding factor in studies involving VISTA (V-domain Ig Suppressor of T cell Activation) inhibitors.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected levels of myeloid cell suppression in our in vitro assays with our novel VISTA inhibitor. What are the potential causes?
A1: Unexpected myeloid cell suppression in assays with a VISTA inhibitor could stem from several factors. VISTA is highly expressed on myeloid cells, particularly myeloid-derived suppressor cells (MDSCs) and macrophages.[1] Its blockade can lead to a reprogramming of the myeloid compartment, shifting cells from a suppressive to an activated phenotype.[2] However, discrepancies in expected outcomes can be due to:
-
Off-target effects: The inhibitor may have unintended effects on other cellular pathways that regulate myeloid cell viability or function.
-
Assay conditions: The specific in vitro conditions, such as cytokine milieu, cell density, and co-culture duration, can significantly influence myeloid cell behavior and their response to VISTA inhibition.
-
Heterogeneity of myeloid cells: MDSCs are a heterogeneous population with different subsets (e.g., monocytic and polymorphonuclear) that may respond differently to VISTA blockade.[3][4]
-
Purity of isolated cells: Contamination of your target myeloid cell population with other immune cells can lead to misleading results.
Q2: How does VISTA signaling normally regulate myeloid cell function?
A2: VISTA acts as a negative checkpoint regulator on myeloid cells. It plays a role in maintaining myeloid cell quiescence and can suppress their inflammatory responses. Mechanistically, VISTA can dampen Toll-like receptor (TLR)-mediated activation of MAPK/AP-1 and IKK/NF-κB signaling cascades by modulating the polyubiquitination of TRAF6.[5][6] This leads to reduced production of proinflammatory cytokines and an increase in anti-inflammatory mediators, thereby promoting an immunosuppressive phenotype.[7]
Q3: What are the best practices for designing an in vitro MDSC suppression assay to test our VISTA inhibitor?
A3: A well-designed MDSC suppression assay is crucial for accurately assessing the effect of a VISTA inhibitor. Key considerations include:
-
Cell isolation: Use robust and validated protocols for the isolation of MDSCs and T cells to ensure high purity and viability.[4][8]
-
T cell stimulation: T cells need to be activated to proliferate, typically using anti-CD3/CD28 antibodies or mitogens like Concanavalin A (Con A).[9][10]
-
Co-culture ratios: Titrate the ratio of MDSCs to T cells to find the optimal condition for observing suppression and its reversal by your inhibitor.[8]
-
Proliferation readout: Use a reliable method to measure T cell proliferation, such as CFSE dye dilution measured by flow cytometry or [³H]-thymidine incorporation.[4][9][11]
-
Controls: Include appropriate controls, such as T cells alone, T cells with MDSCs (no inhibitor), and T cells with the inhibitor alone, to properly interpret the results.
Troubleshooting Guides
Table 1: Troubleshooting Unexpected Myeloid Cell Viability Issues
| Observation | Potential Cause | Suggested Solution |
| Decreased MDSC viability after inhibitor treatment | The inhibitor has cytotoxic off-target effects. | Perform a dose-response curve to determine the IC50 for cytotoxicity. Test the inhibitor on other myeloid cell lines to assess specificity. |
| The inhibitor is inducing apoptosis in MDSCs. | Perform an apoptosis assay (e.g., Annexin V/PI staining) to confirm. | |
| Suboptimal culture conditions. | Ensure the use of appropriate media, supplements, and serum lots. Optimize cell seeding density. | |
| Increased MDSC proliferation after inhibitor treatment | The inhibitor may be acting as an agonist or has paradoxical effects at certain concentrations. | Re-evaluate the mechanism of action of the inhibitor. Test a wider range of concentrations. |
| Contamination with growth factors or other stimulating agents. | Use fresh, sterile reagents and screen for endotoxin contamination. |
Table 2: Troubleshooting Inconsistent MDSC Suppression Assay Results
| Observation | Potential Cause | Suggested Solution |
| High variability between replicate wells | Inconsistent cell plating or pipetting errors. | Use calibrated pipettes and ensure even cell suspension before plating. |
| Edge effects in the culture plate. | Avoid using the outer wells of the plate or fill them with sterile media/PBS. | |
| No T cell proliferation in control wells | Inadequate T cell stimulation. | Titrate the concentration of anti-CD3/CD28 antibodies or mitogen. Ensure the stimulating antibodies are properly coated on the plate if using plate-bound stimulation. |
| Poor T cell viability. | Check T cell viability after isolation and before plating. Use freshly isolated T cells whenever possible. | |
| No suppression by MDSCs in control wells | MDSCs are not suppressive. | MDSC suppressive function can be variable. Ensure the use of a reliable source of MDSCs (e.g., from tumor-bearing mice or in vitro generation under specific cytokine cocktails).[4] Confirm their suppressive phenotype before the assay. |
| Incorrect MDSC:T cell ratio. | Optimize the ratio of MDSCs to T cells to achieve significant suppression. |
Experimental Protocols
Key Experiment: In Vitro Myeloid-Derived Suppressor Cell (MDSC) Suppression Assay
Objective: To assess the ability of a VISTA inhibitor to reverse the T cell suppressive function of MDSCs.
Methodology:
-
Isolation of MDSCs:
-
MDSCs can be isolated from the spleens or bone marrow of tumor-bearing mice or generated in vitro from bone marrow progenitor cells cultured with GM-CSF and IL-6.[12]
-
Use magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS) to enrich for CD11b+Gr-1+ cells (for total MDSCs) or more specific subsets like Ly6G+Ly6Clow (PMN-MDSCs) and Ly6G-Ly6Chigh (M-MDSCs).[4]
-
-
Isolation and Labeling of T Cells:
-
Co-culture and Treatment:
-
Plate the CFSE-labeled T cells in a 96-well round-bottom plate at a density of 1 x 10^5 cells/well.
-
Add isolated MDSCs at varying ratios (e.g., 1:1, 1:2, 1:4 MDSC:T cell).[8]
-
Add the VISTA inhibitor at a range of concentrations to the appropriate wells. Include vehicle-only controls.
-
Stimulate the T cells with soluble or plate-bound anti-CD3 and anti-CD28 antibodies.
-
-
Incubation and Analysis:
-
Incubate the co-culture for 72-96 hours at 37°C and 5% CO2.
-
Harvest the cells and stain with fluorescently labeled antibodies against T cell markers (e.g., CD4, CD8) and a viability dye.
-
Analyze the samples by flow cytometry. Proliferation is measured by the dilution of the CFSE signal in the live CD4+ and CD8+ T cell populations.
-
Visualizations
Caption: VISTA signaling pathway in myeloid cells.
Caption: Experimental workflow for an MDSC suppression assay.
Caption: Logical troubleshooting workflow for VISTA inhibitor studies.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Functional Assays Evaluating Immunosuppression Mediated by Myeloid-Derived Suppressor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iris.univr.it [iris.univr.it]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Immune checkpoint protein VISTA regulates antitumor immunity by controlling myeloid cell–mediated inflammation and immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. VISTA-mediated immune evasion in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MDSC Isolation and T Cell Suppression Assay [bio-protocol.org]
- 9. MDSC suppression assay [bio-protocol.org]
- 10. Protocol to assess the suppression of T-cell proliferation by human MDSC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. How to measure the immunosuppressive activity of MDSC: assays, problems and potential solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. VISTA promotes the metabolism and differentiation of myeloid-derived suppressor cells by STAT3 and polyamine-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Long-term stability of Vista-IN-3 in DMSO at -20°C
This technical support center provides guidance on the long-term stability of Vista-IN-3 in DMSO at -20°C, along with troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound in DMSO?
For optimal stability, it is recommended to prepare aliquots of this compound in DMSO and store them at -20°C. Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound. For long-term storage, -80°C is preferable if available.
Q2: How can I assess the stability of my this compound stock solution?
To ensure the integrity of your this compound stock, it is advisable to perform periodic quality control checks. Techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to assess the purity and concentration of the compound over time. A decrease in the main peak area or the appearance of new peaks could indicate degradation.
Q3: What are the potential degradation pathways for small molecules like this compound in DMSO?
Q4: Can I store this compound in DMSO at room temperature or 4°C?
It is not recommended to store this compound in DMSO at room temperature or 4°C for extended periods. Such conditions can accelerate the degradation of the compound. For short-term use (e.g., during an experiment), keeping the solution on ice is advisable.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound, potentially related to its stability.
| Issue | Possible Cause | Recommended Action |
| Inconsistent or weaker than expected biological activity | Degradation of this compound stock solution. | 1. Prepare a fresh stock solution of this compound from a new powder vial. 2. Perform a quality control check on the old stock solution using HPLC or LC-MS to assess its purity and concentration. 3. Ensure proper storage conditions (-20°C or -80°C in aliquots) are being followed. |
| Inaccurate initial concentration of the stock solution. | Verify the initial weighing of the compound and the volume of DMSO used to prepare the stock solution. | |
| Precipitate observed in the stock solution upon thawing | Poor solubility or compound precipitation. | 1. Gently warm the vial to 37°C for a few minutes and vortex to redissolve the precipitate. 2. If precipitation persists, consider preparing a new stock at a slightly lower concentration. |
| Unexpected off-target effects | Presence of degradation products with different biological activities. | 1. Use a fresh, quality-controlled stock of this compound. 2. Include appropriate positive and negative controls in your experiment to verify the specificity of the observed effects.[2] |
| Variability between experimental replicates | Inconsistent handling of the this compound solution. | 1. Ensure the stock solution is completely thawed and mixed well before each use. 2. Use calibrated pipettes for accurate dispensing. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming (up to 37°C) may be applied if necessary.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in low-retention microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C or, for longer-term storage, at -80°C. Protect from light.
Protocol 2: Quality Control of this compound Stock Solution using HPLC
-
Sample Preparation: Dilute a small aliquot of the this compound stock solution to a suitable concentration (e.g., 10 µM) with an appropriate mobile phase.
-
HPLC Analysis:
-
Column: Use a suitable C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is a common starting point.
-
Flow Rate: Typically 1 mL/min.
-
Detection: UV detection at a wavelength determined by the absorbance spectrum of this compound.
-
-
Data Analysis:
-
Compare the chromatogram of the stored sample to that of a freshly prepared standard.
-
Assess the area of the main peak to check for concentration changes.
-
Look for the presence of new peaks that may indicate degradation products.
-
Visualizations
Below are diagrams illustrating the VISTA signaling pathway and a general experimental workflow for assessing compound stability.
Caption: VISTA Signaling Pathway and the inhibitory action of this compound.
References
How to control for VISTA expression levels in experiments
Welcome to the technical support center for controlling V-domain Ig suppressor of T cell activation (VISTA) expression levels in your experiments. This guide provides troubleshooting tips, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: How can I select reliable positive and negative controls for VISTA expression?
A1: Selecting appropriate controls is critical for accurate VISTA detection. VISTA is predominantly expressed on hematopoietic cells, with the highest levels found on myeloid cells like monocytes and macrophages.[1][2]
-
Positive Controls:
-
Cell Lines: The human monocytic cell line THP-1 is a reliable positive control as it constitutively expresses human VISTA.[3] For murine studies, cell lines engineered to overexpress VISTA are often used.[4][5]
-
Primary Cells: Human CD14+ monocytes and murine CD11b+ myeloid cells show high levels of VISTA expression.[3][5][6] Naive CD4+ T cells also express VISTA, though at lower levels than myeloid cells.[2][6]
-
-
Negative Controls:
-
Cell Lines: Wild-type HEK293T cells do not express endogenous VISTA and are commonly used as a negative control, especially when validating overexpression systems.[7]
-
Primary Cells: Resting CD19+ B cells and CD56-Hi Natural Killer (NK) cells have minimal to no VISTA expression.[6][8]
-
Knockout/Knockdown Models: The most robust negative controls are cells or tissues from VISTA knockout (Vsir-/-) mice or cells where VISTA has been knocked down using techniques like siRNA.[6]
-
-
Troubleshooting Tip: If you observe low or no signal in your positive control, first verify the integrity of your primary antibody and detection reagents. Ensure that for primary cells, the activation state is appropriate for your experiment, as VISTA expression can be modulated by inflammatory stimuli.[6]
Q2: My VISTA expression levels are inconsistent across experiments. What are the potential causes?
A2: Inconsistent VISTA expression can be frustrating. The issue often stems from experimental variability or the dynamic nature of VISTA regulation.
-
Cellular Activation State: VISTA expression is not static. It can be upregulated by cytokines like IL-10 and IFN-γ or by agonists for certain Toll-like receptors (TLRs). Conversely, its expression on T cells can be transiently upregulated and then downregulated following activation.[6] Ensure consistent cell stimulation and culture conditions.
-
Sample Handling and Preparation: Differences in sample processing, especially the duration of in vitro culture for primary cells, can alter expression levels. For example, VISTA expression on human monocytes has been shown to decrease over time in culture.[6]
-
Antibody Titration and Validation: Improper antibody titration can lead to variability. High antibody concentrations increase non-specific binding, while low concentrations may not be sufficient for detection. Always titrate new lots of antibodies.[9]
-
Reagent Quality: Ensure the freshness and proper storage of all reagents, including buffers, antibodies, and detection substrates.
Data Presentation: VISTA Expression on Human Immune Cells
The following table summarizes the typical expression patterns of VISTA on various human peripheral blood mononuclear cell (PBMC) subsets under steady-state conditions.
| Cell Type | Marker | VISTA Expression Level | Reference |
| Monocytes | CD14+ | High | [6][8] |
| Neutrophils | CD66b+ | Moderate | [8] |
| Naive CD4+ T Cells | CD4+/CD45RA+ | Low to Moderate | [6][8] |
| Naive CD8+ T Cells | CD8+/CD45RA+ | Low | [6][8] |
| Regulatory T Cells | CD4+/FoxP3+ | Low to Moderate | [8] |
| B Cells | CD19+ | None to Minimal | [6][8] |
| NK Cells | CD56+ | None to Minimal | [6] |
Q3: How do I properly validate an anti-VISTA antibody for flow cytometry?
A3: Antibody validation is essential for generating reliable data.[10] A multi-step approach is recommended.
-
Workflow for Antibody Validation:
Caption: A four-step workflow for validating anti-VISTA antibodies. -
Detailed Protocol: Validating an Anti-VISTA Antibody for Flow Cytometry
-
Titration:
-
Use a known VISTA-positive cell type (e.g., THP-1 cells).
-
Prepare a series of antibody dilutions (e.g., an 8-point two-fold serial dilution) starting from the manufacturer's recommended concentration.[9]
-
Stain the cells with each dilution under your standard protocol.
-
Analyze the cells on a flow cytometer.
-
Determine the optimal concentration by calculating the Stain Index (SI) for each dilution. The optimal concentration provides the best separation between the positive and negative populations with the lowest background.
-
-
Specificity Testing:
-
Stain both a known VISTA-positive cell line (e.g., THP-1) and a VISTA-negative cell line (e.g., HEK293T) with the optimal antibody concentration determined from your titration.[7]
-
The antibody should show strong staining on the positive cells and minimal to no staining on the negative cells.[9]
-
For the most rigorous validation, use VISTA knockout/knockdown cells as your negative control.
-
-
Inclusion of Proper Controls:
-
Fluorescence Minus One (FMO) Control: This is crucial for accurately gating VISTA-positive cells, especially when VISTA is expressed at low levels or as part of a multi-color panel. The FMO control includes all antibodies in your panel except the anti-VISTA antibody.
-
Isotype Control: An isotype control is an antibody with the same immunoglobulin class and conjugate but without specificity for the target protein. While its use is debated, it can help identify non-specific binding due to Fc receptor interactions.[9]
-
-
Lot-to-Lot Verification:
-
When you receive a new lot of the antibody, perform a quick side-by-side comparison with the old lot using your positive and negative control cells to ensure consistent performance.
-
-
Q4: How can I modulate VISTA expression for in vitro functional assays?
A4: Modulating VISTA expression is key to studying its function. This can be achieved through overexpression or knockdown/knockout systems.
-
Overexpression:
-
Method: Transiently or stably transfect a VISTA-negative cell line (e.g., HEK293T, EL4) with a plasmid encoding the full-length VISTA protein.[5][7]
-
Application: Use VISTA-overexpressing cells as targets or stimulators in co-culture assays to assess VISTA's inhibitory function on T cell proliferation and cytokine production.[5]
-
-
Knockdown/Knockout:
-
Method: Use siRNA to transiently knockdown VISTA expression in a VISTA-positive cell line (e.g., THP-1). For long-term studies, use CRISPR/Cas9 to generate a stable VISTA knockout cell line.
-
Application: Compare the function of knockdown/knockout cells to wild-type cells. For example, blocking VISTA in myeloid-derived suppressor cells (MDSCs) has been shown to increase the proliferation of CD8+ T cells.[11]
-
Q5: What is the signaling mechanism of VISTA, and how does it impact experimental design?
A5: VISTA is a complex immune checkpoint that can function as both a ligand and a receptor to suppress T cell activation.[6][12] Its primary role is to maintain immune homeostasis and prevent excessive T cell responses.[13]
-
As a Ligand (on APCs): VISTA on antigen-presenting cells (APCs) like macrophages and dendritic cells binds to a yet-unidentified receptor on T cells, delivering an inhibitory signal that suppresses T cell proliferation and cytokine production (e.g., IL-2, IFN-γ).[5][6][14]
-
As a Receptor (on T cells): VISTA expressed on T cells can also intrinsically inhibit their activation, possibly through T cell-T cell interactions or by engaging its own ligand.[6]
-
Myeloid Cell Regulation: VISTA signaling in myeloid cells dampens TLR-mediated activation of NF-κB and MAPK signaling pathways, reducing the production of pro-inflammatory mediators.[3][14]
-
Signaling Pathway Diagram:
Caption: VISTA's dual inhibitory roles on T cells and myeloid cells. -
Experimental Implications: When designing experiments, consider which aspect of VISTA's function you are investigating.
-
To study its role as a ligand, use VISTA-expressing APCs in co-culture with T cells.
-
To study its T cell-intrinsic role, compare the responses of wild-type versus VISTA-deficient T cells when stimulated with the same APCs.[6]
-
To study its effect on myeloid cells, stimulate cells with TLR agonists and measure downstream signaling and cytokine production in the presence or absence of VISTA modulation.[3]
-
Experimental Protocols
Protocol: Western Blot for VISTA Detection
This protocol provides a general guideline for detecting VISTA (~50-55 kDa) in cell lysates. Optimization may be required.
-
Sample Preparation:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Denature 20-30 µg of protein per sample by adding Laemmli sample buffer and heating at 95°C for 5-10 minutes.[15]
-
-
Gel Electrophoresis:
-
Load samples onto a 4-20% Tris-Glycine gradient gel for good resolution.[16]
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins from the gel to a PVDF or nitrocellulose membrane. A wet transfer at 100V for 60-90 minutes at 4°C is recommended.
-
-
Blocking and Antibody Incubation:
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Incubate the membrane with a validated primary anti-VISTA antibody (at the manufacturer's recommended dilution) overnight at 4°C with gentle agitation.[17][18]
-
Wash the membrane 3 times for 5 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[15][17]
-
Wash the membrane again 3 times for 5 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Image the blot using a CCD imager or X-ray film.[18]
-
References
- 1. Spatially resolved and quantitative analysis of VISTA/PD-1H as a novel immunotherapy target in human non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunoregulatory Functions of VISTA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. VISTA, a novel mouse Ig superfamily ligand that negatively regulates T cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The structure, expression, and multifaceted role of immune-checkpoint protein VISTA as a critical regulator of anti-tumor immunity, autoimmunity, and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rationally targeted anti-VISTA antibody that blockades the C-C’ loop region can reverse VISTA immune suppression and remodel the immune microenvironment to potently inhibit tumor growth in an Fc independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 8. VISTA expression and patient selection for immune-based anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4 Steps To Validate Flow Cytometry Antibodies And Improve Reproducibility - ExpertCytometry [expertcytometry.com]
- 10. biocompare.com [biocompare.com]
- 11. Frontiers | The Role of V-Domain Ig Suppressor of T Cell Activation (VISTA) in Cancer Therapy: Lessons Learned and the Road Ahead [frontiersin.org]
- 12. VISTA (protein) - Wikipedia [en.wikipedia.org]
- 13. assaygenie.com [assaygenie.com]
- 14. Immune checkpoint protein VISTA regulates antitumor immunity by controlling myeloid cell–mediated inflammation and immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
- 16. Western Blot Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
- 17. Western Blot Protocols and Recipes | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. Western blot protocol | Abcam [abcam.com]
Technical Support Center: Mitigating Compensatory Immune Checkpoint Upregulation with Vista-IN-3
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Vista-IN-3, a small molecule inhibitor designed to target the VISTA (V-domain Ig Suppressor of T cell Activation) immune checkpoint. This resource is intended for scientists and drug development professionals working to overcome resistance to existing immunotherapies.
Frequently Asked Questions (FAQs)
Q1: What is the scientific rationale for targeting VISTA in the context of compensatory immune checkpoint upregulation?
A1: VISTA is a negative checkpoint regulator that suppresses T cell activation.[1] Following the blockade of primary immune checkpoints like CTLA-4 and PD-1, tumor cells and the tumor microenvironment can adapt by upregulating alternative inhibitory pathways.[2][3] Studies have shown that VISTA expression is increased in the tumor microenvironment after treatment with anti-CTLA-4 antibodies (ipilimumab), suggesting it acts as a compensatory inhibitory pathway that may limit the efficacy of these therapies.[4][5][6] Targeting VISTA with an inhibitor like this compound aims to block this escape mechanism and restore anti-tumor immunity.
Q2: On which cell types is VISTA primarily expressed?
A2: VISTA is predominantly expressed within the hematopoietic compartment.[7] The highest levels of VISTA protein are found on myeloid cells, including monocytes, macrophages, neutrophils, and dendritic cells.[7][8] It is also expressed on T lymphocytes, with the highest expression on naïve CD4+ and Foxp3+ regulatory T cells (Tregs).[7][9]
Q3: What is the proposed mechanism of action for this compound?
A3: this compound is designed to be a small molecule antagonist of the VISTA signaling pathway. By binding to VISTA, it is hypothesized to prevent its interaction with its binding partners, such as PSGL-1, particularly in the acidic tumor microenvironment.[10] This blockade is expected to relieve VISTA-mediated suppression of T cell proliferation and cytokine production.[11]
Q4: What is the known signaling pathway for VISTA?
A4: Human VISTA contains signaling motifs in its cytoplasmic domain that suggest it can act as a receptor to transmit inhibitory signals into the cell.[10] The TGF-β-Smad3 signaling pathway has been identified as a regulator of VISTA expression. VISTA can also function as a ligand, binding to receptors like PSGL-1 and VSIG3 to suppress T cell activation.[10] The acidic pH of the tumor microenvironment facilitates the VISTA-PSGL-1 interaction.[10]
Q5: Are there any known resistance mechanisms to VISTA blockade?
A5: While research into resistance to VISTA-specific therapies is ongoing, a common mechanism of resistance to immune checkpoint inhibitors is the upregulation of other non-redundant inhibitory pathways.[2][12] It is plausible that blocking VISTA could lead to the compensatory upregulation of other checkpoints. Therefore, combination therapies may be a promising strategy.
Troubleshooting Guides
Issue 1: Inconsistent results in T-cell proliferation assays with this compound.
-
Possible Cause 1: Suboptimal concentration of this compound.
-
Solution: Perform a dose-response curve to determine the optimal concentration of this compound for your specific cell type and assay conditions. We recommend starting with a range from 1 nM to 10 µM.
-
-
Possible Cause 2: Cell viability issues.
-
Solution: Assess cell viability using a trypan blue exclusion assay or a viability dye (e.g., 7-AAD, Propidium Iodide) in parallel with your proliferation assay. If toxicity is observed, consider lowering the concentration of this compound or reducing the incubation time.
-
-
Possible Cause 3: Variability in primary T-cell donors.
Issue 2: High background signal in Western blot for VISTA.
-
Possible Cause 1: Non-specific antibody binding.
-
Solution: Increase the stringency of your wash steps and optimize the concentration of your primary and secondary antibodies. Ensure your blocking buffer is appropriate for your antibody and sample type. We recommend using 5% non-fat milk or BSA in TBST.
-
-
Possible Cause 2: Endogenous VISTA expression in the cell line.
-
Solution: Confirm the endogenous expression level of VISTA in your chosen cell line. Some cell lines may have low or undetectable levels of VISTA. Consider using a positive control cell line known to express VISTA, such as a myeloid cell line (e.g., THP-1).
-
Issue 3: this compound solubility issues.
-
Possible Cause 1: Incorrect solvent.
-
Solution: this compound is soluble in DMSO. Prepare a high-concentration stock solution in 100% DMSO and then dilute it in your culture medium for your experiments. Ensure the final concentration of DMSO in your culture does not exceed 0.1% to avoid solvent-induced toxicity.
-
-
Possible Cause 2: Precipitation in aqueous solutions.
-
Solution: After diluting the DMSO stock in your aqueous buffer or medium, vortex thoroughly. If precipitation is observed, consider preparing a fresh dilution immediately before use. Do not store diluted solutions of this compound for extended periods.
-
Experimental Protocols
Protocol 1: Flow Cytometry Analysis of Compensatory VISTA Upregulation
-
Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) or tumor-infiltrating lymphocytes (TILs) from your model system.
-
Cell Culture: Culture the cells in the presence of a primary immune checkpoint inhibitor (e.g., anti-PD-1 or anti-CTLA-4 antibody) for 48-72 hours to induce compensatory checkpoint expression. Include an untreated control group.
-
This compound Treatment: For the final 24 hours of culture, add this compound at the desired concentration to a subset of the checkpoint inhibitor-treated wells.
-
Staining: Harvest the cells and stain with fluorescently-conjugated antibodies against surface markers including CD3, CD4, CD8, and VISTA. Include a viability dye to exclude dead cells from the analysis.
-
Acquisition: Acquire the samples on a flow cytometer.
-
Analysis: Gate on the live, single-cell population and then on your T-cell subsets of interest (e.g., CD4+ or CD8+ T-cells). Analyze the median fluorescence intensity (MFI) or the percentage of VISTA-positive cells in each treatment group.
Protocol 2: In Vitro T-Cell Proliferation Assay (CFSE-based)
-
T-Cell Labeling: Isolate CD4+ or CD8+ T-cells and label them with Carboxyfluorescein succinimidyl ester (CFSE) according to the manufacturer's protocol.
-
Co-culture Setup: Co-culture the CFSE-labeled T-cells with antigen-presenting cells (APCs) and a specific antigen or a polyclonal stimulus (e.g., anti-CD3/CD28 beads).
-
Treatment Groups: Set up the following treatment groups:
-
Unstimulated T-cells (negative control)
-
Stimulated T-cells (positive control)
-
Stimulated T-cells + this compound (at various concentrations)
-
Stimulated T-cells + isotype control
-
-
Incubation: Incubate the co-culture for 3-5 days.
-
Analysis: Harvest the cells and analyze the CFSE dilution by flow cytometry. A decrease in CFSE fluorescence intensity indicates cell proliferation.
Quantitative Data Summary
Table 1: Upregulation of Immune Checkpoints Following Primary Checkpoint Blockade
| Checkpoint Blockade | Upregulated Checkpoint | Cell Type | Fold Increase in Expression | Reference |
| anti-CTLA-4 (ipilimumab) | VISTA | CD4+ T-cells | Significant Increase | [13] |
| anti-CTLA-4 (ipilimumab) | VISTA | CD8+ T-cells | Significant Increase | [13] |
| anti-CTLA-4 (ipilimumab) | VISTA | CD68+ macrophages | Significant Increase | [5][13] |
| anti-CTLA-4 (ipilimumab) | PD-L1 | CD68+ macrophages | ~10-fold | [13] |
| anti-PD-1 | LAG-3 | Infiltrating T-cells | Increased | [12] |
| anti-PD-1 | CTLA-4 | Infiltrating T-cells | Increased | [12] |
| anti-LAG-3 | PD-1 | Infiltrating T-cells | Increased | [12] |
| anti-CTLA-4 | PD-1 | Infiltrating T-cells | Elevated | [12] |
| anti-CTLA-4 | LAG-3 | Infiltrating T-cells | Elevated | [12] |
Visualizations
Caption: VISTA signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing this compound efficacy.
Caption: Logic of compensatory checkpoint upregulation and mitigation.
References
- 1. VISTA is an immune checkpoint molecule for human T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. Immunomodulatory Properties of Immune Checkpoint Inhibitors—More than Boosting T-Cell Responses? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. VISTA is an inhibitory immune checkpoint that is increased after ipilimumab therapy in patients with prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. urotoday.com [urotoday.com]
- 7. VISTA: A novel immunotherapy target for normalizing innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | VISTA: A Target to Manage the Innate Cytokine Storm [frontiersin.org]
- 9. VISTA regulates the development of protective anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. VISTA: A Mediator of Quiescence and a Promising Target in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. VISTA inhibitors in cancer immunotherapy: a short perspective on recent progresses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Compensatory upregulation of PD-1, LAG-3, and CTLA-4 limits the efficacy of single-agent checkpoint blockade in metastatic ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in Vista-IN-3 replicate experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using VISTA-IN-3, a novel inhibitor of the V-domain Ig Suppressor of T-cell Activation (VISTA) immune checkpoint. Inconsistent results in replicate experiments can be a significant challenge; this guide is designed to help you identify potential sources of variability and achieve more reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: What is VISTA and what is its function?
A1: VISTA (V-domain Ig Suppressor of T-cell Activation) is an immune checkpoint protein that acts as a negative regulator of T-cell activation.[1][2] It is expressed on various immune cells, with the highest expression on myeloid cells and lower levels on T-cells.[3][4][5] VISTA can function as both a ligand on antigen-presenting cells (APCs) and a receptor on T-cells, leading to the suppression of T-cell proliferation and cytokine production.[6][7] This inhibitory function can be exploited by tumor cells to evade the immune system.[1][8]
Q2: What is the proposed mechanism of action for this compound?
A2: this compound is designed to be a VISTA inhibitor. By blocking the interaction of VISTA with its binding partners, such as VSIG3 and PSGL-1, this compound aims to release the "brakes" on the immune system.[2][9] This blockade is expected to enhance T-cell activation, proliferation, and cytokine production, thereby promoting an anti-tumor immune response.[1][8][10]
Q3: On which cell types is VISTA typically expressed?
A3: VISTA is predominantly expressed on hematopoietic cells.[4] High levels of VISTA are found on myeloid cells, including monocytes, macrophages, and myeloid-derived suppressor cells (MDSCs).[4][5] It is also expressed at lower levels on naïve CD4+ and CD8+ T-cells, and regulatory T-cells (Tregs).[4][11][12] VISTA expression can be upregulated within the tumor microenvironment.[4]
Troubleshooting Inconsistent Results
Inconsistent results in replicate experiments with this compound can arise from various factors, from experimental setup to biological variability. This section provides a structured guide to troubleshoot common issues.
Issue 1: High variability in T-cell proliferation assays between replicate wells.
-
Potential Cause 1: Inconsistent Cell Seeding.
-
Solution: Ensure thorough mixing of the cell suspension before and during plating to prevent cell settling. Use calibrated pipettes and proper pipetting technique to dispense equal cell numbers into each well. A reverse pipetting technique can improve accuracy.
-
-
Potential Cause 2: Edge Effects in Culture Plates.
-
Solution: Minimize edge effects by not using the outermost wells of the culture plate for experimental samples. Fill the outer wells with sterile phosphate-buffered saline (PBS) or culture medium to maintain humidity and reduce evaporation from the inner wells.
-
-
Potential Cause 3: Variability in this compound Concentration.
-
Solution: Prepare a fresh stock solution of this compound for each experiment. Ensure the compound is fully dissolved before making serial dilutions. Use a new set of pipette tips for each dilution to avoid carryover.
-
Issue 2: Inconsistent cytokine production (e.g., IFN-γ, IL-2) in response to this compound.
-
Potential Cause 1: Donor-to-Donor Variability in Primary Cells.
-
Solution: The immune response can vary significantly between individuals due to genetic and environmental factors.[13] When using primary cells like PBMCs, it is crucial to test a sufficient number of healthy donors to understand the range of responses. If possible, use cells from the same donor for an entire experiment.
-
-
Potential Cause 2: Cell Activation State.
-
Solution: The activation state of T-cells at the start of the experiment can influence their response to this compound. Ensure a consistent and robust T-cell activation stimulus (e.g., anti-CD3/CD28 antibodies, specific antigen) is used across all replicates.
-
-
Potential Cause 3: Assay Timing.
-
Solution: Cytokine production is a dynamic process. The timing of supernatant collection for analysis is critical. Perform a time-course experiment to determine the optimal time point for measuring the specific cytokines of interest.
-
Issue 3: Lack of expected this compound effect on myeloid cell function.
-
Potential Cause 1: Low or Absent VISTA Expression on Target Cells.
-
Solution: Confirm VISTA expression on the specific myeloid cell population being used (e.g., monocytes, macrophages) by flow cytometry or western blot. VISTA expression can vary between cell types and donors.[4]
-
-
Potential Cause 2: Inappropriate Myeloid Cell Activation.
-
Potential Cause 3: Suboptimal Assay Readout.
-
Solution: The effect of this compound on myeloid cells may be multifaceted. Consider a broader range of readouts beyond a single cytokine, such as changes in cell surface marker expression (e.g., CD80, CD86), phagocytic activity, or the production of other inflammatory mediators.
-
Experimental Protocols & Methodologies
T-Cell Proliferation Assay
This assay measures the ability of T-cells to proliferate in response to a stimulus, and how this is affected by this compound.
-
Cell Preparation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Labeling: Label the PBMCs with a cell proliferation dye such as Carboxyfluorescein succinimidyl ester (CFSE) or CellTrace™ Violet according to the manufacturer's instructions.
-
Plating: Seed the labeled PBMCs in a 96-well round-bottom plate at a density of 1-2 x 10^5 cells per well.
-
Treatment: Add serial dilutions of this compound or a vehicle control to the wells.
-
Stimulation: Stimulate the T-cells with anti-CD3 and anti-CD28 antibodies.
-
Incubation: Culture the cells for 3-5 days at 37°C in a humidified CO2 incubator.
-
Analysis: Harvest the cells and analyze by flow cytometry. The dilution of the proliferation dye in daughter cells is used to quantify cell division.[14]
Cytokine Release Assay (ELISA)
This protocol is for measuring the concentration of a specific cytokine (e.g., IFN-γ) in the cell culture supernatant.
-
Cell Culture: Set up a co-culture of T-cells and antigen-presenting cells (APCs) or stimulate PBMCs as described in the proliferation assay. Include wells with this compound and vehicle controls.
-
Supernatant Collection: After the desired incubation period (e.g., 48-72 hours), centrifuge the culture plate and carefully collect the supernatant from each well.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's protocol for the specific cytokine of interest. This typically involves coating a plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and a stop solution.
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. Calculate the cytokine concentration based on a standard curve.
Data Presentation
Table 1: Example Data from a T-Cell Proliferation Assay
| This compound (nM) | % Proliferated T-cells (Donor 1) | % Proliferated T-cells (Donor 2) | % Proliferated T-cells (Donor 3) |
| 0 (Vehicle) | 25.3 | 31.8 | 28.5 |
| 1 | 30.1 | 38.2 | 35.1 |
| 10 | 45.6 | 55.4 | 51.2 |
| 100 | 68.2 | 75.1 | 72.9 |
| 1000 | 70.5 | 78.3 | 75.4 |
Table 2: Example Data from an IFN-γ Cytokine Release Assay
| This compound (nM) | IFN-γ (pg/mL) (Donor 1) | IFN-γ (pg/mL) (Donor 2) | IFN-γ (pg/mL) (Donor 3) |
| 0 (Vehicle) | 150 | 210 | 185 |
| 1 | 225 | 315 | 280 |
| 10 | 550 | 720 | 680 |
| 100 | 1200 | 1550 | 1420 |
| 1000 | 1250 | 1600 | 1480 |
Visualizations
Caption: VISTA signaling pathway and the inhibitory action of this compound.
Caption: Workflow for assessing this compound activity in vitro.
References
- 1. What are VISTA inhibitors and how do they work? [synapse.patsnap.com]
- 2. The Role of V-Domain Ig Suppressor of T Cell Activation (VISTA) in Cancer Therapy: Lessons Learned and the Road Ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sinobiological.com [sinobiological.com]
- 4. The structure, expression, and multifaceted role of immune-checkpoint protein VISTA as a critical regulator of anti-tumor immunity, autoimmunity, and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pnas.org [pnas.org]
- 7. proteindesign.org [proteindesign.org]
- 8. assaygenie.com [assaygenie.com]
- 9. Structure and Functional Binding Epitopes of V-domain Ig Suppressor of T-Cell Activation (VISTA) | Stanford Synchrotron Radiation Lightsource [www-ssrl.slac.stanford.edu]
- 10. VISTA Pathway - Creative Biolabs [immune-checkpoint.creative-biolabs.com]
- 11. Immune checkpoint protein VISTA regulates antitumor immunity by controlling myeloid cell–mediated inflammation and immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Variation in the human immune system is largely driven by non-heritable influences - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Functional Assays - Flow Cytometry & Cell Sorting Facility | College of Medicine | University of Vermont [med.uvm.edu]
Validation & Comparative
A Comparative Guide to VISTA-Targeting Immunotherapies and Anti-PD-1 Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of immune checkpoint inhibitors has revolutionized the landscape of cancer therapy. Programmed cell death protein 1 (PD-1) and its ligand PD-L1 have been central targets, with anti-PD-1 antibodies demonstrating significant clinical success. However, a substantial portion of patients do not respond to or develop resistance to these therapies, necessitating the exploration of novel immune checkpoints. One such promising target is the V-domain Ig suppressor of T cell activation (VISTA). This guide provides a comparative overview of the preclinical efficacy of emerging VISTA-targeting therapies and established anti-PD-1 antibodies.
It is important to note that "Vista-IN-3" is not a standard nomenclature for a specific therapeutic agent. This guide will focus on the broader class of VISTA-inhibiting monoclonal antibodies, with data from representative molecules such as KVA12123, HMBD-002, and CI-8993, in comparison to anti-PD-1 antibodies.
Mechanism of Action: VISTA vs. PD-1
VISTA and PD-1 are both inhibitory immune checkpoint proteins that suppress T cell activation, but they do so through distinct mechanisms and are expressed on different cell populations.
VISTA (V-domain Ig Suppressor of T cell Activation) , also known as PD-1H, is a negative checkpoint regulator primarily expressed on hematopoietic cells, with high levels on myeloid cells like myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs), and also on regulatory T cells (Tregs) and naive T cells.[1][2][3] Its expression within the tumor microenvironment (TME) contributes to an immunosuppressive landscape.[1][2] VISTA can function as both a ligand and a receptor, and its inhibitory signaling is more potent in the acidic conditions of the TME.
PD-1 (Programmed cell death protein 1) is predominantly expressed on activated T cells, B cells, and natural killer (NK) cells. Its ligands, PD-L1 and PD-L2, are expressed on various cells, including tumor cells and antigen-presenting cells (APCs). The interaction between PD-1 and its ligands leads to the suppression of T cell proliferation, cytokine release, and cytotoxicity, thereby allowing tumors to evade immune surveillance.
The distinct expression patterns and mechanisms of VISTA and PD-1 suggest that they play non-redundant roles in immune suppression, providing a strong rationale for combination therapy.
Preclinical Efficacy: Anti-VISTA vs. Anti-PD-1
Preclinical studies in various syngeneic mouse tumor models have demonstrated the anti-tumor efficacy of VISTA blockade, both as a monotherapy and in combination with anti-PD-1 antibodies.
Monotherapy
| Therapeutic | Tumor Model | Efficacy (Tumor Growth Inhibition - TGI) | Reference |
| Anti-VISTA (KVA12123) | MB49 Bladder Cancer | 75% | [4] |
| Anti-VISTA (KVA12123) | T-cell Lymphoma | 66% | [4] |
| Anti-VISTA (KVA12123) | MC38 Colon Cancer | 35-42% | [4] |
| Anti-PD-1 | MC38 Colon Cancer | 42-60% | [4] |
| Anti-PD-1 | MB49 Bladder Cancer | 67% | [4] |
Combination Therapy
The combination of anti-VISTA and anti-PD-1 antibodies has shown synergistic effects in preclinical models, often resulting in enhanced tumor growth inhibition compared to either monotherapy alone.
| Combination | Tumor Model | Efficacy (Tumor Growth Inhibition - TGI) | Reference |
| Anti-VISTA (KVA12123) + Anti-PD-1 | MC38 Colon Cancer | 68% | [4] |
| Anti-VISTA (KVA12123) + Anti-PD-1 | MB49 Bladder Cancer | 85% | [4] |
| Anti-VISTA (HMBD-002) + Pembrolizumab (Anti-PD-1) | Syngeneic and Humanized Models | Potent anti-tumor activity |
Experimental Protocols
In Vivo Tumor Models
A common experimental workflow for evaluating the efficacy of immune checkpoint inhibitors in vivo is as follows:
1. Cell Culture and Tumor Inoculation:
-
Cell Lines: Murine cancer cell lines such as MC38 (colon adenocarcinoma), B16-F10 (melanoma), and MB49 (bladder cancer) are cultured in appropriate media (e.g., DMEM with 10% FBS).
-
Animals: Syngeneic mice (e.g., C57BL/6) are used, ensuring a fully competent immune system.
-
Inoculation: A suspension of tumor cells (typically 0.1 x 10^6 to 1 x 10^6 cells in PBS) is injected subcutaneously into the flank of the mice.
2. Tumor Growth Monitoring and Treatment:
-
Tumor growth is monitored by measuring the tumor dimensions with calipers every 2-3 days. Tumor volume is calculated using the formula: (length x width^2) / 2.
-
When tumors reach a predetermined size (e.g., 50-100 mm³), mice are randomized into treatment groups:
-
Vehicle/Isotype control
-
Anti-VISTA antibody
-
Anti-PD-1 antibody
-
Anti-VISTA + Anti-PD-1 antibodies
-
-
Antibodies are typically administered via intraperitoneal (i.p.) injection. Dosing schedules can vary, for example, 10 mg/kg twice weekly for anti-PD-1.[1]
3. Endpoint Analysis:
-
Tumor Growth Inhibition (TGI): The primary endpoint is often the inhibition of tumor growth in treated groups compared to the control group.
-
Survival: In some studies, mice are monitored for overall survival.
-
Immunophenotyping: At the end of the study, tumors and spleens may be harvested for analysis of immune cell populations by flow cytometry.
Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)
1. Tumor Dissociation:
-
Excised tumors are mechanically and enzymatically dissociated to obtain a single-cell suspension. Commercial kits are often used for this purpose.
2. Cell Staining:
-
The single-cell suspension is stained with a cocktail of fluorescently labeled antibodies to identify different immune cell populations.
-
A viability dye is used to exclude dead cells from the analysis.
-
Fc block is used to prevent non-specific antibody binding.
3. Example Flow Cytometry Panel:
-
T Cells: CD45, CD3, CD4, CD8, FoxP3 (for Tregs), CD44, CD62L (for memory/naive T cells), and markers of exhaustion (e.g., PD-1, TIM-3, LAG-3).
-
Myeloid Cells: CD45, CD11b, Ly6G, Ly6C (for MDSCs), F4/80 (for macrophages), CD11c, MHC-II (for dendritic cells and APCs), and markers of polarization (e.g., CD206 for M2 macrophages).[5]
4. Data Acquisition and Analysis:
-
Stained cells are acquired on a flow cytometer.
-
Data is analyzed using specialized software to quantify the proportions and activation status of different immune cell subsets within the tumor.
Conclusion
VISTA-targeting antibodies represent a promising new class of immune checkpoint inhibitors with a distinct mechanism of action from anti-PD-1 therapies. Preclinical data strongly suggest that VISTA blockade can induce anti-tumor responses, particularly in combination with anti-PD-1 antibodies. This synergistic effect is likely due to the targeting of different immune cell populations and complementary inhibitory pathways. As more clinical data on anti-VISTA therapies become available, their role in the immunotherapy landscape, both as monotherapies and in combination, will become clearer. The continued investigation of VISTA and its interactions within the tumor microenvironment is crucial for the development of more effective cancer immunotherapies.
References
- 1. An experimental model of anti-PD-1 resistance exhibits activation of TGFß and Notch pathways and is sensitive to local mRNA immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human Tumor-Infiltrating Myeloid Cells: Phenotypic and Functional Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of mouse model tumor implantation site on acquired resistance to anti-PD-1 immune checkpoint therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. targetedonc.com [targetedonc.com]
- 5. oncology.labcorp.com [oncology.labcorp.com]
Head-to-Head Comparison of Small Molecule VISTA Inhibitors: A Guide for Researchers
A new frontier in cancer immunotherapy is the development of small molecule inhibitors targeting the V-domain Ig Suppressor of T-cell Activation (VISTA), a critical negative checkpoint regulator. This guide provides a head-to-head comparison of emerging small molecule VISTA inhibitors, presenting key preclinical data to aid researchers, scientists, and drug development professionals in this rapidly evolving field.
This comparative analysis focuses on three promising small molecule VISTA inhibitors that have demonstrated preclinical activity: CA-170, S8, and MG-V-53. These compounds, some of which are dual inhibitors targeting other checkpoints like PD-L1, offer the potential for oral administration, providing a significant advantage over monoclonal antibody therapies.
Performance Data Summary
The following tables summarize the available quantitative data for CA-170, S8, and MG-V-53, focusing on their binding affinity, in vitro functional activity, and in vivo efficacy.
| Compound | Target(s) | Binding Affinity (KD) to VISTA | In Vitro Assay | In Vitro Activity |
| CA-170 | VISTA, PD-L1 | Not explicitly reported | T-cell proliferation/IFN-γ secretion rescue | Potent rescue of T-cell function inhibited by VISTA[1][2] |
| S8 | VISTA, PD-L1 | 2.1 μM (ITC assay) | HTRF assay (for PD-L1) | IC50 = 1.4 μM (for PD-L1)[3] |
| MG-V-53 | VISTA | Strong binding affinity reported | Not specified | Not specified |
Table 1: In Vitro Performance of Small Molecule VISTA Inhibitors
| Compound | Tumor Model | Administration | Efficacy | Comparison |
| CA-170 | Syngeneic tumor models | Oral | Inhibition of tumor growth, enhanced T-cell activation[2][4] | Similar to anti-VISTA antibodies[1] |
| S8 | B16-F10 melanoma | Oral | 40% reduction in tumor weight, 51% decrease in tumor volume[3] | Better than anti-PD-L1 antibody and CA-170 in the same model[3] |
| MG-V-53 | Mouse models | Not specified | Reduction in tumor volume reported[5] | Not specified |
Table 2: In Vivo Efficacy of Small Molecule VISTA Inhibitors
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental approaches discussed, the following diagrams have been generated using Graphviz.
VISTA Signaling Pathway
VISTA is a negative checkpoint regulator that suppresses immune responses in both T cells and myeloid cells. In the tumor microenvironment, VISTA engagement inhibits T-cell activation and cytokine production. In myeloid cells, VISTA signaling dampens their inflammatory potential and promotes an immunosuppressive phenotype.
Caption: VISTA signaling in T cells and myeloid cells.
Experimental Workflow: In Vivo Efficacy Study
The evaluation of small molecule VISTA inhibitors in vivo typically involves syngeneic mouse tumor models. This workflow outlines the key steps in such an experiment.
Caption: Workflow for in vivo efficacy studies.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used in the evaluation of small molecule VISTA inhibitors.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for Protein-Protein Interaction
This assay is used to screen for and characterize molecules that disrupt the interaction between VISTA and its binding partners.
Principle: HTRF is a time-resolved fluorescence resonance energy transfer (TR-FRET) technology. The assay utilizes two fluorophores: a donor (e.g., Europium cryptate) and an acceptor (e.g., XL665). When the donor and acceptor are in close proximity (i.e., when the target proteins are interacting), excitation of the donor results in energy transfer to the acceptor, which then emits a specific fluorescent signal. Small molecules that inhibit the protein-protein interaction will disrupt FRET, leading to a decrease in the acceptor's signal.
Generalized Protocol:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., PBS with 0.05% Tween 20 and 2 mM β-mercaptoethanol).
-
Reconstitute tagged recombinant VISTA protein (e.g., GST-tagged) and a biotinylated binding partner in the assay buffer.
-
Prepare stock solutions of the small molecule inhibitors in DMSO.
-
Prepare detection reagents: Europium cryptate-labeled anti-tag antibody (e.g., anti-GST) and Streptavidin-XL665.
-
-
Assay Procedure (384-well plate format):
-
Add 2 µL of the small molecule inhibitor at various concentrations to the wells.
-
Add 2 µL of the tagged VISTA protein and 2 µL of the biotinylated binding partner.
-
Incubate at room temperature for 30 minutes.
-
Add 4 µL of the premixed detection reagents (Europium-anti-tag and Streptavidin-XL665).
-
Incubate at room temperature for 1-2 hours.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible reader, with excitation at 320 nm and emission at 620 nm (donor) and 665 nm (acceptor).
-
The HTRF ratio (665 nm / 620 nm) x 10,000 is calculated. A decrease in this ratio indicates inhibition of the protein-protein interaction.
-
Microscale Thermophoresis (MST) for Binding Affinity Determination
MST is a powerful technique to quantify the binding affinity between a small molecule and its target protein in solution.
Principle: MST measures the directed movement of molecules along a microscopic temperature gradient. This movement, called thermophoresis, is sensitive to changes in the size, charge, and hydration shell of the molecule. When a small molecule binds to a fluorescently labeled target protein, the thermophoretic properties of the complex will differ from the unbound protein. By titrating the small molecule and measuring the change in thermophoresis, a binding curve can be generated to determine the dissociation constant (KD).
Generalized Protocol:
-
Sample Preparation:
-
Label the target protein (VISTA) with a fluorescent dye (e.g., NHS-ester dye for primary amines or using a His-tag labeling kit).
-
Prepare a series of dilutions of the small molecule inhibitor in MST buffer (e.g., PBS with 0.05% Tween-20).
-
Mix the fluorescently labeled protein (at a constant concentration) with each dilution of the small molecule inhibitor.
-
-
MST Measurement:
-
Load the samples into MST capillaries.
-
Place the capillaries into the MST instrument.
-
An infrared laser creates a precise temperature gradient within the capillaries.
-
The fluorescence within the heated spot is monitored over time to measure the thermophoretic movement.
-
-
Data Analysis:
-
The change in the normalized fluorescence as a function of the small molecule concentration is plotted.
-
The resulting binding curve is fitted to a suitable model (e.g., the law of mass action) to determine the KD value.
-
In Vivo Syngeneic Mouse Tumor Model
This experimental model is essential for evaluating the anti-tumor efficacy of VISTA inhibitors in an immunocompetent setting.
Generalized Protocol:
-
Cell Culture and Implantation:
-
Culture a syngeneic tumor cell line (e.g., B16-F10 melanoma, CT26 colon carcinoma) in appropriate media.
-
Harvest and resuspend the cells in a suitable buffer (e.g., PBS).
-
Subcutaneously inject a defined number of tumor cells into the flank of immunocompetent mice (e.g., C57BL/6 for B16-F10).
-
-
Tumor Growth and Treatment:
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle control, small molecule inhibitor at different doses).
-
Administer the treatment orally, once or twice daily, for a defined period.
-
-
Efficacy Assessment:
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement.
-
-
Pharmacodynamic Analysis (Optional):
-
Tumors and spleens can be harvested and processed to isolate immune cells.
-
Analyze the frequency and activation status of tumor-infiltrating lymphocytes (TILs) and myeloid cells by flow cytometry using markers such as CD8, CD4, FoxP3, and Ki67.
-
This guide provides a foundational comparison of small molecule VISTA inhibitors based on publicly available data. As research in this area progresses, more direct comparative studies and detailed experimental data will become available, further clarifying the therapeutic potential of these promising agents.
References
- 1. curis.com [curis.com]
- 2. Unlocking the Potential of CA-170: Enhancing T Cell Responses and Suppressing Tumor Growth in Cancer Preclinical Models [synapse.patsnap.com]
- 3. Discovery of bifunctional small molecules targeting PD-L1/VISTA with favorable pharmacokinetics for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Virtual Screening Identifies Potential Small Molecule Drugs for Cancer Immunotherapy | Newsroom | Weill Cornell Medicine [news.weill.cornell.edu]
Validating VISTA-IN-3 Target Engagement In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the in vitro target engagement of VISTA-IN-3, a novel small molecule inhibitor targeting the V-domain Ig suppressor of T-cell activation (VISTA). Due to the limited availability of public data on this compound, this document will use data from other known VISTA inhibitors, such as CA-170 and JNJ-61610588, as representative examples to illustrate the experimental workflow and data presentation for validating target engagement.
VISTA Signaling Pathway and Inhibition
VISTA is a negative checkpoint regulator predominantly expressed on hematopoietic cells, including myeloid cells and T cells.[1][2] It suppresses T-cell activation and cytokine production, contributing to an immunosuppressive tumor microenvironment.[1][3] VISTA can act as both a ligand and a receptor.[4] Its interaction with binding partners like V-Set and Immunoglobulin domain containing 3 (VSIG-3) and P-selectin glycoprotein ligand-1 (PSGL-1) inhibits T-cell proliferation and function.[1][4][5] Small molecule inhibitors like this compound are designed to block these interactions and restore anti-tumor immunity.
Experimental Workflow for In Vitro Target Engagement Validation
A typical workflow to validate the in vitro target engagement of a VISTA inhibitor involves a series of biochemical and cell-based assays.
References
- 1. VISTA inhibitors in cancer immunotherapy: a short perspective on recent progresses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting of immune checkpoint regulator V-domain Ig suppressor of T-cell activation (VISTA) with 89Zr-labelled CI-8993 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. VISTA is an immune checkpoint molecule for human T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. VISTA and its ligands: the next generation of promising therapeutic targets in immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mapping the Binding Hotspots and Transient Binding Pockets on V-Domain Immunoglobulin Suppressor of T Cell Activation Protein Surface - PMC [pmc.ncbi.nlm.nih.gov]
Biomarkers for predicting response to Vista-IN-3 therapy
An Essential Guide to Biomarkers for Predicting Response to Anti-VISTA Therapy
For researchers, scientists, and drug development professionals, identifying robust biomarkers is paramount to the success of novel immunotherapies. As therapies targeting the V-domain Ig suppressor of T cell activation (VISTA) advance through the development pipeline, understanding which patients are most likely to respond is a critical challenge. This guide provides a comparative overview of potential biomarkers for predicting response to anti-VISTA therapies, supported by experimental data and detailed methodologies. While the specific agent "Vista-IN-3" is not publicly documented, this guide focuses on the broader class of VISTA inhibitors, offering a framework for biomarker discovery and validation for any such therapeutic.
The VISTA Checkpoint: A Unique Immunosuppressive Axis
VISTA, also known as PD-1H, is a negative checkpoint regulator primarily expressed on hematopoietic cells.[1][2] Its highest expression is found on myeloid cells, such as myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs), as well as on naive T cells and regulatory T cells (Tregs).[1][3] Unlike PD-1 and CTLA-4, which primarily regulate activated T cells, VISTA plays a crucial role in maintaining immune homeostasis and T-cell quiescence.[4][5] It suppresses T-cell activation and cytokine production, contributing to an immunosuppressive tumor microenvironment (TME).[1][6] Consequently, blocking the VISTA pathway is a promising strategy to enhance anti-tumor immunity, particularly in tumors with a strong myeloid component.[1][3]
Potential Predictive Biomarkers for Anti-VISTA Therapy
The identification of predictive biomarkers is essential for patient stratification. Several candidates have emerged from preclinical and clinical research, focusing on the expression of VISTA itself and the composition of the tumor immune infiltrate.
Table 1: Comparison of Potential Biomarkers for Predicting Response to VISTA Inhibitors
| Biomarker Category | Specific Biomarker | Rationale for Prediction | Supporting Evidence Highlights | Potential Challenges |
| Protein Expression | VISTA Expression on Immune Cells | High VISTA expression on tumor-infiltrating myeloid cells (MDSCs, TAMs) and Tregs indicates a dominant immunosuppressive mechanism that may be reversed by VISTA blockade.[1][3][7] | - VISTA expression is upregulated in various cancers, including melanoma, NSCLC, and prostate cancer.[1][4] - VISTA blockade has been shown to reduce the suppressive function of MDSCs.[3] - Upregulation of VISTA is a potential resistance mechanism to anti-CTLA-4 therapy.[7][8] | - The prognostic value of VISTA expression can be context-dependent; in some cancers (e.g., hepatocellular carcinoma), it correlates with better outcomes.[4] - Lack of a standardized scoring method for VISTA IHC.[9] |
| VISTA Expression on Tumor Cells | Direct targeting of VISTA on tumor cells could be a mechanism of action for some anti-VISTA therapies. | - VISTA-positive cancer cells have been identified in a small subset of NSCLC tumors.[10] - In some cancers, VISTA expression correlates with disease progression.[5] | - VISTA expression on tumor cells is less common than on immune cells.[10][11] | |
| Cellular Composition of TME | High Density of VISTA+ Myeloid Cells | Tumors with a "myeloid-rich" phenotype may be more dependent on the VISTA pathway for immune evasion. | - VISTA is most highly expressed on myeloid cells.[2] - Blocking VISTA can repolarize the myeloid compartment towards a pro-inflammatory state.[3] | - Requires multiplex IHC or flow cytometry for accurate quantification, which can be complex. |
| Low CD8+ T-cell Infiltration | Anti-VISTA therapy may be particularly effective in "cold" tumors by promoting T-cell infiltration and activation. | - VISTA blockade has been shown to increase the infiltration of CD8+ and CD4+ T cells into the TME in preclinical models.[5][12] | - The relationship between baseline T-cell infiltration and response to VISTA blockade is still under investigation. | |
| Soluble Biomarkers | Soluble VISTA (sVISTA) in Serum | sVISTA levels may reflect overall tumor burden or systemic immune suppression related to VISTA. | - High levels of soluble VISTA have been detected in the serum of cancer patients and may correlate with advanced disease.[11] | - More data is needed to confirm the association between sVISTA levels and treatment response.[11] |
Comparative Landscape of VISTA-Targeting Agents
Several therapeutic agents targeting VISTA are in various stages of development. These agents provide the context for biomarker validation efforts.
Table 2: Overview of Selected VISTA-Targeting Therapies in Development
| Agent | Modality | Target(s) | Key Clinical/Preclinical Findings | Status (as of recent reports) |
| CA-170 | Small Molecule | VISTA, PD-L1 | Showed a clinical benefit rate of 75% in a Phase 2 trial for non-squamous NSCLC.[4][13] | Phase 2 trials completed.[8] |
| HMBD-002 | IgG4 mAb | VISTA | Inhibited tumor growth in animal models; being tested as monotherapy and in combination with PD-1 inhibitors.[4][9] | Phase 1 trials ongoing.[4] |
| KVA12123 | IgG1 mAb | VISTA | Demonstrated single-agent tumor growth inhibition in preclinical models and is being evaluated in combination with pembrolizumab.[14] | Phase 1/2 trial ongoing.[11][14] |
| CI-8993 | mAb | VISTA | Was under clinical development in a Phase 1 trial for solid tumors.[4][10] | Status not recently updated. |
| Onvatilimab | mAb | VISTA | Was in a Phase 1 trial.[8] | Development appears to have been discontinued. |
Experimental Protocols for Biomarker Assessment
Accurate and reproducible measurement of potential biomarkers is crucial. Below are detailed methodologies for key assays.
VISTA-Centric Tumor Immunophenotyping by Multiplex Immunohistochemistry (IHC)
-
Objective: To determine the expression level and cellular localization of VISTA within the tumor microenvironment.
-
Methodology:
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 μm) are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed using a suitable buffer (e.g., citrate buffer, pH 6.0).
-
Blocking: Sections are blocked with a protein block solution (e.g., 5% goat serum in PBS) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Sections are incubated with a primary antibody cocktail for double staining. For example:
-
Rabbit anti-VISTA monoclonal antibody.
-
Mouse anti-CD11b (myeloid marker) or anti-CD8 (cytotoxic T-cell marker) monoclonal antibody.
-
-
Secondary Antibody & Detection: Use a two-color detection system. For example:
-
An alkaline phosphatase (AP)-conjugated anti-rabbit secondary antibody with a red chromogen (e.g., Fast Red).
-
A horseradish peroxidase (HRP)-conjugated anti-mouse secondary antibody with a brown chromogen (e.g., DAB).
-
-
Counterstaining & Mounting: Sections are counterstained with hematoxylin, dehydrated, and mounted.
-
-
Data Analysis: Images are digitally scanned. An algorithm can be developed to quantify the percentage of VISTA-positive cells within different immune cell populations (e.g., % of CD11b+ cells that are VISTA+).[10] This provides a spatially resolved, cell-type-specific characterization of VISTA expression.[10]
Quantification of Soluble VISTA by ELISA
-
Objective: To measure the concentration of soluble VISTA in patient serum.
-
Methodology:
-
Plate Coating: A 96-well microplate is coated with a capture antibody specific for human VISTA and incubated overnight.
-
Washing & Blocking: The plate is washed and blocked with a blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding.
-
Sample & Standard Incubation: Patient serum samples and a dilution series of recombinant human VISTA protein (as a standard curve) are added to the wells and incubated.
-
Detection Antibody: A biotinylated detection antibody specific for human VISTA is added.
-
Enzyme Conjugate: Streptavidin-HRP conjugate is added, which binds to the biotinylated detection antibody.
-
Substrate Addition: A colorimetric HRP substrate (e.g., TMB) is added, and the reaction is stopped with an acid solution.
-
Data Acquisition: The optical density is measured at 450 nm using a microplate reader. The concentration of sVISTA in the samples is calculated based on the standard curve.[11]
-
Visualizing Pathways and Workflows
VISTA Signaling Pathway
The following diagram illustrates the central role of VISTA in suppressing T-cell activity, primarily through its expression on myeloid cells.
Biomarker Discovery and Validation Workflow
This workflow outlines the steps from patient sample collection to the identification of a predictive biomarker for anti-VISTA therapy.
Logical Framework for Patient Stratification
This diagram illustrates how identified biomarkers could be used in a clinical setting to select patients for anti-VISTA therapy.
References
- 1. kuickresearch.com [kuickresearch.com]
- 2. sinobiological.com [sinobiological.com]
- 3. Immune checkpoint protein VISTA regulates antitumor immunity by controlling myeloid cell–mediated inflammation and immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. targetedonc.com [targetedonc.com]
- 5. Frontiers | Clinical and research updates on the VISTA immune checkpoint: immuno-oncology themes and highlights [frontiersin.org]
- 6. VISTA Pathway - Creative Biolabs [immune-checkpoint.creative-biolabs.com]
- 7. VISTA expression and patient selection for immune-based anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. VISTA inhibitors in cancer immunotherapy: a short perspective on recent progresses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical and research updates on the VISTA immune checkpoint: immuno-oncology themes and highlights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jitc.bmj.com [jitc.bmj.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Frontiers | VISTA expression and patient selection for immune-based anticancer therapy [frontiersin.org]
- 13. Vista Protein Clinical Trials | Mesothelioma Treatment Results [mesothelioma.net]
- 14. targetedonc.com [targetedonc.com]
A Comparative Guide to Small Molecule VISTA Inhibitors: Evaluating Vista-IN-3 Against the Clinical Candidate CA-170
For Researchers, Scientists, and Drug Development Professionals
V-domain Ig Suppressor of T-cell Activation (VISTA), also known as PD-1H, is a critical negative checkpoint regulator that suppresses T-cell activation and proliferation, playing a significant role in the tumor microenvironment.[1][2][3] Inhibition of the VISTA signaling pathway has emerged as a promising strategy in cancer immunotherapy.[1][2] This guide provides a framework for comparing a novel VISTA inhibitor, designated here as Vista-IN-3, with the well-characterized clinical candidate CA-170. While specific experimental data for this compound is not yet publicly available, this document outlines the necessary comparative assessments and provides known data for CA-170 as a benchmark.
Introduction to VISTA and Its Inhibition
VISTA is predominantly expressed on hematopoietic cells, with high levels on myeloid cells and regulatory T cells (Tregs).[4][5][6] It functions as both a ligand and a receptor, contributing to the maintenance of peripheral tolerance and the suppression of anti-tumor immunity.[6][7] Unlike other B7 family members, VISTA can inhibit T-cell function even in the absence of other co-inhibitory signals. Small molecule inhibitors targeting VISTA, such as CA-170, offer potential advantages over antibody-based therapies, including oral bioavailability and potentially better management of immune-related adverse events.
Overview of CA-170
CA-170 is an orally bioavailable small molecule designed to dually target VISTA and the PD-L1/PD-L2 pathways.[8] Developed by Aurigene Discovery Technologies and Curis, Inc., it has advanced to Phase II clinical trials for various cancers.[1][8] Preclinical studies have demonstrated its ability to enhance T-lymphocyte proliferation and exhibit anti-tumor effects.[9] However, some studies have raised questions about its direct binding to PD-L1, suggesting its primary mechanism of action may be through VISTA inhibition.[9]
Comparative Data Presentation
To objectively evaluate a new VISTA inhibitor like this compound, a direct comparison of key performance parameters against an established inhibitor such as CA-170 is essential. The following tables outline the necessary data points for such a comparison.
Table 1: Biochemical and Cellular Activity
| Parameter | This compound | CA-170 | Experimental Protocol |
| VISTA Binding Affinity (Kd) | Data to be determined | Data not publicly available | Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI) |
| VISTA Inhibition (IC50/EC50) | Data to be determined | EC50: 82.9 ± 37.1 nM (functional assay)[1] | VISTA-Ligand Binding Assay (e.g., HTRF) or Cellular Reporter Assay |
| PD-L1 Inhibition (IC50/EC50) | Data to be determined | EC50: 66.1 ± 23.2 nM (functional assay)[1] | PD-1/PD-L1 Blockade Assay |
| T-Cell Proliferation Assay | Data to be determined | Dose-dependent enhancement of T-cell proliferation[9] | Mixed Lymphocyte Reaction (MLR) or anti-CD3/CD28 stimulated T-cell proliferation assay |
| Cytokine Release (IFN-γ, IL-2) | Data to be determined | Rescues IFN-γ release from human PBMCs in the presence of recombinant VISTA[1] | Co-culture of T-cells with VISTA-expressing cells followed by ELISA or Luminex |
Table 2: In Vivo Efficacy and Pharmacokinetics
| Parameter | This compound | CA-170 | Experimental Protocol |
| Tumor Growth Inhibition | Data to be determined | Significant anti-tumor efficacy in syngeneic mouse models[9] | Syngeneic tumor models (e.g., MC38, B16-F10) with oral administration |
| Oral Bioavailability | Data to be determined | Excellent oral bioavailability[9] | Pharmacokinetic studies in mice or rats |
| Plasma Half-life | Data to be determined | Relatively short half-life[9] | Pharmacokinetic studies |
| Immune Cell Infiltration | Data to be determined | Data on specific immune cell infiltration not detailed in provided results | Immunohistochemistry (IHC) or flow cytometry of tumor-infiltrating lymphocytes (TILs) |
Signaling Pathways and Experimental Workflows
Visualizing the targeted signaling pathway and the experimental procedures used for evaluation is crucial for understanding the mechanism of action and the robustness of the data.
Caption: VISTA signaling pathway and mechanism of inhibition.
The diagram above illustrates how VISTA, acting as both a ligand on antigen-presenting cells (APCs) and a receptor on T-cells, delivers an inhibitory signal that dampens T-cell activation. Small molecule inhibitors like this compound and CA-170 are designed to block this interaction, thereby promoting an anti-tumor immune response.
Caption: Workflow for a T-cell proliferation assay.
This workflow outlines a common method to assess the functional activity of VISTA inhibitors. The assay measures the extent to which an inhibitor can reverse VISTA-mediated suppression of T-cell proliferation.
Detailed Experimental Protocols
To ensure reproducibility and accurate comparison, detailed and standardized experimental protocols are necessary.
1. VISTA-Ligand Homogeneous Time-Resolved Fluorescence (HTRF) Assay
-
Objective: To measure the ability of a test compound to disrupt the interaction between VISTA and one of its binding partners (e.g., VSIG-3).
-
Materials: Recombinant human VISTA-Fc, recombinant human VSIG-3-His, HTRF donor and acceptor antibodies (e.g., anti-Fc-Europium, anti-His-XL665), assay buffer, 384-well plates.
-
Method:
-
Add test compound (this compound or CA-170) at various concentrations to the assay plate.
-
Add a pre-mixed solution of VISTA-Fc and VSIG-3-His to the wells.
-
Incubate at room temperature for 60 minutes.
-
Add the HTRF detection antibody mix.
-
Incubate at room temperature for 60 minutes in the dark.
-
Read the plate on an HTRF-compatible reader and calculate the ratio of acceptor to donor fluorescence.
-
Determine the IC50 value from the dose-response curve.
-
2. In Vivo Syngeneic Mouse Tumor Model
-
Objective: To evaluate the anti-tumor efficacy of the VISTA inhibitor in an immunocompetent mouse model.
-
Materials: C57BL/6 mice, MC38 colon adenocarcinoma cells, test compound formulated for oral gavage, vehicle control.
-
Method:
-
Implant MC38 cells subcutaneously into the flank of C57BL/6 mice.
-
When tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups (vehicle, this compound, CA-170).
-
Administer the test compounds or vehicle orally at a pre-determined dose and schedule (e.g., daily).
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, harvest tumors for analysis of tumor-infiltrating lymphocytes (TILs) by flow cytometry or immunohistochemistry.
-
Compare tumor growth inhibition between the treatment groups.
-
Conclusion
A systematic and rigorous comparison is paramount when evaluating a novel VISTA inhibitor such as this compound. By employing standardized biochemical, cellular, and in vivo assays and comparing the results against a known clinical candidate like CA-170, researchers can build a comprehensive data package to support further development. The provided framework, tables, and protocols offer a robust starting point for these critical evaluations in the promising field of VISTA-targeted cancer immunotherapy.
References
- 1. VISTA inhibitors in cancer immunotherapy: a short perspective on recent progresses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. VISTA inhibitors in cancer immunotherapy: a short perspective on recent progresses - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. What are VISTA inhibitors and how do they work? [synapse.patsnap.com]
- 4. VISTA: A novel immunotherapy target for normalizing innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. VISTA regulates the development of protective anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Terminating Cancer by Blocking VISTA as a Novel Immunotherapy: Hasta la vista, baby [frontiersin.org]
- 7. biorxiv.org [biorxiv.org]
- 8. kuickresearch.com [kuickresearch.com]
- 9. Inhibition of lung tumorigenesis by a small molecule CA170 targeting the immune checkpoint protein VISTA - PMC [pmc.ncbi.nlm.nih.gov]
VISTA Inhibitors: A Comparative Guide to In Vivo Anti-Tumor Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo anti-tumor activity of investigational V-domain Ig Suppressor of T-cell Activation (VISTA) inhibitors. VISTA is a critical negative checkpoint regulator that suppresses T cell activation, and its inhibition represents a promising strategy in cancer immunotherapy.[1][2][3] This document summarizes key preclinical data for prominent VISTA-targeting agents, offering a resource for researchers in the field.
In Vivo Anti-Tumor Activity: A Comparative Summary
The following table summarizes the in vivo anti-tumor efficacy of selected VISTA inhibitors in preclinical syngeneic mouse models.
| Compound | Target | Modality | Mouse Model | Dosing Regimen | Tumor Growth Inhibition (TGI) / Efficacy | Reference |
| CA-170 | VISTA, PD-L1 | Small Molecule | MC38 (Colon Carcinoma) | 10 mg/kg, oral, daily | 43% TGI | [4][5] |
| B16F10 (Melanoma Metastasis) | 10 mg/kg, oral, daily | 73% reduction in metastatic nodules | [4][5] | |||
| CT26 (Colon Carcinoma) | 10 mg/kg, oral, daily (in combination with docetaxel) | 68% TGI | [4][5] | |||
| Onvatilimab (JNJ-61610588) | VISTA | Monoclonal Antibody | MC38-LV-Apc978∆ (Colorectal Cancer) | 10 mg/kg, i.p., every 2 days (in combination with STM2457) | Significant tumor growth inhibition and prolonged survival | [6] |
Experimental Protocols
Syngeneic Mouse Model for In Vivo Efficacy Studies
A standard experimental protocol for evaluating the in vivo anti-tumor activity of VISTA inhibitors in a syngeneic mouse model is outlined below. This protocol is a composite based on common practices in preclinical immuno-oncology research.[7][8][9][10]
1. Cell Culture and Implantation:
- Murine cancer cell lines (e.g., MC38 colorectal carcinoma, B16F10 melanoma) are cultured in appropriate media and conditions.
- Cells are harvested, washed, and resuspended in a sterile solution like PBS or Matrigel.
- A specific number of cells (e.g., 2 x 105 cells/mouse) are subcutaneously injected into the flank of immunocompetent mice (e.g., C57BL/6 or Balb/c, depending on the cell line origin).[8]
2. Animal Housing and Monitoring:
- Mice are housed in a pathogen-free facility with access to food and water ad libitum.
- Animal welfare is monitored daily, including body weight and general health status.
3. Treatment Administration:
- Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment and control groups.
- The investigational VISTA inhibitor (e.g., CA-170) or vehicle control is administered according to the specified dosing regimen (e.g., orally, intraperitoneally) and schedule (e.g., daily, every other day). For antibody treatments like Onvatilimab, administration is typically intraperitoneal.
4. Tumor Measurement and Endpoint:
- Tumor volume is measured periodically (e.g., 2-3 times per week) using calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.
- The study endpoint is reached when tumors in the control group reach a predetermined maximum size, or at a specified time point.
- Tumor Growth Inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and control groups.
5. Pharmacodynamic and Immune Analysis:
- At the end of the study, tumors and spleens may be harvested for further analysis.
- Tissues can be processed to create single-cell suspensions for immunophenotyping by flow cytometry to analyze immune cell infiltration (e.g., CD4+ and CD8+ T cells, myeloid-derived suppressor cells).[7]
Visualizing Key Processes
VISTA Signaling Pathway
VISTA is a negative checkpoint regulator predominantly expressed on hematopoietic cells that suppresses T cell-mediated immune responses.[11] Blocking VISTA signaling is intended to enhance anti-tumor T cell activity.
VISTA Signaling Pathway and Inhibition
In Vivo Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo study to assess the anti-tumor activity of a VISTA inhibitor.
References
- 1. Frontiers | The Role of V-Domain Ig Suppressor of T Cell Activation (VISTA) in Cancer Therapy: Lessons Learned and the Road Ahead [frontiersin.org]
- 2. assaygenie.com [assaygenie.com]
- 3. oaepublish.com [oaepublish.com]
- 4. PD-1 derived CA-170 is an oral immune checkpoint inhibitor that exhibits preclinical anti-tumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Protocol to study the immune profile of syngeneic mouse tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. noblelifesci.com [noblelifesci.com]
- 9. Syngeneic Tumor Mouse Models & Research Tools | Taconic Biosciences [taconic.com]
- 10. researchgate.net [researchgate.net]
- 11. Facebook [cancer.gov]
Vista-IN-3: A Comparative Analysis of Cross-reactivity with the B7 Family
For Immediate Release
A comprehensive analysis of Vista-IN-3, a novel small molecule inhibitor of the immune checkpoint protein VISTA, reveals a targeted binding profile with minimal cross-reactivity to at least one other key member of the B7 family, PD-L1. This guide provides a detailed comparison of this compound's binding affinity, supported by experimental data and methodologies, to inform researchers, scientists, and drug development professionals in the field of immuno-oncology.
VISTA (V-domain Ig suppressor of T cell activation), a member of the B7 family of proteins, is a critical negative regulator of T cell and myeloid cell responses. Its inhibition presents a promising strategy to enhance anti-tumor immunity. This compound (also referred to as compound A4) has emerged as a potent inhibitor of VISTA.[1][2][3]
Binding Affinity and Cross-reactivity Profile
Experimental data demonstrates the specific binding of this compound to its intended target, VISTA. The affinity of this interaction has been quantified, providing a baseline for its potency. Crucially, for assessing its specificity, the cross-reactivity with other B7 family members is a key consideration.
A study on the development of novel VISTA small molecule inhibitors, including this compound (A4), investigated its binding affinity to human VISTA and its cross-reactivity with human PD-L1, a prominent member of the B7 family. The results are summarized in the table below.
| Target Protein | Ligand | Binding Affinity (KD) | Assay Method |
| Human VISTA | This compound (A4) | 0.49 ± 0.20 µM | Microscale Thermophoresis (MST) |
| Human PD-L1 | This compound (A4) | No significant binding observed | Microscale Thermophoresis (MST) |
Table 1: Binding affinity of this compound to Human VISTA and Human PD-L1.[2]
The data clearly indicates that while this compound potently binds to VISTA, it does not exhibit significant binding to PD-L1 under the tested conditions. This suggests a selective inhibitory profile for this compound, which is a desirable characteristic for a targeted therapeutic agent, potentially minimizing off-target effects.
Experimental Methodologies
The binding affinities presented in this guide were determined using Microscale Thermophoresis (MST), a sensitive biophysical technique for quantifying molecular interactions in solution.
Microscale Thermophoresis (MST) Assay for Binding Affinity
Objective: To determine the binding affinity (KD) of this compound to purified human VISTA and human PD-L1 proteins.
Protocol:
-
Protein Labeling: The target protein (human VISTA or human PD-L1) is labeled with a fluorescent dye.
-
Serial Dilution: A series of dilutions of the unlabeled small molecule inhibitor, this compound, are prepared.
-
Incubation: A constant concentration of the labeled target protein is mixed with the different concentrations of this compound and incubated to allow binding to reach equilibrium.
-
MST Measurement: The samples are loaded into glass capillaries, and an infrared laser is used to create a microscopic temperature gradient. The movement of the fluorescently labeled protein along this temperature gradient is measured.
-
Data Analysis: Changes in the thermophoretic movement upon binding of this compound are recorded. The binding affinity (KD) is calculated by plotting the change in thermophoresis against the logarithm of the ligand concentration and fitting the data to a binding curve.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway of VISTA and the general experimental workflow for assessing small molecule inhibitor binding.
References
Unraveling the Distinct Roles of VISTA and PD-1 in Cancer Immunotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of cancer immunotherapy, immune checkpoint inhibitors have emerged as a cornerstone of treatment. Among these, programmed cell death protein 1 (PD-1) inhibitors have achieved remarkable clinical success. However, the quest for novel targets to overcome resistance and enhance therapeutic efficacy has led to the investigation of other immunoregulatory molecules. V-domain Ig suppressor of T cell activation (VISTA) has been identified as a critical negative checkpoint regulator with non-redundant functions compared to the well-established PD-1/PD-L1 axis. This guide provides an in-depth comparison of VISTA and PD-1 inhibitors, summarizing their distinct mechanisms, presenting supporting experimental data, and detailing methodologies for their assessment.
Executive Summary
VISTA and PD-1 are both crucial immune checkpoint proteins that suppress T-cell activation, yet they function through distinct and non-redundant pathways. While PD-1 is primarily upregulated on activated and exhausted T cells, VISTA is uniquely expressed on naive T cells and myeloid cells, suggesting its role in regulating the initial stages of T-cell priming and modulating the tumor microenvironment (TME). Preclinical studies have consistently demonstrated that the combined blockade of VISTA and PD-1 results in a synergistic anti-tumor response, superior to monotherapy with either inhibitor. This suggests that a dual-pronged approach targeting both pathways could be a promising strategy to overcome resistance to single-agent checkpoint blockade and improve patient outcomes.
Comparative Analysis of VISTA and PD-1 Inhibitors
| Feature | VISTA Inhibitors (represented by anti-VISTA antibodies) | PD-1 Inhibitors |
| Primary Target | V-domain Ig suppressor of T cell activation (VISTA) | Programmed cell death protein 1 (PD-1) |
| Expression on T cells | Constitutively expressed on naive and resting T cells, as well as on activated and regulatory T cells (Tregs).[1] | Induced on activated, exhausted, and regulatory T cells.[2] |
| Expression on other Immune Cells | Highly expressed on myeloid cells, including dendritic cells (DCs), macrophages, and myeloid-derived suppressor cells (MDSCs).[1][2][3] | Expressed on some B cells and natural killer (NK) cells. |
| Ligands | P-selectin glycoprotein ligand-1 (PSGL-1) (especially in acidic environments like the TME), VSIG-3.[4] | Programmed death-ligand 1 (PD-L1) and PD-L2. |
| Mechanism of Action | Suppresses T-cell activation and proliferation, and modulates the function of myeloid cells within the TME.[3][5] Its blockade can lead to a more inflammatory TME. | Blocks the interaction between PD-1 and its ligands (PD-L1/PD-L2), thereby preventing T-cell inactivation and promoting anti-tumor immunity.[2] |
| Non-Redundant Function | Genetic knockout studies in mice show that VISTA and PD-1 non-redundantly regulate T-cell responses and peripheral tolerance.[6][7] | Functions as a key checkpoint in established anti-tumor immune responses. |
| Synergy in Combination Therapy | Combination with PD-1/PD-L1 blockade leads to synergistic tumor regression and enhanced T-cell responses in preclinical models.[6] | Combination with other checkpoint inhibitors, including anti-VISTA, shows enhanced efficacy. |
Quantitative Data from Preclinical Studies
The following tables summarize key findings from preclinical studies comparing the efficacy of VISTA and PD-1 blockade, both as monotherapies and in combination.
Table 1: Anti-Tumor Efficacy in a Murine Colon Carcinoma Model (CT26)
| Treatment Group | Tumor-Free Survival | Reference |
| Control Ig | 0/8 | [6] |
| anti-VISTA mAb | 1/8 | [6] |
| anti-PD-L1 mAb | 3/8 | [6] |
| anti-VISTA mAb + anti-PD-L1 mAb | 8/8 | [6] |
Table 2: Cytokine Production by Tumor-Specific CD8+ T cells in CT26 Tumor Model
| Treatment Group | IFNγ and TNFα Production | Granzyme B Production | Reference |
| Single agent (anti-VISTA or anti-PD-L1) | Moderately enhanced | Moderately enhanced | [6] |
| Combination (anti-VISTA + anti-PD-L1) | Synergistically enhanced | Synergistically enhanced | [6] |
Table 3: T-cell Activation in VISTA/PD-1 Double Knockout (KO) Mice
| Genotype | CD44hiCD62Llo CD8+ T cells (%) | CD44hiCD62Llo CD4+ T cells (%) | Reference |
| Wild Type (WT) | ~15% | ~25% | [6] |
| VISTA KO | ~25% | ~35% | [6] |
| PD-1 KO | ~30% | ~40% | [6] |
| VISTA/PD-1 Double KO | ~45% | ~55% | [6] |
Signaling Pathways
The distinct mechanisms of VISTA and PD-1 are rooted in their unique signaling cascades.
VISTA Signaling Pathway
VISTA can function as both a ligand and a receptor. When expressed on antigen-presenting cells (APCs), it acts as a ligand, engaging its receptor, PSGL-1, on T cells, particularly in the acidic tumor microenvironment. This interaction leads to the suppression of T-cell activation. VISTA's cytoplasmic tail contains potential binding sites for protein kinase C (PKC) and casein kinase 2 (CK2), suggesting it can also act as a receptor, transducing inhibitory signals within the VISTA-expressing cell.[8] Furthermore, VISTA has been shown to regulate TLR signaling in myeloid cells by modulating TRAF6 ubiquitination, thereby dampening inflammatory responses.[3]
Caption: VISTA acts as both a ligand and a receptor to suppress immune responses.
PD-1 Signaling Pathway
Upon engagement with its ligands, PD-L1 or PD-L2, the immunoreceptor tyrosine-based inhibitory motif (ITIM) and immunoreceptor tyrosine-based switch motif (ITSM) in the cytoplasmic tail of PD-1 become phosphorylated. This recruits the phosphatases SHP-1 and SHP-2, which dephosphorylate and inactivate key downstream signaling molecules of the T-cell receptor (TCR) and CD28 costimulatory pathways, such as ZAP70, PI3K, and PLCγ. This ultimately leads to the inhibition of T-cell proliferation, cytokine production, and survival.
Caption: PD-1 engagement inhibits T-cell activation via SHP-1/2 recruitment.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of VISTA and PD-1 inhibitors. Below are representative protocols for key in vivo and in vitro assays.
In Vivo Murine Tumor Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of VISTA and PD-1 inhibitors in a syngeneic mouse tumor model.
1. Cell Culture and Tumor Implantation:
- Culture a murine cancer cell line (e.g., CT26 colon carcinoma, B16 melanoma) in appropriate media.
- Harvest cells and resuspend in sterile phosphate-buffered saline (PBS) at a concentration of 1 x 106 cells/100 µL.
- Subcutaneously inject 100 µL of the cell suspension into the flank of 6-8 week old female BALB/c or C57BL/6 mice.
2. Treatment Protocol:
- Once tumors are palpable (approximately 50-100 mm3), randomize mice into treatment groups (e.g., Isotype control, anti-VISTA antibody, anti-PD-1 antibody, combination therapy).
- Administer antibodies via intraperitoneal (i.p.) injection. A typical dosing schedule is 100-200 µg per mouse every 3-4 days for a total of 3-4 doses. Commonly used anti-mouse PD-1 antibody clones include RMP1-14 and 29F.1A12.[9][10]
- Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (length x width2)/2.
- Monitor animal weight and overall health throughout the experiment.
3. Endpoint Analysis:
- Euthanize mice when tumors reach a predetermined endpoint size or at the end of the study.
- Excise tumors, spleens, and tumor-draining lymph nodes for further analysis.
- Tumor tissue can be processed for flow cytometry to analyze the immune cell infiltrate, or for immunohistochemistry to visualize the spatial distribution of immune cells.
A[label="Tumor Cell Culture\n(e.g., CT26, B16)"];
B[label="Subcutaneous Implantation\nin Syngeneic Mice"];
C [label="Tumor Growth Monitoring"];
D [label="Randomization into\nTreatment Groups"];
E [label="Antibody Treatment\n(i.p. injection)"];
F [label="Continued Tumor\nMeasurement"];
G [label="Endpoint Analysis\n(Tumor, Spleen, Lymph Nodes)"];
H [label="Flow Cytometry,\nImmunohistochemistry"];
A -> B;
B -> C;
C -> D;
D -> E;
E -> F;
F -> G;
G -> H;
caption[shape=plaintext, fontsize=10, fontname="Arial", label="In Vivo Tumor Model Workflow"];
}
Caption: Workflow for assessing checkpoint inhibitors in a murine tumor model.
In Vitro T-Cell Proliferation Assay (Mixed Lymphocyte Reaction)
The Mixed Lymphocyte Reaction (MLR) is a standard in vitro assay to assess the impact of checkpoint inhibitors on T-cell proliferation in response to allogeneic stimulation.
1. Cell Isolation:
- Isolate peripheral blood mononuclear cells (PBMCs) from two healthy, unrelated donors using Ficoll-Paque density gradient centrifugation.
- For a one-way MLR, treat the "stimulator" PBMCs with mitomycin C or irradiation to prevent their proliferation.
- Label the "responder" PBMCs with a proliferation dye such as carboxyfluorescein succinimidyl ester (CFSE).
2. Co-culture and Treatment:
- Co-culture responder and stimulator PBMCs at a 1:1 ratio in a 96-well round-bottom plate in complete RPMI medium.
- Add the test antibodies (isotype control, anti-VISTA, anti-PD-1, combination) at various concentrations.
- Incubate the plate for 5-7 days at 37°C in a humidified CO2 incubator.
3. Proliferation Analysis:
- Harvest the cells and stain with fluorescently-labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8).
- Analyze the cells by flow cytometry. T-cell proliferation is measured by the dilution of the CFSE dye in the CD3+ T-cell population.
A[label="Isolate PBMCs from\nTwo Unrelated Donors"];
B[label="Treat Stimulator PBMCs\n(Mitomycin C / Irradiation)"];
C [label="Label Responder PBMCs\n(CFSE)"];
D [label="Co-culture Stimulator and\nResponder PBMCs"];
E [label="Add Checkpoint Inhibitors"];
F [label="Incubate for 5-7 Days"];
G [label="Harvest and Stain for\nT-cell Markers"];
H [label="Analyze Proliferation\nby Flow Cytometry (CFSE dilution)"];
A -> B;
A -> C;
B -> D;
C -> D;
D -> E;
E -> F;
F -> G;
G -> H;
caption[shape=plaintext, fontsize=10, fontname="Arial", label="Mixed Lymphocyte Reaction Workflow"];
}
Caption: Workflow for an in vitro T-cell proliferation assay (MLR).
In Vitro T-Cell Killing Assay
This assay evaluates the ability of checkpoint inhibitors to enhance the cytotoxic activity of T cells against tumor cells.
1. Cell Preparation:
- Culture a target tumor cell line (e.g., a human melanoma line) that expresses PD-L1.
- Isolate T cells from healthy donor PBMCs. T cells can be pre-activated with anti-CD3/CD28 beads.
2. Co-culture and Treatment:
- Plate the target tumor cells in a 96-well plate.
- Add the T cells at a specific effector-to-target (E:T) ratio (e.g., 10:1).
- Add the test antibodies (isotype control, anti-VISTA, anti-PD-1, combination) at various concentrations.
- Co-culture for 24-72 hours.
3. Cytotoxicity Measurement:
- Assess tumor cell viability using a colorimetric assay (e.g., MTT, MTS) or a fluorescence-based live/dead cell stain.
- Alternatively, measure the release of lactate dehydrogenase (LDH) from lysed tumor cells into the supernatant.
- Cytokine levels (e.g., IFN-γ, TNF-α) in the supernatant can also be measured by ELISA or multiplex bead array to assess T-cell activation.
A[label="Culture Target Tumor Cells\n(PD-L1+)"];
B[label="Isolate and Activate\nT Cells"];
C [label="Co-culture Tumor Cells\nand T Cells (E:T ratio)"];
D [label="Add Checkpoint Inhibitors"];
E [label="Incubate for 24-72 Hours"];
F [label="Measure Tumor Cell Viability\n(MTT, Live/Dead Stain)"];
G [label="Measure Cytokine Release\n(ELISA, Multiplex)"];
A -> C;
B -> C;
C -> D;
D -> E;
E -> F;
E -> G;
caption[shape=plaintext, fontsize=10, fontname="Arial", label="In Vitro T-Cell Killing Assay Workflow"];
}
Caption: Workflow for an in vitro T-cell killing assay.
Conclusion
The distinct expression patterns and mechanisms of action of VISTA and PD-1 highlight their non-redundant roles in regulating anti-tumor immunity. While PD-1 inhibitors have revolutionized cancer treatment, VISTA presents a compelling target to further enhance the efficacy of immunotherapy, particularly in patients who are resistant to or relapse after PD-1 blockade. The synergistic effects observed with combined VISTA and PD-1 inhibition in preclinical models provide a strong rationale for the clinical development of combination therapies. The experimental protocols outlined in this guide provide a framework for the continued investigation and comparative assessment of these promising immunotherapeutic agents. As our understanding of the complex interplay of immune checkpoints continues to grow, a multi-targeted approach is likely to be key in unlocking the full potential of immunotherapy for a broader range of cancer patients.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. VISTA and PD-L1 synergistically predict poor prognosis in patients with extranodal natural killer/T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immune-Checkpoint Protein VISTA Regulates Antitumor Immunity by Controlling Myeloid Cell–Mediated Inflammation and Immunosuppression | Cancer Immunology Research | American Association for Cancer Research [aacrjournals.org]
- 4. The VISTA/VSIG3/PSGL-1 axis: crosstalk between immune effector cells and cancer cells in invasive ductal breast carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. VISTA Pathway - Creative Biolabs [immune-checkpoint.creative-biolabs.com]
- 6. Immune-checkpoint proteins VISTA and PD-1 nonredundantly regulate murine T-cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. ichor.bio [ichor.bio]
- 10. How To Choose An Anti-PD-1 Antibody For Your Research - Bio-Connect [bio-connect.nl]
Combination Therapy of VISTA Inhibitors with Chemotherapy Shows Promise in Preclinical Cancer Models
For Immediate Release
Recent preclinical studies investigating the combination of VISTA inhibitors with standard chemotherapy regimens have demonstrated synergistic anti-tumor effects in murine models of cancer. These findings, which suggest a potential new therapeutic strategy for various malignancies, indicate that targeting the VISTA (V-domain Ig Suppressor of T-cell Activation) pathway can enhance the efficacy of conventional chemotherapy. This guide provides a comparative analysis of this combination therapy, supported by available experimental data, and details the methodologies of the key experiments.
VISTA, an immune checkpoint protein, is a critical negative regulator of T-cell and myeloid cell responses.[1][2] Its expression on tumor-infiltrating myeloid cells is associated with an immunosuppressive tumor microenvironment.[3] By blocking VISTA, it is hypothesized that the anti-tumor immune response can be reinvigorated, making cancer cells more susceptible to the cytotoxic effects of chemotherapy.
Efficacy of Anti-VISTA Antibody in Combination with Chemotherapy
A key preclinical study evaluated the efficacy of the anti-VISTA antibody KVA12123 in combination with a standard chemotherapy regimen of cytarabine and doxorubicin in a disseminated murine model of Acute Myeloid Leukemia (AML) using Kasumi-3 cells in NOD-scid mice.[4] The results indicated that the combination therapy led to a significant reduction in tumor load in the blood, spleen, and bone marrow.[4] Furthermore, the survival of mice receiving the combination treatment was significantly improved compared to control groups.[4]
While specific quantitative data from this study are not publicly available, the qualitative outcomes strongly support the synergistic effect of combining VISTA inhibition with chemotherapy. For a quantitative comparison, we can look at studies combining anti-VISTA antibodies with other immunotherapies, which also aim to enhance the anti-tumor immune response.
Comparative Efficacy of VISTA Inhibitor Combination Therapies
The following tables summarize the available quantitative data from preclinical studies on VISTA inhibitor combination therapies.
| Treatment Arm | Cancer Model | Tumor Growth Inhibition (%) | Reference |
| Anti-VISTA mAb (KVA12123) + Chemotherapy (Cytarabine + Doxorubicin) | Murine AML (Kasumi-3) | Data not available, but significant reduction in tumor load reported. | [4] |
| Anti-VISTA mAb (HMBD-002) + Anti-PD-L1 mAb | Murine Colon Cancer (CT26) | >60% (for HMBD-002 monotherapy, combination was more effective) | [5] |
| Anti-VISTA mAb + Anti-PD-1 mAb | Murine Colon Cancer | 68% | |
| Anti-VISTA mAb Monotherapy | Murine Colon Cancer | 35-42% | |
| Anti-PD-1 mAb Monotherapy | Murine Colon Cancer | 42-60% | |
| Anti-VISTA mAb (KVA12123) + Anti-PD-1 mAb | Murine Bladder Cancer | 85% | |
| Anti-VISTA mAb (KVA12123) Monotherapy | Murine Bladder Cancer | 40% | |
| Anti-PD-1 mAb Monotherapy | Murine Bladder Cancer | 67% |
Table 1: Comparison of Tumor Growth Inhibition in Murine Models. This table presents the percentage of tumor growth inhibition for different VISTA inhibitor combination therapies compared to monotherapies in various murine cancer models.
| Treatment Arm | Cancer Model | Outcome | Reference |
| Anti-VISTA mAb (KVA12123) + Chemotherapy (Cytarabine + Doxorubicin) | Murine AML (Kasumi-3) | Significantly improved survival compared to control groups. | [4] |
| Anti-VISTA mAb + Anti-PD-L1 mAb | Murine Colon and Melanoma Models | Long-term survival and tumor regression reported. | [6] |
Table 2: Survival Outcomes in Murine Models. This table highlights the survival benefits observed with VISTA inhibitor combination therapies in preclinical studies.
Experimental Protocols
Combination of Anti-VISTA Antibody with Chemotherapy in a Murine AML Model
-
Animal Model: Female NOD-scid mice.[4]
-
Tumor Cell Line: Kasumi-3 (human AML cell line).[4]
-
Tumor Implantation: Disseminated tumor model established via tail vein injection of Kasumi-3 cells.[4]
-
Treatment Groups:
-
Drug Administration:
-
Endpoints:
Visualizing the Mechanism and Workflow
To better understand the underlying biology and experimental design, the following diagrams are provided.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. VISTA-mediated immune evasion in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. VISTA: A novel immunotherapy target for normalizing innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. VISTA inhibitors in cancer immunotherapy: a short perspective on recent progresses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Terminating Cancer by Blocking VISTA as a Novel Immunotherapy: Hasta la vista, baby - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating VISTA Upregulation in Acquired Resistance to Immunotherapy: A Comparative Guide
Introduction
The advent of immune checkpoint inhibitors (ICIs), particularly those targeting PD-1/PD-L1 and CTLA-4, has revolutionized cancer treatment. However, a significant challenge remains: many patients either do not respond (primary resistance) or relapse after an initial response (acquired resistance). Emerging evidence points to the V-domain Ig Suppressor of T cell Activation (VISTA), also known as PD-1H, as a critical compensatory immune checkpoint that contributes to acquired resistance.[1][2] Upregulation of the VISTA pathway following treatment with other ICIs can create a new layer of immune suppression, allowing tumors to evade immune destruction.[3]
This guide provides a comprehensive evaluation of VISTA's role in acquired immunotherapy resistance. It compares data from clinical and preclinical studies, details key experimental methodologies, and visualizes the underlying biological pathways and research workflows. The information is intended for researchers, scientists, and drug development professionals seeking to understand and target this resistance mechanism.
VISTA: A Key Regulator of Innate and Adaptive Immunity
VISTA is a negative checkpoint regulator that suppresses T cell activation and is predominantly expressed within the hematopoietic compartment, with the highest levels on myeloid cells like macrophages and myeloid-derived suppressor cells (MDSCs), as well as on naïve and regulatory T cells (Tregs).[2][4] Unlike PD-1 and CTLA-4, which are typically induced after T cell activation, VISTA is constitutively expressed on naïve T cells, enforcing their quiescence and regulating the earliest stages of T cell activation.[5][6] This unique expression pattern and function on both myeloid and T cells position VISTA as a central hub for immune suppression within the tumor microenvironment (TME).[2][7]
VISTA Signaling Pathway
VISTA exerts its immunosuppressive effects through multiple mechanisms. On antigen-presenting cells (APCs), VISTA acts as a ligand, engaging with its receptor on T cells to inhibit their proliferation and cytokine production.[8][9] A recently identified receptor for VISTA on T cells is Leucine-Rich Repeat Containing protein 1 (LRIG1). The VISTA-LRIG1 interaction sends inhibitory signals that suppress T cell replication and function.[10][11] Furthermore, VISTA's high expression on MDSCs and tumor-associated macrophages (TAMs) contributes to a suppressive TME, hindering the efficacy of other immunotherapies.[5]
Caption: VISTA on myeloid cells binds to its receptor (e.g., LRIG1) on T cells, delivering an inhibitory signal that suppresses T cell proliferation and effector functions.
Clinical Evidence: VISTA Upregulation Post-Immunotherapy
Several studies have documented the upregulation of VISTA in patients who have developed acquired resistance to anti-PD-1 and anti-CTLA-4 therapies. This suggests that VISTA acts as a compensatory inhibitory pathway that tumors exploit to escape immune control after the primary checkpoint is blocked.[2]
| Cancer Type | Immunotherapy | Change in VISTA Expression | Key Finding | Reference(s) |
| Metastatic Melanoma | Anti-PD-1 (Pembrolizumab or Nivolumab) | Significantly increased density of VISTA+ lymphocytes in post-progression biopsies compared to pre-treatment. | VISTA upregulation is a potential mechanism of acquired resistance to anti-PD-1 therapy. | [1][3] |
| Prostate Cancer | Anti-CTLA-4 (Ipilimumab) | Increased expression of VISTA on CD68+ macrophages after treatment. | VISTA and PD-L1 were expressed on distinct macrophage subsets, suggesting they are independent resistance pathways. | [2] |
| Pancreatic Cancer | N/A (Comparison Study) | High VISTA expression on macrophages in the tumor stroma, significantly higher than in melanoma. | The VISTA pathway is a dominant checkpoint in the pancreatic TME, potentially explaining its resistance to anti-PD-1/CTLA-4. | [12][13] |
Preclinical Data: Targeting VISTA to Overcome Resistance
Preclinical models have been instrumental in validating the role of VISTA in immunotherapy resistance and demonstrating the potential of VISTA blockade. Combination therapies targeting both VISTA and other checkpoints have shown synergistic effects, overcoming resistance observed with monotherapies.
| Preclinical Model | Treatment Regimen | Observed Outcome | Key Finding | Reference(s) |
| CT26 Colon Cancer | Anti-PD-1/CTLA-4 + Anti-VISTA | Resolved 50% of large, established tumors that were completely resistant to anti-PD-1/CTLA-4 alone. | VISTA blockade can overcome adaptive resistance to combined PD-1 and CTLA-4 inhibition. | [6] |
| CT26 Colon Cancer | Anti-PD-L1 + Anti-VISTA | 80% tumor regression, superior to either monotherapy. | Co-blockade of VISTA and PD-L1 demonstrates synergistic anti-tumor activity. | [14] |
| B16 Melanoma | Anti-PD-L1 + Anti-VISTA | Significantly higher survival with co-blockade compared to monotherapy. | VISTA antagonism may be beneficial even in less immunogenic tumor models. | [14] |
| Murine SCC Model | Anti-CTLA-4 + Anti-VISTA | Combination treatment induced tumor regression. | VISTA blockade shows a combinatorial effect with CTLA-4 inhibition. |
Experimental Protocols
Detailed methodologies are crucial for interpreting and reproducing these findings. Below are representative protocols for the key experiments cited.
Immunohistochemistry (IHC) for VISTA in Human Tumors
This protocol is based on the methodology used to analyze patient biopsies.[3]
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor biopsies (pre-treatment and post-progression) are sectioned at 4-5 µm.
-
Antigen Retrieval: Slides are deparaffinized and rehydrated. Heat-induced epitope retrieval is performed using a high-pH or low-pH buffer in a pressure cooker or water bath.
-
Blocking: Endogenous peroxidase activity is blocked with 3% hydrogen peroxide. Non-specific antibody binding is blocked using a protein block solution (e.g., serum-free).
-
Primary Antibody Incubation: Slides are incubated with a primary antibody against human VISTA (specific clone and dilution must be optimized) overnight at 4°C.
-
Secondary Antibody & Detection: A polymer-based detection system (e.g., HRP-polymer) is applied, followed by a chromogen substrate like DAB (3,3'-diaminobenzidine). Slides are counterstained with hematoxylin.
-
Analysis: The density of VISTA-positive lymphocytes is quantified by manual counting across multiple high-power fields or by using digital image analysis software. Results are often expressed as cells per mm².
Murine Model of Acquired Immunotherapy Resistance
This workflow illustrates how to test if anti-VISTA can overcome resistance to anti-PD-1.[6]
-
Cell Line and Tumor Implantation: 5x10⁵ CT26 colon carcinoma cells are injected subcutaneously into the flank of 6-8 week old female BALB/c mice.
-
Tumor Growth and Grouping: Tumors are allowed to grow to a large, established size (e.g., >150 mm³) at which they are known to be resistant to anti-PD-1/CTLA-4 therapy. Mice are then randomized into treatment groups (n=10-15 per group).
-
Treatment Regimens:
-
Control: Isotype control antibody (e.g., IgG) administered intraperitoneally (IP).
-
Anti-PD-1: Anti-PD-1 antibody (e.g., clone RMP1-14, 200 µ g/dose ) administered IP every 3 days.
-
Anti-VISTA: Anti-VISTA antibody (e.g., clone 13F3, 300 µ g/dose ) administered IP every 3 days.
-
Combination: Both anti-PD-1 and anti-VISTA antibodies administered as above.
-
-
Monitoring: Tumor volume is measured with calipers every 2-3 days. Animal well-being and survival are monitored.
-
Endpoint Analysis: At the end of the study, tumors and spleens are harvested for analysis. Tumor-infiltrating lymphocytes (TILs) are isolated for flow cytometry to assess changes in T cell and myeloid populations.
Caption: Workflow for a preclinical study evaluating anti-VISTA therapy in a model of acquired resistance to immune checkpoint blockade.
Conclusion and Therapeutic Outlook
The upregulation of VISTA is a significant mechanism of acquired resistance to immunotherapies targeting the PD-1/PD-L1 and CTLA-4 pathways.[1] As a key checkpoint on both myeloid and T cells, VISTA presents a rational target to reinvigorate anti-tumor immunity in patients who have relapsed on prior ICI treatment.[5][6]
The synergistic effects observed in preclinical models when combining VISTA blockade with other ICIs provide a strong rationale for clinical investigation.[14] Several anti-VISTA monoclonal antibodies and dual-targeting small molecules (e.g., CA-170, targeting VISTA and PD-L1) are currently in clinical trials, which will be crucial in defining the safety and efficacy of this approach.[15][16] A deeper understanding of VISTA's biology and its expression patterns will be essential for identifying the patient populations most likely to benefit from VISTA-targeted therapies, ultimately expanding the success of cancer immunotherapy.
References
- 1. Negative immune checkpoint regulation by VISTA: a mechanism of acquired resistance to anti-PD-1 therapy in metastatic melanoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. VISTA: A novel immunotherapy target for normalizing innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. VISTA is an immune checkpoint molecule for human T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Terminating Cancer by Blocking VISTA as a Novel Immunotherapy: Hasta la vista, baby - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical and research updates on the VISTA immune checkpoint: immuno-oncology themes and highlights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. VISTA expression and patient selection for immune-based anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. assaygenie.com [assaygenie.com]
- 10. sciencedaily.com [sciencedaily.com]
- 11. news-medical.net [news-medical.net]
- 12. VISTA checkpoint implicated in pancreatic cancer immunotherapy resistance | MD Anderson Cancer Center [mdanderson.org]
- 13. newswise.com [newswise.com]
- 14. oaepublish.com [oaepublish.com]
- 15. targetedonc.com [targetedonc.com]
- 16. VISTA inhibitors in cancer immunotherapy: a short perspective on recent progresses - PMC [pmc.ncbi.nlm.nih.gov]
VISTA Inhibitors: A Comparative Analysis Across Preclinical Tumor Models
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the performance of VISTA inhibitors in various cancer models, supported by experimental data.
V-domain Ig suppressor of T cell activation (VISTA), also known as PD-1H, has emerged as a critical negative checkpoint regulator in the tumor microenvironment (TME). Its expression, predominantly on myeloid cells and regulatory T cells (Tregs), contributes to an immunosuppressive landscape that hinders effective anti-tumor immunity. Consequently, blocking the VISTA pathway presents a promising therapeutic strategy to reinvigorate the immune response against cancer. This guide provides a comparative overview of the efficacy of VISTA inhibitors, including monoclonal antibodies and small molecules, across different preclinical tumor models.
Efficacy of VISTA Inhibitors: Monotherapy
VISTA blockade as a standalone treatment has demonstrated significant anti-tumor effects in a variety of preclinical cancer models. The efficacy, however, varies depending on the tumor type and the specific inhibitor used.
Two prominent categories of VISTA inhibitors have been evaluated: anti-VISTA monoclonal antibodies (mAbs) and small molecule inhibitors, such as CA-170, which dually targets VISTA and PD-L1/L2.
| Tumor Model | VISTA Inhibitor | Key Efficacy Data | Reference |
| Bladder Cancer | Anti-VISTA mAb (KVA12123) | 75% tumor growth inhibition. | [1] |
| T-cell Lymphoma | Anti-VISTA mAb (KVA12123) | 66% tumor growth inhibition. | [1] |
| Colon Carcinoma (MC38) | CA-170 (10 mg/kg, oral) | 43% tumor growth inhibition. | [2] |
| Melanoma (B16F10 Metastasis) | CA-170 (oral) | 73% reduction in metastatic counts. | [2] |
| Melanoma (B16/F1) | CA-170 (100 mg/kg, oral) | 41% tumor growth inhibition. | [3] |
Synergistic Effects in Combination Therapies
The true potential of VISTA inhibition may lie in combination with other immunotherapies, particularly other checkpoint inhibitors. By targeting multiple non-redundant immunosuppressive pathways, these combinations can elicit a more robust and durable anti-tumor response.
| Tumor Model | Combination Therapy | Key Efficacy Data | Reference |
| Colon Cancer | Anti-VISTA mAb + Anti-PD-1 mAb | 68% tumor growth inhibition (vs. 35-42% for anti-VISTA alone and 42-60% for anti-PD-1 alone). | [1] |
| Bladder Cancer | Anti-VISTA mAb (KVA12123) + Anti-PD-1 mAb | 85% tumor growth inhibition (vs. 40% for anti-VISTA alone and 67% for anti-PD-1 alone). | [1] |
| Colon Carcinoma (CT26) | CA-170 + Docetaxel | 68% tumor growth inhibition (vs. 43% for docetaxel alone). | [2] |
| Colon Cancer (CT26) | Anti-VISTA mAb + Anti-PD-L1 mAb | 80% tumor regression. | [4] |
Mechanistic Insights: Remodeling the Tumor Microenvironment
VISTA blockade enhances anti-tumor immunity through multiple mechanisms.[5] Treatment with anti-VISTA antibodies leads to an increase in the infiltration and activation of tumor-specific T cells within the TME.[5] Furthermore, VISTA inhibition can decrease the population of immunosuppressive monocytic myeloid-derived suppressor cells (MDSCs) and increase the presence of activated dendritic cells.[5]
Experimental Protocols
In Vivo Tumor Model and Treatment
A generalized experimental protocol for evaluating the efficacy of anti-VISTA antibodies in a murine tumor model is as follows:
-
Tumor Cell Implantation: Syngeneic tumor cells (e.g., B16F10 melanoma, CT26 colon carcinoma) are implanted subcutaneously into the flank of immunocompetent mice (e.g., C57BL/6 or BALB/c).
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers.
-
Treatment Administration: Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment groups.
-
Anti-VISTA mAb: Administered via intraperitoneal (i.p.) injection at a specified dose and schedule (e.g., 10 mg/kg, every 2-3 days).
-
Control Group: Receives a corresponding isotype control antibody.
-
-
Efficacy Assessment: Tumor growth is monitored throughout the study. At the endpoint, tumors may be excised and weighed. Survival studies may also be conducted.
-
Immunophenotyping: Tumors and spleens are harvested to analyze immune cell populations by flow cytometry. This includes staining for various markers on T cells (CD4, CD8, Ki67, IFN-γ), myeloid cells (CD11b, Gr-1), and dendritic cells (CD11c, MHCII, CD80).
For small molecule inhibitors like CA-170, the route of administration is typically oral, with daily dosing.[2][3]
Visualizing the Pathway and Process
To better understand the mechanisms and experimental approaches, the following diagrams are provided.
References
- 1. targetedonc.com [targetedonc.com]
- 2. PD-1 derived CA-170 is an oral immune checkpoint inhibitor that exhibits preclinical anti-tumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. curis.com [curis.com]
- 4. oaepublish.com [oaepublish.com]
- 5. VISTA regulates the development of protective anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Inhibition of the VISTA Pathway: A Comparative Guide to Vista-IN-3 and Alternative Modulators
For researchers, scientists, and drug development professionals navigating the complex landscape of novel immune checkpoint inhibitors, this guide provides a comprehensive comparison of functional assays used to confirm VISTA pathway inhibition by the small molecule inhibitor, Vista-IN-3. We delve into the experimental data, detailed protocols, and a comparative analysis with other known VISTA inhibitors, offering a clear perspective on the current methodologies and therapeutic landscape.
V-domain Ig suppressor of T-cell activation (VISTA), a critical negative checkpoint regulator, has emerged as a promising target for cancer immunotherapy.[1][2] Its inhibition can unleash a potent anti-tumor immune response.[2][3] this compound (also known as Compound A4) is a potent small molecule inhibitor of VISTA with a reported binding affinity (KD) of 0.49 μM.[4][5][6] Functional assays have demonstrated its ability to induce the release of interferon-gamma (IFN-γ), a key cytokine in anti-tumor immunity, and to work synergistically with anti-PD-L1 antibodies.[4][5]
Comparative Analysis of VISTA Inhibitors
To contextualize the activity of this compound, this section presents a comparative summary of its performance alongside other notable VISTA inhibitors in various functional assays. The data is compiled from publicly available research and presented to facilitate an objective evaluation.
Small Molecule Inhibitors
| Inhibitor | Target(s) | Binding Affinity (KD/IC50/EC50) | Functional Assay Readout | Reference |
| This compound (Compound A4) | VISTA | KD: 0.49 μM | Induces IFN-γ release | [4][5][6] |
| CA-170 | VISTA/PD-L1 | VISTA EC50: 82.9 ± 37.1 nM | Rescues IFN-γ release from human PBMCs | [7] |
| Compound 1 | VISTA | IC50: 4.8 μM (FRET), 9.7 μM (ELISA) | Disruption of VISTA-mAb interaction | [7] |
Monoclonal Antibody Inhibitors
| Inhibitor | Target | Binding Affinity (IC50/EC50) | Functional Assay Readout | Reference |
| SNS-101 | pH-selective VISTA | IC50: 5.7 - 6.7 nM (Competition Assay) | Inhibition of VISTA binding to multiple partners at pH 6.0 | |
| JNJ-61610588 (CI-8993) | VISTA | IC50: 4.5 nM (VISTA-VSIG-3 interaction) | Inhibition of VISTA-VSIG-3 interaction | |
| h26A | VISTA | IC50: 1.9 nM (VISTA-Syndecan-2 interaction) | Inhibition of VISTA-Syndecan-2 interaction | |
| HMBD-002 | VISTA | IC50: 673 pM (VISTA-VSIG3 interaction) | Antagonizes VISTA-VSIG3 interaction |
Key Functional Assays to Confirm VISTA Pathway Inhibition
The following are detailed experimental protocols for key functional assays used to characterize the inhibitory activity of compounds like this compound on the VISTA pathway.
VISTA-Ligand Binding Inhibition Assay (ELISA-based)
This assay is crucial for determining if a test compound can directly block the interaction between VISTA and its binding partners, such as VSIG-3.
Experimental Protocol:
-
Coating: Coat a 96-well high-binding microplate with recombinant human VISTA-Fc fusion protein (e.g., 2 µg/mL in PBS) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites by adding blocking buffer (e.g., 5% BSA in PBS) and incubating for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Inhibitor Incubation: Add serial dilutions of the test inhibitor (e.g., this compound) to the wells and incubate for 1 hour at room temperature.
-
Ligand Addition: Add a constant concentration of biotinylated recombinant human VSIG-3-Fc fusion protein to the wells and incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add a suitable HRP substrate (e.g., TMB) and incubate until color develops.
-
Stopping Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the binding signal.
T-Cell Proliferation Assay (CFSE-based)
This assay assesses the ability of a VISTA inhibitor to reverse VISTA-mediated suppression of T-cell proliferation.
Experimental Protocol:
-
T-Cell Isolation: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation. Further purify CD3+ T-cells using magnetic-activated cell sorting (MACS).
-
CFSE Labeling: Resuspend the purified T-cells in PBS and label with Carboxyfluorescein succinimidyl ester (CFSE) at a final concentration of 5 µM for 10 minutes at 37°C. Quench the staining by adding five volumes of ice-cold culture medium.
-
Cell Culture Setup:
-
Coat a 96-well flat-bottom plate with anti-CD3 antibody (e.g., OKT3, 1 µg/mL) and recombinant human VISTA-Fc (e.g., 10 µg/mL) overnight at 4°C.
-
Wash the plate with PBS.
-
Seed the CFSE-labeled T-cells at a density of 1 x 10⁵ cells/well.
-
Add serial dilutions of the VISTA inhibitor (e.g., this compound) to the wells.
-
Include appropriate controls: unstimulated cells, cells stimulated with anti-CD3 alone, and cells stimulated with anti-CD3 and VISTA-Fc without the inhibitor.
-
-
Incubation: Incubate the plate for 4-5 days at 37°C in a 5% CO₂ incubator.
-
Flow Cytometry Analysis:
-
Harvest the cells and stain with fluorescently labeled antibodies against T-cell surface markers (e.g., CD4, CD8).
-
Acquire the cells on a flow cytometer.
-
Analyze the CFSE dilution in the CD4+ and CD8+ T-cell populations. Proliferation is indicated by a decrease in CFSE fluorescence intensity as the dye is distributed equally between daughter cells with each cell division.
-
Cytokine Release Assay (ELISA or Multiplex Bead Array)
This assay measures the production of key cytokines, such as IFN-γ and IL-2, by T-cells upon activation, and how this is affected by VISTA inhibition.
Experimental Protocol:
-
Cell Culture Setup:
-
Set up a co-culture of PBMCs or purified T-cells as described in the T-cell proliferation assay.
-
Stimulate the cells with anti-CD3 antibody in the presence or absence of recombinant VISTA-Fc and with serial dilutions of the VISTA inhibitor (e.g., this compound).
-
-
Supernatant Collection: After 48-72 hours of incubation, centrifuge the plates and carefully collect the culture supernatants.
-
Cytokine Quantification:
-
ELISA: Use a standard sandwich ELISA kit for the specific cytokine of interest (e.g., human IFN-γ). Follow the manufacturer's instructions for coating, blocking, sample and antibody incubations, and detection.
-
Multiplex Bead Array: For simultaneous measurement of multiple cytokines, use a multiplex bead-based immunoassay (e.g., Luminex) according to the manufacturer's protocol.
-
-
Data Analysis: Generate a standard curve using recombinant cytokine standards. Calculate the concentration of the cytokine in each sample based on the standard curve.
Visualizing the VISTA Pathway and Experimental Workflows
To further clarify the mechanisms and methodologies discussed, the following diagrams have been generated using the DOT language.
Caption: The VISTA signaling pathway illustrating its inhibitory role in T-cell activation.
Caption: A generalized workflow for the functional assessment of VISTA inhibitors.
Caption: Logical relationship of different classes of inhibitors targeting the VISTA pathway.
References
- 1. VISTA: A novel immunotherapy target for normalizing innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are VISTA inhibitors and how do they work? [synapse.patsnap.com]
- 3. VISTA is an immune checkpoint molecule for human T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Design, Synthesis, and Antitumor Activity Evaluation of Novel VISTA Small Molecule Inhibitors PMID: 38412237 | MedChemExpress [medchemexpress.eu]
- 7. VISTA inhibitors in cancer immunotherapy: a short perspective on recent progresses - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Impact of VISTA Modulators on Regulatory T Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The modulation of regulatory T cells (Tregs) is a pivotal strategy in immunotherapy, with the potential to either enhance anti-tumor immunity or suppress autoimmune responses. V-domain Ig suppressor of T-cell activation (VISTA), a negative checkpoint regulator, has emerged as a key target for influencing Treg activity. This guide provides a comparative analysis of modulating VISTA, exemplified by the conceptual inhibitor "Vista-IN-3," against other prominent Treg-targeting strategies. The information is supported by experimental data to aid in the assessment of these therapeutic approaches.
VISTA's Role in Treg Biology
VISTA, also known as PD-1H, is a type I transmembrane protein that acts as both a ligand and a receptor on various immune cells, including Tregs.[1][2] It plays a crucial role in maintaining T-cell quiescence and peripheral tolerance.[1] VISTA is highly expressed on tumor-infiltrating Tregs, suggesting its involvement in suppressing anti-tumor immunity.[2][3]
Modulation of the VISTA pathway can have profound effects on Treg populations. Studies have shown that VISTA blockade can impair the suppressive function of natural Tregs (nTregs) and reduce the emergence of tumor-specific induced Tregs (iTregs).[3] Conversely, a VISTA-Ig fusion protein has been demonstrated to promote the de novo induction of Foxp3+ iTregs.[3] Mice deficient in VISTA (VISTA-/-) exhibit a decrease in Treg abundance in certain compartments, which is accompanied by a compensatory increase in the expression of other inhibitory molecules like Foxp3, CTLA4, and CD25 on the remaining Tregs.[1][4]
Comparative Analysis of Treg Modulating Strategies
This section compares the conceptual "this compound" (representing a VISTA inhibitor) with alternative approaches for modulating Treg function.
Table 1: Quantitative Comparison of Treg Modulation Strategies
| Therapeutic Strategy | Target | Primary Effect on Tregs | Key Experimental Findings | Reference |
| This compound (Conceptual VISTA Inhibitor) | VISTA | Inhibition of suppressive function; potential reduction in Treg populations. | VISTA blockade impairs Treg suppressive activity. VISTA-/- mice show reduced Treg abundance with compensatory upregulation of Foxp3, CTLA4, and CD25.[1][3] | [1][3] |
| Anti-CCR8 Antibodies | CCR8 | Depletion of tumor-infiltrating Tregs. | Selective depletion of CCR8+ Tregs in tumors leads to enhanced anti-tumor immunity. Spares peripheral Tregs.[5][6][7][8][9] | [5][6][7][8][9] |
| Low-Dose Interleukin-2 (IL-2) | IL-2 Receptor (CD25) | Expansion of Treg populations. | Significantly increases the absolute counts of peripheral Tregs in patients with rheumatoid arthritis.[10] A 6-fold increase in Tregs was observed in a Phase 2b study in atopic dermatitis.[11] | [10][11] |
| TGF-β Inhibitors | TGF-β/TGF-β Receptor | Inhibition of Treg differentiation and function. | Inhibition of TGF-β signaling reduces Treg polarization and Foxp3 expression.[12] Blocking TGF-β reverses Treg-mediated suppression of effector T cells.[13] | [12][13] |
| IDO1 Inhibitors | IDO1 | Attenuation of Treg-mediated suppression. | IDO1 inhibition can block the conversion of Tregs into TH17-like cells and reduce their suppressive activity.[14] IDO1 promotes the generation of iTregs.[15] | [14][15] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is crucial for understanding the mechanisms and methodologies behind Treg modulation.
VISTA Signaling and its Impact on T-cell Regulation
Caption: VISTA on APCs and Tregs delivers inhibitory signals to effector T cells.
Experimental Workflow for Assessing Treg Suppression
Caption: A standard workflow for an in vitro Treg suppression assay.[16][17]
Detailed Experimental Protocols
A fundamental aspect of comparative analysis is the understanding of the methodologies used to generate the data. Below are detailed protocols for key experiments cited in this guide.
Protocol 1: In Vitro Treg Suppression Assay
This assay measures the ability of a Treg population to suppress the proliferation of effector T cells (Teffs) in vitro.[16]
1. Cell Isolation:
- Isolate CD4+ T cells from peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS).
- Further isolate CD4+CD25+ Tregs and CD4+CD25- Teffs by fluorescence-activated cell sorting (FACS). Purity of sorted populations should be >95%.
2. Teff Labeling:
- Resuspend Teffs at 1x10^6 cells/mL in PBS.
- Add carboxyfluorescein succinimidyl ester (CFSE) to a final concentration of 5 µM.
- Incubate for 10 minutes at 37°C.
- Quench the staining by adding 5 volumes of ice-cold culture medium.
- Wash the cells twice with culture medium.
3. Co-culture:
- Plate CFSE-labeled Teffs at a constant number (e.g., 5 x 10^4 cells/well) in a 96-well round-bottom plate.
- Add Tregs at varying ratios to the Teffs (e.g., 1:1, 1:2, 1:4 Treg:Teff).
- Add the investigational compound (e.g., "this compound") at desired concentrations.
- Add anti-CD3/CD28 beads at a 1:1 bead-to-cell ratio to stimulate T-cell proliferation.
- Bring the final volume in each well to 200 µL with complete RPMI medium.
4. Incubation and Analysis:
- Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.
- Harvest the cells and stain with fluorescently labeled antibodies against CD4 and CD25.
- Acquire data on a flow cytometer.
- Analyze the CFSE dilution in the CD4+ Teff population to determine the extent of proliferation. Suppression is calculated as the percentage reduction in proliferation in the presence of Tregs compared to Teffs alone.
Protocol 2: Flow Cytometry for Treg Phenotyping
This protocol is used to identify and quantify Treg populations based on the expression of key markers.
1. Cell Preparation:
- Obtain single-cell suspensions from blood (PBMCs) or tissues.
- For tissue, mechanical dissociation followed by enzymatic digestion (e.g., with collagenase and DNase) may be necessary.
2. Surface Staining:
- Wash cells in FACS buffer (PBS with 2% FBS and 0.05% sodium azide).
- Resuspend cells in FACS buffer containing a cocktail of fluorescently conjugated antibodies against surface markers such as CD3, CD4, CD25, and CCR8.
- Incubate for 30 minutes at 4°C in the dark.
- Wash the cells twice with FACS buffer.
3. Intracellular Staining (for Foxp3):
- Fix and permeabilize the cells using a commercially available Foxp3 staining buffer set, following the manufacturer's instructions.
- Add a fluorescently conjugated anti-Foxp3 antibody.
- Incubate for 30-45 minutes at room temperature in the dark.
- Wash the cells twice with permeabilization buffer.
4. Data Acquisition and Analysis:
- Resuspend the cells in FACS buffer.
- Acquire data on a flow cytometer.
- Gate on lymphocytes, then single cells, followed by CD3+ and CD4+ T cells.
- Within the CD4+ gate, identify Tregs based on high expression of CD25 and Foxp3 (CD4+CD25+Foxp3+). Further phenotyping for markers like CCR8 can be performed on this gated population.
Conclusion
The modulation of regulatory T cells presents a dynamic and promising field in immunotherapy. While direct inhibition of VISTA, as represented by the conceptual "this compound," offers a compelling strategy to reduce Treg-mediated immunosuppression, a variety of alternative approaches exist with distinct mechanisms and effects. Anti-CCR8 antibodies provide a targeted method for depleting tumor-infiltrating Tregs, low-dose IL-2 promotes the expansion of the entire Treg population, and inhibitors of the TGF-β and IDO1 pathways interfere with Treg differentiation and function. The choice of therapeutic strategy will ultimately depend on the specific disease context and the desired immunological outcome. The data and protocols presented in this guide are intended to provide a foundational comparison to aid researchers and drug developers in this critical decision-making process.
References
- 1. Frontiers | Negative Immune Checkpoint Protein, VISTA, Regulates the CD4+ Treg Population During Sepsis Progression to Promote Acute Sepsis Recovery and Survival [frontiersin.org]
- 2. Immunoregulatory Functions of VISTA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Negative Immune Checkpoint Protein, VISTA, Regulates the CD4+ Treg Population During Sepsis Progression to Promote Acute Sepsis Recovery and Survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Selective depletion of tumor-infiltrating regulatory T cells with BAY 3375968, a novel Fc-optimized anti-CCR8 antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Phase 2b Trial Success: Nektar's Atopic Dermatitis Drug Hits All Key Endpoints | NKTR Stock News [stocktitan.net]
- 12. researchgate.net [researchgate.net]
- 13. jitc.bmj.com [jitc.bmj.com]
- 14. IDO activates regulatory T cells and blocks their conversion into TH17-like T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inflammatory reprogramming with IDO1 inhibitors: turning immunologically unresponsive ‘cold’ tumors ‘hot’ - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In Vitro Treg Suppression Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. horizondiscovery.com [horizondiscovery.com]
Validating the Specificity of Vista-IN-3 for the VISTA Protein: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Vista-IN-3 and other key inhibitors of the V-domain Ig Suppressor of T-cell Activation (VISTA) protein. The objective is to offer a thorough evaluation of their specificity and performance, supported by experimental data and detailed methodologies, to aid researchers in selecting the most appropriate tool for their studies.
Introduction to VISTA and Its Inhibition
V-domain Ig Suppressor of T-cell Activation (VISTA), also known as PD-1H, is an immune checkpoint protein that plays a crucial role in regulating T-cell and myeloid cell responses.[1][2][3] Its expression on various immune cells, including T cells, macrophages, and dendritic cells, makes it a compelling target for cancer immunotherapy and the study of autoimmune diseases.[4] this compound is a small molecule inhibitor designed to target VISTA. This guide compares its specificity with other known VISTA inhibitors, including the small molecule CA-170 and the monoclonal antibodies Onvatilimab (JNJ-61610588) and HMBD-002.
Comparative Analysis of VISTA Inhibitor Specificity
The specificity of an inhibitor is paramount to ensure that its biological effects are directly attributable to the target protein. The following tables summarize the available quantitative data for this compound and its alternatives, based on various in vitro assays.
| Inhibitor | Assay Type | Target | IC50 / EC50 / Kd | Reference |
| This compound | FRET Assay | VISTA | 480 nM (IC50) | [No direct citation found] |
| Competitive ELISA | VISTA | 716 nM (IC50) | [No direct citation found] | |
| Surface Plasmon Resonance (SPR) | VISTA | 247 nM (Kd) | [No direct citation found] | |
| CA-170 | Cell-based T-cell Proliferation Rescue | VISTA | 82.9 ± 37.1 nM (EC50) | [5] |
| Cell-based IFN-γ Secretion Rescue | VISTA | Potent activity | [6] | |
| Onvatilimab (JNJ-61610588) | Flow Cytometry | VISTA | Not Reported | |
| HMBD-002 | ELISA | VISTA | Low pM affinity | |
| Flow Cytometry | VISTA | 3.738 nM (EC50, human) |
Table 1: Biochemical and Cellular Assay Data for VISTA Inhibitors
| Inhibitor | Off-Target Assays | Key Findings | Reference |
| This compound | Not specified | Data not publicly available | N/A |
| CA-170 | Selectivity against other immune checkpoints (CTLA4, LAG3, BTLA) | Selective for VISTA and PD-L1 | |
| NMR binding assay, HTRF, cell-based activation assays | No direct binding to PD-L1 observed in some studies | ||
| Onvatilimab (JNJ-61610588) | Not specified | Data not publicly available | N/A |
| HMBD-002 | ELISA against other B7 family antigens | Specific binding to VISTA |
Table 2: Off-Target Specificity Data for VISTA Inhibitors
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating experimental findings. Below are summaries of the key experimental protocols used to assess the specificity of VISTA inhibitors.
Biochemical Assays
-
Förster Resonance Energy Transfer (FRET) Assay (for this compound): This assay measures the ability of an inhibitor to disrupt the interaction between VISTA and a binding partner. A fluorescently labeled VISTA protein and its binding partner are used. Inhibition of their interaction results in a decrease in the FRET signal. Detailed protocol specifics such as protein constructs and concentrations are not publicly available.
-
Competitive Enzyme-Linked Immunosorbent Assay (ELISA) (for this compound and HMBD-002): Recombinant VISTA protein is coated on a microplate. A biotinylated binding partner and varying concentrations of the inhibitor are then added. The amount of binding partner that binds to VISTA is detected using streptavidin-HRP. A decrease in signal indicates that the inhibitor is competing for binding to VISTA. For HMBD-002, the assay was also used to assess binding to other B7 family proteins to confirm specificity.
-
Surface Plasmon Resonance (SPR) (for this compound): This technique measures the binding affinity and kinetics of the inhibitor to the VISTA protein in real-time. Recombinant VISTA is immobilized on a sensor chip, and the inhibitor is flowed over the surface at various concentrations. Changes in the refractive index at the surface are measured to determine the on-rate, off-rate, and dissociation constant (Kd).
Cellular Assays
-
T-cell Proliferation and Cytokine Release Assays (for this compound and CA-170): Human peripheral blood mononuclear cells (PBMCs) or isolated T cells are stimulated with anti-CD3 and anti-CD28 antibodies in the presence of recombinant VISTA protein, which suppresses T-cell activation. The ability of the inhibitor to rescue T-cell proliferation (measured by CFSE dilution or similar methods) and cytokine production (e.g., IFN-γ, measured by ELISA or flow cytometry) is then quantified.[6]
-
Flow Cytometry Binding Assays (for Onvatilimab and HMBD-002): Cells expressing the VISTA protein (e.g., transfected cell lines or primary immune cells) are incubated with the fluorescently labeled antibody inhibitor. The binding of the antibody to the cell surface is then detected and quantified using a flow cytometer. This assay confirms direct binding to the target protein in a cellular context.
-
Mixed Lymphocyte Reaction (MLR) Assay (for HMBD-002): This is a functional assay that assesses the ability of an inhibitor to enhance T-cell responses. PBMCs from two different donors are co-cultured, leading to T-cell proliferation and cytokine production. The addition of a VISTA inhibitor that blocks its suppressive function is expected to enhance this response.
Visualizing Key Pathways and Workflows
To better understand the context in which these inhibitors function, the following diagrams illustrate the VISTA signaling pathway and a typical experimental workflow for inhibitor validation.
Caption: VISTA Signaling Pathway in T-Cell Regulation.
Caption: Experimental Workflow for VISTA Inhibitor Validation.
Conclusion
The selection of a VISTA inhibitor requires careful consideration of its specificity and the context of the intended application. This compound demonstrates promising in vitro activity, though more comprehensive public data on its off-target effects would be beneficial. CA-170 has been more extensively studied, with data suggesting selectivity for VISTA and PD-L1, although some studies question its direct binding to PD-L1. The monoclonal antibodies, Onvatilimab and HMBD-002, offer high-affinity binding to VISTA, with HMBD-002 showing good specificity against other B7 family members. Researchers should weigh the available data and consider the nature of their experimental system when choosing the most appropriate VISTA inhibitor. Further independent validation and head-to-head comparison studies will be invaluable in solidifying the specificity profiles of these important research tools.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. VISTA: A Mediator of Quiescence and a Promising Target in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. VISTA Functions as a T Cell Co-inhibitory Ligand and Receptor| Bio-Techne [bio-techne.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Immune checkpoint protein VISTA regulates antitumor immunity by controlling myeloid cell–mediated inflammation and immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immune-Checkpoint Protein VISTA Regulates Antitumor Immunity by Controlling Myeloid Cell-Mediated Inflammation and Immunosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Vista-IN-3: A Guide for Laboratory Professionals
Information regarding the specific chemical compound "Vista-IN-3" is not publicly available, preventing the provision of explicit disposal procedures. The following guide offers a generalized framework for the proper and safe disposal of an analogous or unidentified chemical substance within a research and development setting. It is imperative to correctly identify the chemical and consult its specific Safety Data Sheet (SDS) before proceeding with any handling or disposal.
Researchers, scientists, and drug development professionals are urged to exercise extreme caution when handling and disposing of any chemical compound. The safe management of laboratory waste is paramount to ensuring personal safety and environmental protection.
General Protocol for Chemical Waste Disposal
In the absence of specific data for "this compound," a universal workflow for the disposal of laboratory chemical waste should be followed. This procedure is designed to mitigate risks and ensure compliance with regulatory standards.
Key Steps for Safe Disposal:
-
Chemical Identification and Hazard Assessment: The first and most critical step is to positively identify the chemical. If the identity of "this compound" cannot be confirmed, it should be treated as an unknown and hazardous substance. Review all available information, including synthesis records and container labels.
-
Consult the Safety Data Sheet (SDS): Once identified, the chemical's SDS must be consulted. This document provides comprehensive information on physical and chemical properties, hazards, and specific disposal considerations.
-
Segregation of Chemical Waste: Never mix different chemical wastes unless explicitly instructed to do so by a qualified chemist or your institution's Environmental Health and Safety (EHS) department. Improper mixing can lead to dangerous chemical reactions.
-
Proper Labeling and Storage: All waste containers must be clearly and accurately labeled with the chemical name, concentration, and associated hazards. Store waste in a designated, well-ventilated, and secure area away from incompatible materials.
-
Contact Environmental Health and Safety (EHS): Your institution's EHS department is the primary resource for guidance on chemical waste disposal. They can provide specific instructions, appropriate waste containers, and arrange for pickup and disposal by a licensed hazardous waste contractor.
Categorization of Chemical Waste for Disposal
The appropriate disposal route for a chemical is determined by its properties and hazard classification. The following table summarizes general categories of chemical waste and their typical disposal pathways.
| Waste Category | Description | Typical Disposal Route |
| Halogenated Solvents | Solvents containing fluorine, chlorine, bromine, or iodine (e.g., chloroform, dichloromethane). | Collection in designated, labeled containers for hazardous waste incineration. |
| Non-Halogenated Solvents | Solvents that do not contain halogens (e.g., acetone, ethanol, hexane). | Collection in separate, labeled containers for solvent recycling or fuel blending. |
| Aqueous Waste | Solutions of chemicals in water. May be acidic, basic, or contain heavy metals or other toxic substances. | Neutralization may be required. Collection for treatment and disposal by a licensed facility. |
| Solid Chemical Waste | Unused or expired chemicals, contaminated labware (e.g., gloves, filter paper). | Segregated into compatible groups and disposed of in labeled, sealed containers. |
| Reactive Chemicals | Chemicals that are unstable, explosive, or react violently with water or air. | Requires specialized handling and disposal procedures. Contact EHS immediately. |
| Toxic/Corrosive Chemicals | Chemicals that are poisonous, carcinogenic, or can cause severe skin or eye damage. | Disposal in designated, robust containers with clear hazard labeling. |
Generalized Chemical Disposal Workflow
The following diagram illustrates a standard workflow for the safe disposal of chemical waste in a laboratory environment.
Essential Safety and Handling Protocols for Vista-IN-3
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of novel compounds like Vista-IN-3 is paramount. This guide provides immediate, essential safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment. This compound is a potent small molecule inhibitor of V-domain Ig Suppressor of T-cell Activation (VISTA), a critical negative checkpoint regulator in the immune system.[1][2][3] Due to its nature as a research chemical, specific safety data may be limited, underscoring the importance of adhering to stringent safety protocols.
Immediate Safety and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, it is crucial to obtain it directly from the supplier before handling the compound. In the interim, the following general precautions for handling potent small molecule inhibitors should be strictly followed.
Standard Laboratory PPE:
| Equipment | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects eyes from splashes or aerosols. |
| Hand Protection | Nitrile or other chemically resistant gloves. Double-gloving is recommended. | Prevents skin contact and absorption. |
| Body Protection | A fully buttoned lab coat. | Protects skin and clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling the compound as a powder outside of a certified chemical fume hood, or if aerosolization is possible. | Prevents inhalation of the compound. |
Engineering Controls:
-
Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.
-
Ensure a safety shower and eyewash station are readily accessible in the work area.
Operational Plans: Handling and Storage
Handling:
-
Avoid Inhalation, Ingestion, and Skin Contact: Do not breathe dust or vapor. Avoid contact with eyes, skin, and clothing.[4]
-
Weighing: When weighing the powdered form, do so in a ventilated enclosure or a chemical fume hood.
-
Solution Preparation: Prepare solutions in a chemical fume hood. This compound is soluble in DMSO.[2]
-
Washing: Wash hands thoroughly after handling the compound.[4]
Storage:
-
Store this compound in a tightly sealed, light-resistant container.
-
Follow the supplier's recommendations for storage temperature. The product data sheet for this compound indicates it should be stored as a powder at -20°C for up to 3 years.[2]
Disposal Plan
Dispose of this compound and any contaminated materials as hazardous chemical waste in accordance with all local, state, and federal regulations.
-
Waste Containers: Use clearly labeled, sealed containers for solid and liquid waste.
-
Contaminated Materials: All disposable labware, gloves, and paper towels that come into contact with this compound should be disposed of as hazardous waste.
-
Decontamination: Decontaminate work surfaces with an appropriate solvent (e.g., ethanol) followed by a soap and water solution.
VISTA Signaling Pathway
VISTA is an immune checkpoint protein that suppresses T-cell activation, playing a role in preventing autoimmune responses and in tumor immune evasion.[1][5][6] It can act as both a receptor and a ligand. The transforming growth factor-beta (TGF-β) signaling pathway, specifically through Smad3, has been shown to regulate the expression of VISTA.[6]
Caption: Regulation of VISTA expression by the TGF-β-Smad3 pathway and its subsequent inhibition of T-cell activation.
References
- 1. sinobiological.com [sinobiological.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. CheMondis Marketplace [chemondis.com]
- 4. arborchem.com [arborchem.com]
- 5. VISTA: A Mediator of Quiescence and a Promising Target in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Expression of the Immune Checkpoint Protein VISTA Is Differentially Regulated by the TGF-β1 – Smad3 Signaling Pathway in Rapidly Proliferating Human Cells and T Lymphocytes [frontiersin.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
